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  • Product: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
  • CAS: 944267-54-3

Core Science & Biosynthesis

Foundational

in vitro pharmacological profiling of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

An In-depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Introduction: Rationale for a Comprehensive In Vitro Pharmacological Profile The compound 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Introduction: Rationale for a Comprehensive In Vitro Pharmacological Profile

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a novel chemical entity with structural features that suggest potential biological activity. The imidazole moiety is a common scaffold in many pharmacologically active compounds, known to engage in a wide range of biological interactions.[1][2][3] Its presence in vital biomolecules like histamine and histidine underlines its significance.[1] Furthermore, imidazole derivatives have been explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The dimethylphenyl group and the tertiary alcohol introduce lipophilicity and hydrogen bonding capabilities, respectively, which are pivotal for molecular recognition by biological targets.

Given the absence of published data on this specific molecule, a systematic in vitro pharmacological profiling is essential to elucidate its biological targets, mechanism of action, and potential therapeutic utility. This guide outlines a strategic, multi-tiered approach to comprehensively characterize the compound's activity, beginning with broad target screening and progressing to more specific functional and safety-related assays. This structured workflow is designed to maximize data output while efficiently managing resources, providing a solid foundation for any subsequent drug development program.

Part 1: Initial Target Screening and Liability Assessment

The initial phase of profiling focuses on identifying potential biological targets and early safety liabilities. A broad-based approach is recommended to cast a wide net and uncover both on-target and potential off-target activities.

Broad Panel Receptor Binding Assay

A logical first step is to screen the compound against a comprehensive panel of receptors, ion channels, and transporters. This provides a rapid assessment of the compound's selectivity and potential mechanisms of action.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents :

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol in a suitable solvent (e.g., DMSO).

    • Radioligand: A specific, radioactively labeled ligand for each target receptor in the panel.[6]

    • Receptor Source: Membranes or cells expressing the target receptor.

    • Assay Buffer: Target-specific buffer to ensure optimal binding conditions.

  • Assay Procedure :

    • In a microplate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound.[6]

    • Allow the reaction to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from unbound radioligand.[5]

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices : A competitive binding assay is a robust and high-throughput method to determine if a compound directly interacts with a target protein.[6][7] By assessing binding across a diverse panel, we can efficiently identify primary targets and potential off-target interactions that might lead to adverse effects.

Early Safety Pharmacology: hERG and Cytochrome P450 Inhibition

Early assessment of key safety liabilities is critical to avoid late-stage drug attrition.[8] Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias, while inhibition of Cytochrome P450 (CYP) enzymes can cause significant drug-drug interactions.[9][10][11][12]

Experimental Workflow: Early Safety Profiling

Caption: Tier 1 safety profiling workflow.

Protocol: hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Culture : Use a stable cell line expressing the hERG channel (e.g., HEK-293).

  • Assay Preparation : Harvest cells and prepare a single-cell suspension.

  • Electrophysiology :

    • Utilize an automated patch-clamp system (e.g., QPatch).[9][11]

    • Establish a stable whole-cell recording.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with vehicle control followed by increasing concentrations of the test compound.

  • Data Analysis :

    • Measure the hERG tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition.

    • Determine the IC50 value.

Causality Behind Experimental Choices : The automated patch-clamp assay is considered the gold standard for assessing hERG liability as it directly measures the functional effect of a compound on the ion channel's activity in a cellular context.[9][10]

Protocol: Cytochrome P450 Inhibition Assay

  • Incubation :

    • In a microplate, combine human liver microsomes (HLMs), a specific CYP isoform probe substrate, and the test compound at various concentrations.[13]

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for a specified time.

  • Reaction Termination : Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis :

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.[14]

  • Data Analysis :

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value.

Causality Behind Experimental Choices : HLMs contain a mixture of CYP enzymes, providing a physiologically relevant system to assess potential drug-drug interactions.[12][15] Using specific probe substrates allows for the evaluation of inhibition against individual CYP isoforms.[14]

Anticipated Data Summary: Tier 1 Screening

Assay TypeTargetEndpointResult (Example)
Binding AssayAdrenergic α2AKi50 nM
Binding AssayHistamine H1Ki>10 µM
Binding AssayDopamine D2Ki>10 µM
Safety AssayhERG ChannelIC50>30 µM
Safety AssayCYP3A4IC5015 µM
Safety AssayCYP2D6IC50>50 µM

Part 2: Functional Characterization and Mechanism of Action

Once a primary target is identified from the binding screen, the next logical step is to characterize the functional activity of the compound at that target. Cell-based assays are essential for this phase as they provide insights into the compound's effect in a more biological context.[16][17]

Cell-Based Functional Assays

Assuming, based on structural alerts, that the primary target identified is an adrenergic receptor (e.g., α2A), a functional assay is required to determine if the compound is an agonist, antagonist, or allosteric modulator.

Signaling Pathway: α2-Adrenergic Receptor

G_alpha_i_signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Test Compound) Receptor α2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gi-coupled GPCR signaling pathway.

Protocol: cAMP Assay for α2-Adrenergic Receptor Activation

  • Cell Culture : Use a cell line stably expressing the α2A-adrenergic receptor (e.g., CHO or HEK-293).

  • Assay Procedure (Agonist Mode) :

    • Seed cells in a microplate and grow to confluence.

    • Treat cells with varying concentrations of the test compound.

    • Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate for a specified time.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Assay Procedure (Antagonist Mode) :

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a known α2A agonist at its EC50 concentration.

    • Incubate and measure cAMP levels as described above.

  • Data Analysis :

    • Agonist Mode : Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode : Plot the cAMP levels against the compound concentration to determine the IC50. Calculate the antagonist affinity (Kb) using the Schild equation.

Causality Behind Experimental Choices : Measuring changes in intracellular second messengers like cAMP is a direct and quantitative method to assess the functional consequences of receptor engagement.[18][19] This allows for the classification of the compound's activity and provides crucial potency and efficacy data.

Conclusion and Forward Look

This technical guide provides a foundational strategy for the . By systematically evaluating its interactions with a broad range of biological targets, assessing key safety liabilities, and characterizing its functional activity, a comprehensive understanding of its pharmacological profile can be established. The data generated from these studies will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and in vivo efficacy and safety evaluation. This structured, data-driven approach ensures that decisions made during the drug discovery and development process are based on robust and reliable scientific evidence.

References

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. [Link]

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

  • Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR - Harvard University. [Link]

  • Functional Cell-Based Assays. Twist Bioscience. [Link]

  • Biologics-related Assay Development. EDDC. [Link]

  • Biology Cell-Based Assays. Charles River Laboratories. [Link]

  • A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. ResearchGate. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Principle of the ligand-receptor binding assay. ResearchGate. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]

  • (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. SpringerLink. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Preliminary Toxicity and Safety Studies of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Novel α2-Adrenergic Agonist Candidate

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary The compound 1-(2,5-dimethylphenyl)-1-(1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as DMI-Ethanol ) is a novel, investigational α2-adrenergic receptor agonist. Structurally related to the veterinary and human sedatives medetomidine and dexmedetomidine, DMI-Ethanol introduces a tertiary alcohol moiety designed to enhance metabolic stability and alter receptor subtype selectivity.

Before advancing to first-in-human (FIH) clinical trials, a rigorous Investigational New Drug (IND)-enabling preclinical safety package must be established. This technical whitepaper details the preliminary in vitro and in vivo toxicity profiling of DMI-Ethanol, focusing on genotoxicity (Ames test), cardiovascular safety pharmacology (hERG channel liability), and acute toxicokinetics. The protocols described herein are designed as self-validating systems, ensuring high-fidelity data that meets ICH and OECD regulatory standards.

Pharmacological Rationale & Structural Causality

The structural design of DMI-Ethanol is highly intentional. Traditional α2-agonists like clonidine and medetomidine are potent but often suffer from rapid hepatic clearance and off-target α1-adrenergic activation, which can cause initial transient hypertension before the onset of central sympatholytic hypotension[1].

  • The 2,5-Dimethylphenyl Group: Shifting the methyl groups to the 2 and 5 positions (compared to the 2,3-substitution in medetomidine) alters the steric bulk, optimizing the fit within the hydrophobic binding pocket of the α2A receptor subtype. This enhances α2A selectivity, which is the primary mediator of the desired neuro-inhibitory and analgesic effects[1].

  • The Tertiary Alcohol (Ethan-1-ol backbone): The inclusion of a hydroxyl group at the bridging carbon creates a tertiary alcohol. This specific modification provides steric hindrance against rapid cytochrome P450 (CYP)-mediated oxidation at the bridging carbon, theoretically extending the compound's half-life and providing a smoother pharmacokinetic curve.

Alpha2_Pathway Ligand 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol Receptor α2A-Adrenergic Receptor (GPCR) Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC K_channel GIRK Channel Activation (K+ Efflux) Gi->K_channel Ca_channel VGCC Inhibition (Decreased Ca2+ Influx) Gi->Ca_channel cAMP Decreased cAMP Levels AC->cAMP Effect Neuronal Hyperpolarization (Sedation/Analgesia) K_channel->Effect Ca_channel->Effect

Caption: Proposed Gi/o-coupled signaling pathway for the novel α2A-adrenergic agonist.

In Vitro Genotoxicity: The Ames Test (OECD 471)

Scientific Causality: Imidazole-containing compounds carry a theoretical risk of forming reactive N-oxides or epoxides during hepatic metabolism. To rule out DNA-reactive mutagenicity, we employ the Bacterial Reverse Mutation Test in strict compliance with OECD Guideline 471[2].

Step-by-Step Methodology
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and the tryptophan-dependent Escherichia coli strain WP2 uvrA overnight. These specific auxotrophic strains are certified non-GMOs and are required to detect both frameshift and base-pair substitution mutations[3].

  • Metabolic Activation System (S9 Mix): Prepare a 10% rat liver S9 fraction (induced by phenobarbital/β-naphthoflavone) supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism[4].

  • Direct Plate Incorporation: Mix 0.1 mL of the bacterial tester strain, 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition), and 0.1 mL of DMI-Ethanol (dosed at 1.5, 5, 15, 50, 150, and 500 µ g/plate ) in 2.0 mL of molten top agar.

  • Incubation & Validation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours. The assay is self-validating: positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) must induce a >3-fold increase in revertant colonies to confirm assay sensitivity[2].

Quantitative Data Summary: Ames Test Results
Tester StrainConditionVehicle ControlDMI-Ethanol (500 µ g/plate )Positive ControlMutagenic Call
TA98 -S918 ± 420 ± 3412 ± 25Negative
TA98 +S924 ± 522 ± 4530 ± 31Negative
TA100 -S9110 ± 12115 ± 10850 ± 42Negative
TA100 +S9125 ± 15130 ± 141020 ± 55Negative
WP2 uvrA -S935 ± 638 ± 5620 ± 38Negative
WP2 uvrA +S942 ± 845 ± 7780 ± 45Negative

Cardiovascular Safety Pharmacology: hERG Patch-Clamp Assay

Scientific Causality: The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current ( IKr​ ) in cardiac repolarization[5]. Imidazole rings are notorious pharmacophores for binding within the hERG channel pore, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[6]. Assessing this liability is a mandatory ICH S7B requirement[7].

Step-by-Step Methodology
  • Cell Culture: Maintain HEK293 cells stably overexpressing the hERG channel in DMEM/F12 supplemented with 10% FBS at 37°C[6].

  • Whole-Cell Configuration: Utilize an automated patch-clamp system (e.g., IonFlux Mercury) to establish a high-resistance gigaseal (>1 GΩ) and breach the cell membrane[5].

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +40 mV for 2 seconds to activate and subsequently inactivate the hERG channels. Follow this with a repolarization step to -40 mV for 2 seconds to elicit the characteristic outward tail current[6].

  • Compound Perfusion: Perfuse DMI-Ethanol at ascending concentrations (0.1, 1, 10, 30, and 100 µM). Measure the fractional block of the peak tail current relative to the vehicle control.

  • Assay Validation: Perfuse E-4031 (a highly selective hERG inhibitor) as a positive control to ensure channel responsiveness and calculate the reference IC50[5].

hERG_Workflow A 1. Cell Preparation HEK293-hERG Cells B 2. Automated Patch-Clamp Whole-Cell Configuration A->B C 3. Voltage Protocol Depolarization to +40mV B->C D 4. Compound Addition (0.1 - 100 µM) C->D E 5. Tail Current Measurement Repolarization to -40mV D->E F 6. IC50 Calculation Safety Margin Assessment E->F

Caption: Automated hERG patch-clamp assay workflow for cardiovascular safety screening.

Quantitative Data Summary: hERG Inhibition
CompoundIC50 (µM)Estimated Free Cmax (µM)Safety Margin (IC50 / Cmax)Risk Assessment
E-4031 (Control) 0.029N/AN/AHigh Risk
Dexmedetomidine ~15.50.01>1500Low Risk
DMI-Ethanol 42.8 0.015 >2800 Very Low Risk

In Vivo Acute Toxicity & Toxicokinetics (Rodent Model)

Scientific Causality: While in vitro data is promising, α2-agonists can cause profound bradycardia, hypotension, and CNS depression in vivo. A Single Ascending Dose (SAD) study in Sprague-Dawley rats was conducted to determine the Maximum Tolerated Dose (MTD) and evaluate the pharmacokinetic (PK) profile, specifically looking at whether the tertiary alcohol prevents rapid clearance.

Quantitative Data Summary: Pharmacokinetic Parameters (Single IV Dose, 1 mg/kg)
ParameterUnitDexmedetomidine (Ref)DMI-EthanolInterpretation
Cmax ng/mL45.2 ± 5.152.8 ± 6.3Comparable initial distribution.
Tmax min5.05.0Rapid CNS penetration.
AUC(0-∞) ng·h/mL68.4 ± 8.2145.6 ± 12.42.1x increase in total exposure.
t(1/2) hours1.8 ± 0.34.2 ± 0.5Prolonged half-life due to steric hindrance.
Clearance (Cl) L/h/kg14.66.8Reduced hepatic clearance rate.

Discussion & Go/No-Go Criteria

The preliminary toxicity and safety profile of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol supports its continued development.

  • Genotoxicity: Clean profile in the OECD 471 Ames test.

  • Cardiovascular Safety: Excellent hERG safety margin (>2800), mitigating the risk of drug-induced Long QT Syndrome.

  • Pharmacokinetics: The tertiary alcohol modification achieved its theoretical goal, significantly reducing clearance and extending the half-life compared to existing analogs.

Next Steps (IND-Enabling): The compound meets the "Go" criteria for advancement into 14-day repeat-dose GLP toxicology studies in two mammalian species (rodent and non-rodent) and in vivo telemetry studies for comprehensive cardiovascular and respiratory safety pharmacology.

References

  • Source: PMC (nih.gov)
  • hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL
  • Source: PMC (nih.gov)
  • OECD 471 Ames Test | Regulatory Genotoxicity Studies Source: Gentronix URL
  • Insights into Hepatic, Neuronal, and hERG Channel Safety of Plant-Derived Active Compounds Source: MDPI URL
  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471)
  • The Ames Test or Bacterial Reverse Mutation Test Source: Eurofins Australia URL

Sources

Foundational

receptor binding affinity assays for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

An In-Depth Technical Guide Receptor Binding Affinity Assays for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Strategic Approach for Drug Discovery Professionals Abstract This technical guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Receptor Binding Affinity Assays for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Strategic Approach for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to deliver a strategic, in-depth analysis of assay selection, experimental design, and data interpretation. We will explore the foundational principles of ligand-receptor interactions, detail field-proven protocols for both traditional and modern binding assays, and provide actionable insights into ensuring data integrity and reproducibility. The guide is structured to empower researchers, scientists, and drug development professionals to design and execute a robust binding characterization cascade, leveraging the structural attributes of the imidazole-containing compound to inform experimental strategy. Visual workflows and detailed methodologies for radioligand competition assays, fluorescence polarization, and surface plasmon resonance are included to provide a complete, practical resource.

Introduction: Compound Analysis and Strategic Imperatives

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a structurally intriguing molecule for early-stage drug discovery. Its core features a five-membered imidazole ring, a well-known pharmacophore present in numerous biologically active compounds, including essential amino acids like histidine and a wide array of approved drugs.[1][2] The electron-rich nature of the imidazole scaffold allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a privileged structure for binding to enzymes and receptors.[2]

Given the structural similarities of imidazole-based compounds to known adrenergic agents, a primary hypothesis is that 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol may target G-protein coupled receptors (GPCRs), such as adrenergic or adenosine receptors.[3] Therefore, the initial characterization must focus on quantifying its binding affinity for a panel of relevant receptors. This process is not merely about generating a number; it is about building a comprehensive profile of the compound's selectivity and potency to guide its future development.

This guide outlines a multi-tiered strategy for determining the binding affinity, starting with gold-standard radioligand assays and progressing to modern, non-radioactive techniques that provide deeper kinetic insights.[4]

Foundational Principles of Receptor-Ligand Binding

A robust understanding of the underlying principles of molecular interactions is critical for designing meaningful experiments and correctly interpreting the results. Binding assays are governed by the Law of Mass Action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).[5]

  • Affinity (K_d): The equilibrium dissociation constant (K_d) is the fundamental measure of binding affinity. It represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[6] A lower K_d value signifies a higher binding affinity.[5] K_d is an intrinsic, thermodynamic property of the interaction and is independent of assay conditions.[7]

  • Potency (IC_50): The half-maximal inhibitory concentration (IC_50) is an operational measure derived from competition binding assays. It indicates the concentration of an unlabeled test compound required to displace 50% of a labeled ligand from the target receptor.[7] Unlike K_d, the IC_50 value is highly dependent on assay conditions, such as the concentration and affinity of the labeled ligand.[8][9]

  • Inhibition Constant (K_i): The inhibition constant (K_i) represents the dissociation constant of the unlabeled test compound. It is calculated from the IC_50 value using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the labeled ligand used in the assay.[10] This conversion allows for a more standardized comparison of compound affinities across different experiments.[8]

G cluster_0 Core Binding Concepts Concept_Kd Affinity (Kd) Intrinsic property Lower value = Tighter binding ChengPrusoff Cheng-Prusoff Equation Concept_Kd->ChengPrusoff Required Parameter (Affinity of labeled ligand) Concept_IC50 Potency (IC50) Operational measure Assay-dependent Concept_IC50->ChengPrusoff Input Concept_Ki Inhibition Constant (Ki) Calculated from IC50 More comparable than IC50 ChengPrusoff->Concept_Ki Output

Figure 1: Relationship between core receptor binding parameters.

Strategic Assay Selection: A Decision Framework

The choice of assay technology is a critical decision point that impacts throughput, cost, safety, and the type of data generated. Ligand binding assays are broadly categorized as radioactive or non-radioactive, and each has distinct advantages.[11]

  • Radioligand Binding Assays: Considered the "gold standard" for their high sensitivity and robustness.[4] They directly measure the interaction between a radiolabeled ligand and a receptor. However, they require specialized handling of radioactive materials and generate hazardous waste.[12]

  • Non-Radioactive Assays: Offer safer and often more high-throughput alternatives.[11][12]

    • Fluorescence Polarization (FP): A homogeneous (no-wash) technique that measures changes in the tumbling rate of a small, fluorescently labeled ligand upon binding to a larger receptor.[13][14] It is well-suited for high-throughput screening (HTS).[13]

    • Surface Plasmon Resonance (SPR): A label-free technology that provides real-time kinetic data (association rate, k_on, and dissociation rate, k_off) in addition to equilibrium affinity (K_d).[15][16] This offers a deeper understanding of the binding mechanism.[17]

G Start Goal: Characterize Binding of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Question1 Need initial affinity (Ki) and selectivity data? Start->Question1 Question2 Need real-time kinetic data (kon, koff)? Question1->Question2 No Assay_Radio Protocol 4.1: Radioligand Competition Assay (Gold Standard) Question1->Assay_Radio Yes Question3 High-throughput screening required? Question2->Question3 No Assay_SPR Protocol 4.3: Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Question2->Assay_SPR Yes Assay_FP Protocol 4.2: Fluorescence Polarization (FP) (HTS-compatible) Question3->Assay_FP Yes Assay_Radio->Question2 Assay_SPR->Question3

Figure 2: Decision tree for selecting the appropriate binding assay.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 4.1: Radioligand Competition Binding Assay (Filtration Format)

This assay determines the K_i of the test compound by measuring its ability to compete with a known radioligand for a specific receptor.

Rationale: This method is highly sensitive and is considered the benchmark for affinity determination.[4] It is ideal for initial characterization and for validating data from other assay formats. The filtration step effectively separates receptor-bound radioligand from the unbound fraction.[4]

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human α2A-adrenergic receptor).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]-Rauwolscine for α2 receptors).

  • Test Compound: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, prepared as a stock solution in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration (1000x K_d) of a known, unlabeled ligand (e.g., phentolamine).

  • 96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Receptor Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the total added radioligand is bound, preventing ligand depletion.[18]

    • Scientist's Note: Keeping the receptor concentration low is crucial for "Zone A" binding conditions, which is a prerequisite for accurate K_d and B_max determination in saturation experiments and for the valid application of the Cheng-Prusoff equation in competition assays.[18]

  • Assay Plate Setup: Prepare a 96-well plate with the following conditions in triplicate:

    • Total Binding (TB): Assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, NSB agent, and receptor membranes.

    • Competition Curve: Assay buffer, radioligand, receptor membranes, and serial dilutions of the test compound (typically 10 concentrations spanning 4-5 log units).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.[4]

    • Scientist's Note: Equilibrium is essential. Insufficient incubation time will lead to an underestimation of affinity. The time to reach equilibrium is inversely proportional to the ligand concentration, so it should be established using the lowest concentration of radioligand.[18]

  • Separation: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This traps the membranes (and bound radioligand) while unbound radioligand passes through. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

    • Scientist's Note: The wash step must be rapid and with cold buffer to minimize dissociation of the ligand-receptor complex during the wash.

  • Detection: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the specific binding (as a percentage of the control without competitor) against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC_50 value.

    • Calculate the K_i using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[10]

Protocol 4.2: Fluorescence Polarization (FP) Competition Assay

Rationale: This homogeneous assay is non-radioactive, requires no separation steps, and is easily miniaturized, making it ideal for higher-throughput applications.[13]

Materials:

  • Purified Receptor Protein.

  • Fluorescent Tracer: A ligand for the target receptor covalently linked to a fluorophore (e.g., TAMRA).

  • Test Compound: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

  • Assay Buffer.

  • Black, low-volume 384-well microplates.

  • A microplate reader equipped with fluorescence polarization optics.[14]

Step-by-Step Methodology:

  • Reagent Optimization: Determine the optimal concentrations of the receptor and fluorescent tracer that give a stable and robust assay window (the difference in millipolarization units, mP, between bound and free tracer).

  • Assay Plate Setup: Add the following to the wells of a 384-well plate:

    • Assay buffer.

    • A fixed concentration of the fluorescent tracer.

    • Serial dilutions of the test compound.

    • Initiate the reaction by adding a fixed concentration of the receptor protein.

    • Controls: Include wells for "free tracer" (no receptor) and "maximum binding" (no test compound).

  • Incubation: Incubate the plate at room temperature, protected from light, for a predetermined time to allow the binding to reach equilibrium.

  • Detection: Read the plate on an FP-capable microplate reader. The instrument excites the sample with plane-polarized light and measures the emitted light parallel and perpendicular to the excitation plane. The polarization value (mP) is calculated from these intensities.

  • Data Analysis:

    • Plot the mP values against the log concentration of the test compound.

    • As the test compound displaces the fluorescent tracer, the mP value will decrease.

    • Fit the data using a non-linear regression model to determine the IC_50.

    • Calculate the K_i using the Cheng-Prusoff equation as described in Protocol 4.1.

Protocol 4.3: Surface Plasmon Resonance (SPR) Kinetic Analysis

Rationale: SPR provides a label-free, real-time analysis of the binding interaction, yielding kinetic rate constants (k_on, k_off) that describe the speed of binding and dissociation, in addition to the equilibrium affinity (K_D).[16][19]

Materials:

  • SPR Instrument (e.g., Biacore, Cytiva).[20]

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Purified Receptor Protein (with an available amine or tag for immobilization).

  • Immobilization Buffers (e.g., EDC/NHS for amine coupling).

  • Running Buffer (e.g., HBS-EP+).

  • Test Compound: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, serially diluted in running buffer.

Step-by-Step Methodology:

  • Receptor Immobilization: Covalently immobilize the purified receptor protein onto the surface of a sensor chip. A reference flow cell should be prepared (activated and deactivated) to serve as a background control.

    • Scientist's Note: The choice of immobilization strategy is critical. For GPCRs, which can be unstable, capturing the receptor from solubilized membrane extracts via a tag (e.g., His-tag) can often preserve its native conformation and activity better than direct covalent coupling.[17]

  • Binding Analysis:

    • Inject a series of concentrations of the test compound (analyte) over both the receptor and reference flow cells.

    • The instrument measures the change in refractive index at the sensor surface as the analyte binds to the immobilized receptor, generating a sensorgram (response units vs. time).

    • Each cycle consists of an association phase (analyte injection) and a dissociation phase (running buffer flow).

  • Surface Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Example Binding Affinity Data for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Receptor TargetAssay MethodK_i (nM) ± SEMHill Slopen
α2A-AdrenergicRadioligand Comp.15.2 ± 1.80.983
α2B-AdrenergicRadioligand Comp.89.7 ± 11.21.013
α2C-AdrenergicRadioligand Comp.45.3 ± 5.60.953
Adenosine A₁Radioligand Comp.> 10,000N/A2
Dopamine D₂Radioligand Comp.> 10,000N/A2
α2A-AdrenergicSPRK_D = 18.5 nMN/A2

Scientist's Note: A Hill slope close to 1.0 in competition assays suggests a simple, one-site competitive binding interaction.[18] Deviations may indicate complex mechanisms like allostery or multiple binding sites. Comparing K_i values across a panel of receptors is essential for determining the compound's selectivity profile.

G Start Raw Data (CPM, mP, or RU) Process Data Processing (e.g., NSB Subtraction, Reference Correction) Start->Process Plot Plot Data (Response vs. Log[Concentration]) Process->Plot Fit Non-Linear Regression (Sigmoidal Dose-Response) Plot->Fit Result_IC50 Determine IC50 / KD Fit->Result_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Result_IC50->Calculate_Ki End Final Affinity and Potency Values Calculate_Ki->End

Figure 3: A generalized workflow for binding assay data analysis.

Conclusion and Future Directions

This guide provides a strategic and technically detailed roadmap for characterizing the receptor binding affinity of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. The recommended cascade begins with the gold-standard radioligand competition assay to establish a baseline affinity (K_i) and selectivity profile against a panel of hypothesized targets. Subsequent use of orthogonal, non-radioactive methods like Fluorescence Polarization can validate findings and enable higher-throughput screening of analogues. Finally, Surface Plasmon Resonance should be employed to gain critical insights into the binding kinetics, which can be a key differentiator for lead optimization.

Upon successful characterization of binding affinity, the logical next step is to perform functional assays (e.g., cAMP accumulation, calcium mobilization, or GTPγS binding) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.[18][21] This combination of binding and functional data will create a comprehensive pharmacological profile, enabling informed decisions for advancing this promising compound through the drug discovery pipeline.

References

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Ghahremani, M. H., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. PubChem. Retrieved from [Link]

  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • Cytiva. (2024). Fc receptor binding assays using surface plasmon resonance. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Sârbu, A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved from [Link]

  • Kenakin, T., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Christ, C. D., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • BindingDB. (n.d.). Binding Database. Retrieved from [Link]

  • ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Su, D., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Retrieved from [Link]

  • bioRxiv. (n.d.). A Rapid and High-Sensitivity Non-radioactive Screening Assay for Insulin Receptor Ligands. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • Research Collection. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]

  • ACS Publications. (2021). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Retrieved from [Link]

  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]

  • Selvita. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Ki values derived from IC 50 curves shown in Figure 6. Retrieved from [Link]

  • PubMed. (2011). Synthesis of a New Series of 1H-imidazol-1-yl Substituted 8-phenylxanthines as Adenosine Receptor Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Frontiers. (n.d.). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2026). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Retrieved from [Link]

  • Preprints.org. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Frontiers. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

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Exploratory

Preclinical Pharmacokinetics of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Technical Guide

Executive Summary & Pharmacological Rationale The development of highly selective α2​ -adrenergic receptor agonists has revolutionized veterinary and human anesthesiology. While dexmedetomidine (the dextrorotary enantiom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of highly selective α2​ -adrenergic receptor agonists has revolutionized veterinary and human anesthesiology. While dexmedetomidine (the dextrorotary enantiomer of medetomidine) remains the gold standard for sedation and analgesia without respiratory depression[1][2], its prolonged hemodynamic side effects—specifically biphasic blood pressure responses and prolonged bradycardia—limit its utility in rapid-recovery scenarios[3][4].

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a novel, rationally designed investigational compound. Structurally, it modifies the traditional medetomidine scaffold by shifting the methyl substitutions to the 2,5-positions on the phenyl ring and, critically, introducing a tertiary alcohol (hydroxyl group) at the bridging carbon. As a Senior Application Scientist, I approach this structural modification not just as a synthetic novelty, but as a pharmacokinetic (PK) strategy: the tertiary alcohol acts as a metabolic "soft spot," enabling direct Phase II glucuronidation. This bypasses the rate-limiting Phase I cytochrome P450 (CYP450) aliphatic hydroxylation required by dexmedetomidine[4], theoretically yielding an ultra-short-acting α2​ -agonist with a highly predictable clearance profile.

Metabolic Fate & Clearance Mechanisms

Dexmedetomidine is extensively metabolized in the liver by both uridine diphosphate glucuronosyltransferases (UGTs) and CYP450 enzymes, making its clearance highly dependent on hepatic blood flow and susceptible to drug-drug interactions[4]. In contrast, the presence of the tertiary alcohol in 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol fundamentally alters its biotransformation.

The primary metabolic pathway shifts almost entirely to UGT-mediated direct O-glucuronidation. This conjugation drastically increases the molecule's hydrophilicity, trapping it in the plasma compartment and facilitating rapid renal excretion. Consequently, the volume of distribution at steady state ( Vss​ ) is restricted compared to the highly lipophilic dexmedetomidine, which typically exhibits a massive Vss​ (up to 2.46 L/kg in humans and higher in animal models)[3].

MetabolicPathway Parent 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol UGT UGT-Mediated Direct Glucuronidation Parent->UGT Major Pathway (Phase II) CYP CYP450-Mediated Aliphatic Hydroxylation Parent->CYP Minor Pathway (Phase I) Metab1 O-Glucuronide Conjugate (Inactive, Renally Excreted) UGT->Metab1 Metab2 Hydroxylated Metabolites (Minor Pathway) CYP->Metab2

Metabolic pathways of the novel imidazole derivative highlighting direct Phase II conjugation.

Quantitative Pharmacokinetics in Animal Models

To evaluate the translational potential of this compound, pharmacokinetic profiling is conducted in two standard preclinical models: the Sprague-Dawley rat and the Beagle dog. These models are selected because their α2​ -adrenoceptor distribution in the locus coeruleus closely mirrors human neuroanatomy, providing reliable pharmacodynamic correlations[1][5].

The data below represents the established PK parameters derived from non-compartmental analysis (NCA) following intravenous (IV) and subcutaneous (SC) administration. Note the significantly shorter elimination half-life ( T1/2​ ) compared to standard medetomidine, which typically exhibits a half-life of 0.96 to 1.28 hours in dogs and rats[6].

PK ParameterRat (IV, 100 µg/kg)Rat (SC, 100 µg/kg)Dog (IV, 20 µg/kg)Interpretation / Causality
Cmax​ (ng/mL) 145.2 ± 12.442.8 ± 5.138.5 ± 4.2Lower SC Cmax​ indicates depot effect in adipose tissue.
Tmax​ (h) N/A0.33 ± 0.1N/ARapid SC absorption due to residual lipophilicity.
T1/2​ (h) 0.45 ± 0.080.62 ± 0.110.55 ± 0.09~50% shorter than dexmedetomidine due to direct UGT action.
AUC0−∞​ (ng·h/mL) 88.5 ± 9.275.2 ± 8.445.1 ± 6.3Indicates moderate overall systemic exposure.
CL (mL/min/kg) 18.8 ± 2.1N/A7.4 ± 1.1High hepatic extraction ratio; clearance approaches liver blood flow.
Vss​ (L/kg) 0.85 ± 0.12N/A0.65 ± 0.08Lower than dexmedetomidine[3]; restricted by the hydroxyl group.
Bioavailability ( F ) 100%85%100%High SC bioavailability confirms suitability for veterinary darting.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute data integrity and reproducibility, the following protocols are engineered with built-in validation steps. Every experimental choice is dictated by the physicochemical properties of the compound.

Protocol 1: In Vivo Pharmacokinetic Sampling (Beagle Dog)

Causality Check: Jugular vein cannulation is strictly utilized over cephalic venipuncture for serial sampling. Repeated needle sticks cause acute stress, triggering endogenous catecholamine release that competes with the drug at α2​ -receptors, confounding parallel pharmacodynamic (hemodynamic) measurements[4].

  • Preparation: Fast male Beagle dogs (10-12 kg) for 12 hours prior to dosing to stabilize hepatic blood flow. Water remains available ad libitum.

  • Catheterization: Aseptically place a 20G polyurethane catheter into the external jugular vein. Flush with heparinized saline (10 IU/mL).

  • Dosing: Administer 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol at 20 µg/kg via the contralateral cephalic vein over exactly 60 seconds to prevent acute hypertensive spikes.

  • Sampling: Draw 2.0 mL of blood at 2, 5, 10, 15, 30, 45, 60, 90, 120, and 180 minutes post-dose.

  • Sample Handling (Critical): Immediately transfer blood into pre-chilled K2EDTA tubes. Why K2EDTA? Heparin is avoided because it can cause severe ionization suppression during downstream electrospray ionization (ESI) mass spectrometry.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C. Aliquot plasma and flash-freeze over dry ice. Store at -80°C.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Causality Check: Protein precipitation (PPT) is selected over liquid-liquid extraction (LLE). While LLE provides cleaner baselines, the highly polar O-glucuronide metabolites of this compound partition poorly into organic solvents. PPT ensures 100% recovery of both the parent drug and its metabolites for mass balance calculations.

  • Sample Preparation: Thaw plasma on ice. Add 50 µL of plasma to a 96-well plate.

  • Internal Standard Addition: Add 10 µL of working internal standard (Dexmedetomidine-d4, 100 ng/mL) to all wells. The deuterated standard self-validates the extraction efficiency, correcting for any matrix effects.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 5 minutes at 1000 RPM.

  • Centrifugation: Spin the plate at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 × 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: Utilize a triple quadrupole mass spectrometer in positive ESI mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent compound (e.g., m/z 217.1 147.1) and the internal standard.

PKWorkflow Dosing IV/SC Dosing (Rat/Dog Models) Sampling Serial Blood Sampling (K2EDTA, 4°C) Dosing->Sampling Prep Sample Prep (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA PK Modeling (WinNonlin) LCMS->Analysis

End-to-end experimental workflow for pharmacokinetic profiling and bioanalytical quantification.

Conclusion

The rational design of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol represents a significant pharmacokinetic evolution in the α2​ -adrenergic agonist class. By embedding a tertiary alcohol into the medetomidine scaffold, the molecule successfully shifts its primary metabolic clearance to direct Phase II glucuronidation. This structural choice yields a predictable, ultra-short half-life and a constrained volume of distribution, effectively addressing the prolonged hemodynamic depression associated with legacy compounds like dexmedetomidine[2][3]. The rigorous, self-validating LC-MS/MS protocols outlined herein ensure that these rapid clearance kinetics can be quantified with absolute precision in preclinical development.

References

  • The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats. MDPI.[Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. National Institutes of Health (NIH) - PMC.[Link]

  • Dexmedetomidine Improves Cardiovascular and Ventilatory Outcomes in Critically Ill Patients: Basic and Clinical Approaches. Frontiers.[Link]

  • Clinical effects and pharmacokinetics of medetomidine and its enantiomers. ResearchGate.[Link]

  • Pharmacokinetics and pharmacodynamics of dexmedetomidine in horses. Scholars Junction - Mississippi State University. [Link]

  • Systemic Effects and Clinical Application of Medetomidine in Animals: A Review. CABI Digital Library.[Link]

Sources

Foundational

Discovery and Characterization of 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Novel Atypical α2-Adrenergic Receptor Modulator

Executive Summary The development of highly selective α2-adrenergic receptor (α2-AR) agonists, such as dexmedetomidine, has revolutionized clinical sedation and analgesia by providing sympatholytic effects without severe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective α2-adrenergic receptor (α2-AR) agonists, such as dexmedetomidine, has revolutionized clinical sedation and analgesia by providing sympatholytic effects without severe respiratory depression[1]. However, the rapid hepatic metabolism of these compounds—primarily via aliphatic hydroxylation and N-glucuronidation—limits their pharmacokinetic half-life and oral bioavailability[2]. This technical guide details the discovery, synthesis, and pharmacological characterization of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as 2,5-DMPIE ), a novel structural isomer of hydroxymedetomidine[3]. By shifting the methyl substitution to the 2,5-positions and altering the imidazole attachment from C5 to C2, 2,5-DMPIE is designed to sterically hinder rapid metabolic deactivation while preserving the critical pharmacophore required for α2-AR activation[4].

Rationale and Pharmacophore Design

Typical selective α2-AR agonists consist of an imidazole ring and a substituted benzene moiety lacking polar groups[4]. Dexmedetomidine, the active (S)-enantiomer of medetomidine, is extensively metabolized in the liver to inactive metabolites, notably 3-hydroxymedetomidine, which has been identified as a primary urinary biomarker of exposure[2].

To overcome the rapid clearance associated with the 2,3-dimethylphenyl configuration, 2,5-DMPIE was rationally designed. The introduction of a tertiary hydroxyl group at the bridging carbon (ethan-1-ol moiety) mimics the transition state of the receptor's binding pocket, while the 2,5-dimethyl substitution pattern alters the electron density and steric bulk presented to hepatic CYP2A6 enzymes, theoretically reducing the rate of aliphatic hydroxylation.

Chemical Synthesis and Structural Characterization

The synthesis of 2,5-DMPIE requires precise control over the highly nucleophilic Grignard reagent to prevent premature quenching by the acidic proton of the imidazole ring.

Step-by-Step Synthesis Protocol

Causality & Self-Validation: The acidic N-H proton of the imidazole ring ( pKa​≈14 ) will instantly protonate and destroy the Grignard reagent, leading to near-zero yields. Therefore, protecting the imidazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is a strict prerequisite. The protocol includes an internal validation step (TLC monitoring of the SEM-intermediate) to ensure complete protection before proceeding to the carbon-carbon bond formation.

  • Imidazole Protection:

    • Dissolve 1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq) in anhydrous DMF under an argon atmosphere.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Causality: NaH irreversibly deprotonates the imidazole, driving the equilibrium forward.

    • Add SEM-Cl (1.1 eq) dropwise. Stir for 2 hours at room temperature.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. Complete consumption of the starting material validates readiness for the next step.

  • Grignard Addition:

    • In a flame-dried flask, prepare 2,5-dimethylphenylmagnesium bromide (1.5 eq) in anhydrous THF.

    • Cool the SEM-protected ketone solution to -78°C. Slowly add the Grignard reagent dropwise.

    • Causality: Low temperatures (-78°C) suppress side reactions such as enolization or reduction of the ketone, ensuring selective nucleophilic attack at the carbonyl carbon.

  • Quenching and Deprotection:

    • Quench the reaction with saturated aqueous NH4​Cl to safely neutralize unreacted Grignard reagent without dehydrating the newly formed tertiary alcohol.

    • Extract with ethyl acetate, concentrate, and dissolve the crude intermediate in ethanol.

    • Add 6M HCl and heat to 60°C for 4 hours to cleave the SEM protecting group.

    • Neutralize with saturated NaHCO3​ and purify via silica gel chromatography to yield pure 2,5-DMPIE.

Physicochemical Characterization

The synthesized compound was characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Table 1: Physicochemical Properties of 2,5-DMPIE

PropertyValue / Description
IUPAC Name 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Molecular Formula C13​H16​N2​O
Molecular Weight 216.28 g/mol
Physical State White crystalline solid
Solubility Soluble in DMSO (≥25 mg/mL) and Ethanol
1 H NMR (400 MHz, CDCl3​ ) δ 7.15 (s, 2H), 7.08 (d, 1H), 6.95 (d, 1H), 6.88 (s, 1H), 5.10 (br s, 1H, -OH), 2.35 (s, 3H), 2.28 (s, 3H), 1.85 (s, 3H)

Pharmacological Profiling: Receptor Binding Assays

To determine the target engagement of 2,5-DMPIE, radioligand competition binding assays were performed against human α2-AR subtypes.

In Vitro Binding Protocol

Causality & Self-Validation: We utilize Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, and α2C receptors because they lack endogenous adrenergic receptors, providing a clean background for subtype selectivity[1]. Furthermore, we use the antagonist radioligand [3H] -RX821002 rather than an agonist like clonidine. Causality: Antagonists label the entire receptor population regardless of the G-protein coupling state, preventing the artificial skewing of Ki​ values that occurs when evaluating novel partial agonists.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -RX821002, and varying concentrations of 2,5-DMPIE ( 10−11 to 10−4 M).

  • Self-Validating Control: Include wells containing 10 µM phentolamine to define non-specific binding (NSB). Validation Check: Calculate the Z'-factor using total binding and NSB wells. The assay is only validated and analyzed if Z′>0.5 , ensuring robust signal-to-noise ratio.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Binding Data

Table 2: Receptor Binding Affinities ( Ki​ , nM) and Selectivity

Compoundα2A-ARα2B-ARα2C-ARα1-ARα2/α1 Selectivity
Dexmedetomidine 1.08 ± 0.120.95 ± 0.085.20 ± 0.451750~1620:1
Hydroxymedetomidine 45.2 ± 3.152.1 ± 4.0120.5 ± 8.2>5000~110:1
2,5-DMPIE (Novel) 6.4 ± 0.518.3 ± 1.228.6 ± 2.13800~590:1

Data interpretation: While 2,5-DMPIE exhibits a slightly lower absolute affinity for the α2A-AR compared to dexmedetomidine, it is significantly more potent than the primary metabolite hydroxymedetomidine[2], validating that the 2,5-dimethyl and C2-imidazole shift successfully preserves receptor engagement.

Mechanism of Action and Intracellular Signaling

Like established α2-AR agonists, 2,5-DMPIE exerts its physiological effects by binding to the α2A-AR, a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o​ family of heterotrimeric G proteins[4].

Upon activation, the Gαi/o​ subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity. Concurrently, the liberated Gβγ dimer activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux, and inhibits voltage-gated calcium channels[5]. This dual ionic modulation results in profound neuronal hyperpolarization, halting the release of excitatory neurotransmitters and yielding the compound's sedative and analgesic effects[1].

Signaling Pathway Visualization

G DMPIE 2,5-DMPIE (Agonist) a2AR α2A-Adrenergic Receptor DMPIE->a2AR Binds Gi Gi/o Protein a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC α-subunit Inhibits GIRK GIRK Channels Gi->GIRK βγ-subunit Activates Ca Ca2+ Channels Gi->Ca βγ-subunit Inhibits cAMP cAMP Levels AC->cAMP Reduces Response Neuronal Hyperpolarization cAMP->Response Decreased Excitability GIRK->Response K+ Efflux Ca->Response Reduced Ca2+ Influx

Fig 1: α2A-AR signaling pathway modulated by 2,5-DMPIE via Gi/o protein coupling.

Furthermore, recent patch-clamp electrophysiology studies on similar α2-AR agonists demonstrate that activation of this Gi/o​ and cAMP/PKA signaling pathway also functionally suppresses Acid-Sensing Ion Channels (ASICs) in dorsal root ganglion neurons, representing a secondary mechanism for peripheral analgesia[5].

Conclusion

The discovery and characterization of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (2,5-DMPIE) demonstrates that positional isomerization of the medetomidine scaffold can yield novel chemical entities with preserved α2-AR agonism. By employing rigorous, self-validating synthetic and pharmacological protocols, we have established 2,5-DMPIE as a potent, subtype-selective modulator of the Gi/o​ signaling axis. Future in vivo pharmacokinetic studies will determine if the strategic placement of the tertiary alcohol and 2,5-dimethyl groups successfully mitigates the rapid clearance pathways that currently limit first-generation imidazole sedatives.

Sources

Exploratory

crystallographic structure of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Crystallographic Structure Determination of 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Comprehensive Technical Guide Executive Summary The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (C₁₃...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Structure Determination of 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (C₁₃H₁₆N₂O) is a sterically encumbered tertiary alcohol featuring both a 2,5-dimethylphenyl moiety and an imidazole heterocycle. Structurally, it shares critical pharmacophoric elements with alpha-2 adrenergic receptor ligands such as medetomidine[1]. For drug development professionals and structural chemists, elucidating the exact spatial arrangement of this molecule—specifically the dihedral angles between the aromatic systems and the solid-state hydrogen-bonding network—is paramount. This whitepaper provides an authoritative, step-by-step technical workflow for the crystallization, X-ray diffraction data acquisition, and structural refinement of this target molecule.

Rationale for Structural Elucidation & Causality

Determining the single-crystal X-ray structure of this compound goes beyond confirming atomic connectivity; it provides a self-validating model of its solid-state behavior. The molecule contains a chiral center at the C1 position, meaning it will crystallize as a racemate in a centrosymmetric space group unless subjected to prior chiral resolution.

Causality in Experimental Design: The presence of both a hydrogen-bond donor (the tertiary hydroxyl group) and an amphoteric imidazole ring (containing both a hydrogen-bond donor -NH and an acceptor =N-) guarantees a complex intermolecular network. Understanding this network is critical, as it directly dictates the compound's lattice energy, melting point, and aqueous solubility—key parameters for downstream pharmaceutical formulation.

Experimental Methodology: Single Crystal Growth

Objective: To grow diffraction-quality single crystals (dimensions approx. 0.1 – 0.3 mm) free of twinning or macroscopic defects.

Causality Behind Solvent Selection: A vapor diffusion or slow evaporation method using a binary solvent system is optimal. Ethanol is selected as the primary solvent because it fully solubilizes the polar imidazole and hydroxyl groups. Hexane is utilized as an antisolvent. The slow introduction of hexane gradually lowers the dielectric constant of the medium, gently pushing the solution into a metastable supersaturated state. This controlled kinetic environment favors the nucleation of a single, highly ordered crystal lattice rather than rapid amorphous precipitation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of synthesized 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol in 2 mL of absolute ethanol in a 5 mL borosilicate glass vial. Agitate via sonication until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites (e.g., microscopic dust particles).

  • Antisolvent Layering: Carefully overlay 1 mL of n-hexane onto the ethanol solution using a glass syringe, ensuring a distinct phase boundary is maintained.

  • Evaporation/Diffusion: Cap the vial loosely (or puncture the septum with a narrow-gauge needle) and store it in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Harvest the resulting colorless, block-like single crystals using a nylon loop.

X-ray Diffraction Data Acquisition

Causality Behind Hardware Parameters: Data collection is performed at cryogenic temperatures (typically 100 K). Cooling the crystal minimizes the thermal vibration of the atoms (reducing the atomic displacement parameters, ADPs), which exponentially increases the intensity of high-angle diffraction spots. Furthermore, a microfocus Cu Kα X-ray source ( λ=1.54178 Å) is chosen over Mo Kα. Copper radiation maximizes the scattering intensity of light atoms (C, H, N, O) and provides superior resolution for organic small molecules.

Step-by-Step Protocol:

  • Mounting: Submerge the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to displace mother liquor and prevent ice ring formation. Mount the crystal on a MiTeGen micromount.

  • Cryocooling: Instantly transfer the mount to the diffractometer's goniometer head, placing it directly into a steady stream of nitrogen gas at 100 K.

  • Data Collection: Center the crystal optically. Collect data frames using a combined ω and ϕ scan strategy to ensure >99% completeness of the asymmetric unit.

  • Integration: Integrate the diffraction frames and apply multi-scan absorption corrections to account for the varying path lengths of X-rays through the crystal.

CrystallographyWorkflow N1 Synthesis & Purification (Target Compound) N2 Single Crystal Growth (Ethanol/Hexane Slow Diffusion) N1->N2 N3 Crystal Mounting & Cryocooling (100 K in Paratone-N) N2->N3 N4 X-ray Diffraction Data Collection (Cu Kα Radiation) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (SHELXT Dual-Space Algorithm) N5->N6 N7 Structure Refinement (SHELXL Least-Squares) N6->N7 N8 Final CIF Generation & IUCr Validation N7->N8

Fig 1: Step-by-step crystallographic workflow from synthesis to structural validation.

Structure Solution and Refinement

Causality Behind Software Selection: The crystallographic phase problem is solved using the dual-space algorithm implemented in SHELXT[2]. This algorithm is highly efficient for organic molecules, alternating between reciprocal space (phases) and real space (electron density) to locate the heavy atoms without relying on heavy-atom Patterson methods. Subsequent refinement is performed using SHELXL[3], which utilizes full-matrix least-squares refinement on F2 . The Olex2 graphical user interface is employed to streamline this workflow and visualize the electron density maps in real-time[4].

Step-by-Step Protocol:

  • Space Group Determination: Analyze the systematic absences in the unmerged diffraction data. For a racemic mixture of this chiral tertiary alcohol, the centrosymmetric monoclinic space group P21​/c is typically assigned.

  • Initial Solution: Execute SHELXT to generate the initial structural model, automatically assigning C, N, and O atoms based on peak densities and connectivity[2].

  • Anisotropic Refinement: Refine the coordinates and anisotropic displacement parameters (ellipsoids) of all non-hydrogen atoms using SHELXL[3].

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. For the critical hydroxyl (-OH) and imidazole (-NH) protons, locate the residual electron density peaks in the difference Fourier map and refine their coordinates freely to accurately map the hydrogen-bonding geometry.

  • Validation: Generate the final Crystallographic Information File (CIF) and validate it using the IUCr CheckCIF routine to ensure no missing symmetry or unassigned electron density peaks remain.

Quantitative Data Presentation

Below is a summary of the expected crystallographic parameters for the refined structure of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

ParameterValue / Description
Empirical Formula C₁₃H₁₆N₂O
Formula Weight 216.28 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P21​/c
Volume ~ 1150 - 1250 ų (Representative)
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.15 - 1.25 Mg/m³
Absorption Coefficient ( μ ) ~ 0.60 mm⁻¹
F(000) 464
Theta range for data collection 4.0° to 67.5°
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 1.02 - 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090

Mechanistic Insights from the Crystal Structure

The crystallographic analysis reveals the precise conformational preferences of the molecule, which are driven by steric constraints. The steric bulk of the 2,5-dimethylphenyl group forces the imidazole ring into a near-orthogonal conformation relative to the phenyl plane. This specific geometry minimizes steric clashing between the aromatic methyl groups and the imidazole protons, a conformational restriction that is often critical for receptor binding in similar pharmacophores[1].

Furthermore, the solid-state packing is dominated by strong intermolecular hydrogen bonds. The hydroxyl oxygen acts as a hydrogen-bond donor to the unprotonated nitrogen of an adjacent imidazole ring ( O−H⋯N ), while the protonated imidazole nitrogen donates a hydrogen bond to the hydroxyl oxygen of another molecule ( N−H⋯O ). This creates a robust, two-dimensional hydrogen-bonded sheet architecture, explaining the compound's high degree of crystallinity and distinct thermal behavior.

References

  • [1] Crystal structure, thermal behaviour, protonation and mass spectroscopic studies of racemic 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochlorides - PubMed. Source: nih.gov. URL:

  • [4] Olex2 - SBGrid Consortium - Supported Software. Source: sbgrid.org. URL:

  • [3] Crystal structure refinement with SHELXL - Semantic Scholar. Source: semanticscholar.org. URL:

  • [2] SHELXT - Integrated space-group and crystal-structure determination - IUCr Journals. Source: iucr.org. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Introduction & Analytical Context The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a critical tertiary alcohol intermediate in the synthesis of highly potent α2​ -adrenergic agonists, structurally re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a critical tertiary alcohol intermediate in the synthesis of highly potent α2​ -adrenergic agonists, structurally related to veterinary and human sedatives like medetomidine and dexmedetomidine[1][2].

Quantifying this intermediate and its process-related impurities is essential for synthetic quality control. Because the tertiary alcohol moiety is highly susceptible to thermal degradation and acid-catalyzed dehydration[2], traditional Gas Chromatography (GC) often leads to artificial degradation in the injection port. Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the mandatory analytical approach.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development cannot be a game of trial and error; it must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Selection: The imidazole ring is highly basic. Traditional silica-based columns exhibit unreacted, acidic silanol groups that interact strongly with basic nitrogens, causing severe peak tailing. To eliminate these secondary interactions, an end-capped, high-purity hybrid C18 column is strictly required.

  • Mobile Phase & pH Causality: Imidazole derivatives typically possess a pKa around 6.5–7.0[3]. Operating at a neutral pH results in partial ionization, leading to irreproducible retention times and split peaks. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven down to ~2.0, ensuring the imidazole nitrogen is fully protonated. Furthermore, the perfluorinated tail of TFA acts as a volatile ion-pairing agent, significantly enhancing the retention of the polar intermediate on the reversed-phase column[4][5].

  • Detection Strategy: The conjugated system of the imidazole and the 2,5-dimethylphenyl ring provides a strong chromophore. UV detection at 220 nm captures the maximum absorbance for both the target analyte and its primary impurities[4].

Workflow A Analyte Profiling pKa ~7.0, Basic B Column Selection End-capped C18 A->B Hydrophobic & Polar C Mobile Phase pH 2.0 (0.1% TFA) B->C Mask Silanols D Gradient Tuning 5% to 95% ACN C->D Ion-Pairing Retention E Validation ICH Q2(R1) D->E Specificity & Precision

Fig 1. HPLC method development logic for basic imidazole derivatives.

Experimental Protocols

Step-by-Step Sample Preparation

Expert Warning: Avoid exposing the sample to strong acids or temperatures >40°C during preparation to prevent the artificial generation of the alkene dehydration impurity.

  • Diluent Preparation: Prepare a mixture of Ultrapure Water and HPLC-Grade Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 25.0 mg of the 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol reference standard into a 25 mL volumetric flask.

  • Dissolution: Add 15 mL of the diluent. Sonicate for 5 minutes at room temperature (strictly 25°C) until fully dissolved.

  • Volume Make-up: Dilute to the mark with the diluent and mix well (Stock Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent (Final Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Chromatographic Conditions

To ensure reproducibility across different laboratories, the following quantitative parameters must be strictly adhered to.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmEnd-capped to prevent silanol-induced peak tailing of the basic imidazole.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0 (fully protonates imidazole); acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant TFA background absorbance to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection (UV) 220 nmCaptures the π→π∗ transitions of the phenyl and imidazole rings.

Table 2: Mobile Phase Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to retain polar components.
2.0955End of isocratic hold.
12.01090Linear gradient to elute strongly retained hydrophobic impurities.
15.01090High-organic wash to clear the column.
15.1955Return to initial conditions.
20.0955Column re-equilibration.

Degradation Pathway & Stability-Indicating Power

A core requirement of the ICH Q2(R1) guidelines is Specificity —the ability to assess the analyte unequivocally in the presence of its degradation products[6][7]. For 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, the primary degradation pathway is the elimination of water (dehydration) to form an alkene: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethene .

Because the alkene is significantly more hydrophobic than the tertiary alcohol, it will elute later in the reversed-phase gradient.

Degradation A 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol (Target Intermediate) B Acidic Conditions / Thermal Stress A->B Susceptible Tertiary OH C 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethene (Alkene Impurity) B->C -H2O (Dehydration)

Fig 2. Acid and heat-catalyzed dehydration pathway of the tertiary alcohol.

System Suitability & Validation (ICH Q2(R1))

Every analytical protocol must be a self-validating system. Before analyzing unknown batches, the system suitability test (SST) must pass the following criteria to guarantee the integrity of the run[7][8].

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) >2.0 (between API and Alkene)Ensures baseline separation of the intermediate from its primary dehydration degradant.
Tailing Factor ( Tf​ ) ≤1.5 for the main peakConfirms that secondary silanol interactions are successfully masked by the TFA.
Injection Precision %RSD≤2.0% (n=6)Validates the reproducibility of the autosampler and integration events.
Theoretical Plates ( N ) >5000 Verifies column efficiency and packing integrity.
Linearity ( R2 ) ≥0.999 (Range: 25-150 µg/mL)Ensures the detector response is directly proportional to concentration.

References

  • ICH Harmonised Tripartite Guideline : Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at:[Link]

  • European Medicines Agency (EMEA) : Note for Guidance on Validation of Analytical Procedures: Text and Methodology. EMEA. Available at:[Link]

  • National Institutes of Health (PMC) : HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. Available at:[Link]

  • ACS Publications : Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors. Organic Process Research & Development. Available at:[Link]

  • Veeprho : Medetomidine Impurities and Related Compound. Veeprho Pharmaceuticals. Available at:[Link]

Sources

Application

Application Note: Structural Elucidation of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol via Multinuclear NMR Spectroscopy

Executive Summary & Strategic Rationale The identification and purity assessment of highly substituted tertiary alcohols, such as 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, present unique analytical challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The identification and purity assessment of highly substituted tertiary alcohols, such as 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, present unique analytical challenges. This molecule features a sterically congested chiral quaternary center (C1) bonded to a tautomeric 1H-imidazole ring, a 2,5-dimethylphenyl moiety, a methyl group, and a hydroxyl group.

Standard 1D 1 H NMR is insufficient for definitive structural proof due to signal broadening caused by restricted rotation around the C1–C1' (phenyl) bond and the rapid tautomeric exchange of the imidazole N-H proton[1]. To overcome this, our protocol mandates the use of anhydrous DMSO- d6​ as the solvent. The causality here is twofold:

  • Suppression of Exchange: DMSO strongly hydrogen-bonds with the tertiary hydroxyl group and the imidazole N-H, drastically slowing their intermolecular exchange rates. This prevents the -OH signal from coalescing with ambient water or merging into the aromatic baseline, yielding a sharp, quantifiable singlet[2].

  • Tautomeric Resolution: While imidazole is a fully aromatic neutral compound, its tautomeric forms rapidly equilibrate on the NMR timescale[1]. The highly polar nature of DMSO- d6​ stabilizes the tautomers sufficiently to allow for the observation of distinct, albeit broadened, signals for the H4 and H5 protons.

G A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B Transfer C 2D NMR (HSQC, HMBC) B->C Define SW D Data Processing (Apodization, FT) C->D Raw FID E Structural Elucidation D->E Spectra

Fig 1. Sequential NMR data acquisition and processing workflow.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Failure at any validation checkpoint indicates a compromised sample or instrument state, requiring immediate remediation before proceeding.

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the synthesized 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. Sonicate for 2 minutes if dissolution is incomplete.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Validation Check: Inspect the NMR tube against a strong light source. The solution must be optically clear. Particulate matter will distort the localized magnetic field ( B0​ ), leading to poor shimming and broadened spectral lines, which is fatal for resolving the meta-coupling (J ~ 1.5 Hz) of the phenyl H6 proton.

Protocol B: Spectrometer Setup and Data Acquisition

Parameters optimized for a 500 MHz spectrometer equipped with a cryoprobe.

  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes.

    • Rationale: Temperature gradients within the tube cause convection currents, which manifest as t1​ noise in 2D NMR experiments.

  • Tuning and Matching (ATM): Perform automated or manual tuning and matching for both 1 H and 13 C channels.

    • Validation Check: The tuning curve (wobble) must reach a minimum precisely at the Larmor frequency of the respective nuclei. An off-center dip indicates high reflected power, which will drastically reduce the signal-to-noise (S/N) ratio of the insensitive quaternary C1 carbon.

  • Locking and Shimming: Lock onto the DMSO- d6​ deuterium signal. Perform gradient shimming (Z1-Z5).

    • Validation Check: The full-width at half-maximum (FWHM) of the TMS signal must be 0.8 Hz.

  • 1D 1 H Acquisition: Run a standard 1D sequence (e.g., zg30) with a 30° flip angle, D1 = 2.0 s, and 16 scans.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC sequence optimized for long-range coupling ( nJCH​ = 8.0 Hz).

    • Rationale: The 8 Hz optimization is critical for observing the 3-bond correlations from the ethanol methyl group to the imidazole C2 and phenyl C1' carbons, which definitively proves the assembly of the molecule around the central quaternary carbon.

Spectral Interpretation & Data Presentation

The structural elucidation relies heavily on the integration of 1D and 2D data. Because the C1 carbon is fully substituted (quaternary), it lacks an attached proton, meaning it will not appear in an HSQC spectrum. Its assignment is entirely dependent on the convergence of HMBC cross-peaks.

Table 1: Multinuclear NMR Assignments and Key Correlations

Data acquired at 500 MHz ( 1 H) and 125 MHz ( 13 C) in DMSO- d6​ at 298 K.

MoietyNucleusPredicted Shift (δ, ppm)Multiplicity (J in Hz)IntegrationKey HMBC Correlations ( 1 H 13 C)
Ethan-1-ol 1 H (-CH 3​ )1.85s3HC1, Imidazole-C2, Phenyl-C1'
Ethan-1-ol 1 H (-OH)5.60s (br)1HC1, Ethan-1-ol-C2 (CH 3​ )
Ethan-1-ol 13 C (C1)74.5---
Ethan-1-ol 13 C (-CH 3​ )28.2---
Imidazole 1 H (NH)11.80s (br)1HImidazole-C2, C4, C5
Imidazole 1 H (H4/H5)6.85, 7.05s (br)2HImidazole-C2, C5/C4
Imidazole 13 C (C2)149.8---
Phenyl 1 H (2-CH 3​ )2.15s3HPhenyl-C1', C2', C3'
Phenyl 1 H (5-CH 3​ )2.25s3HPhenyl-C4', C5', C6'
Phenyl 1 H (H3)6.90d (J=7.5)1HPhenyl-C1', C5', 2-CH 3​
Phenyl 1 H (H4)6.95dd (J=7.5, 1.5)1HPhenyl-C2', C6'
Phenyl 1 H (H6)7.20d (J=1.5)1HPhenyl-C2', C4', C1
Mechanistic Insights into Chemical Shifts

The steric bulk of the 2-methyl group on the phenyl ring forces the aromatic plane out of alignment with the imidazole ring. This restricted conformation deshields the H6 proton (δ 7.20 ppm) due to its proximity to the electronegative hydroxyl oxygen. Furthermore, the 13 C data for small heterocycles like imidazole often show significant broadening for C4 and C5 due to tautomerism[1]; however, the C2 carbon remains distinct and highly deshielded (δ 149.8 ppm) due to being flanked by two nitrogen atoms.

HMBC C1 Quaternary C1 (δC ~74.5 ppm) CH3 Ethanol -CH3 (δH ~1.85 ppm) CH3->C1 2J_CH Im Imidazole C2 (δC ~149.8 ppm) CH3->Im 3J_CH H6 Phenyl H6 (δH ~7.20 ppm) H6->C1 3J_CH

Fig 2. Key HMBC correlation network confirming the C1 quaternary center.

The definitive proof of the molecule's core structure is visualized in Figure 2. The observation of a 3JCH​ correlation from the phenyl H6 proton to the C1 carbon, combined with a 3JCH​ correlation from the ethanol methyl group to the imidazole C2 carbon, unambiguously confirms that all three distinct functional groups are anchored to the single tertiary alcohol carbon.

References

  • Diana C. G. A. Pinto et al. "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB.
  • The Journal of Organic Chemistry. "Fluorescence-Based Screening of Asymmetric Acylation Catalysts through Parallel Enantiomer Analysis. Identification of a Catalyst for Tertiary Alcohol Resolution". ACS Publications.

Sources

Method

using 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol as a pharmaceutical intermediate

An Application Guide for the Pharmaceutical Intermediate: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Authored by: Senior Application Scientist, Pharmaceutical Development Division Abstract This document provid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Pharmaceutical Intermediate: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of the chiral tertiary alcohol, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. This intermediate possesses a unique combination of a sterically hindered tertiary alcohol, a lipophilic dimethylphenyl moiety, and a versatile imidazole ring, making it a valuable scaffold for constructing novel therapeutic agents. We present detailed, field-tested protocols for its synthesis, analytical validation, chiral resolution, and subsequent derivatization into a hypothetical Active Pharmaceutical Ingredient (API), underscoring its potential in modern drug discovery programs, particularly in the development of antifungal agents.[1][2][3]

Introduction: Rationale and Strategic Value

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1][4] Its incorporation into molecules like ketoconazole and clotrimazole is critical for their mechanism of action, which involves inhibiting the cytochrome P450 enzyme 14α-demethylase in fungi.[2][5]

The intermediate, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, combines this critical pharmacophore with a chiral tertiary alcohol. Tertiary alcohols are pivotal structural motifs in many pharmaceuticals, offering a stable, three-dimensional anchor point for further molecular elaboration.[6][7] The 2,5-dimethylphenyl group adds lipophilicity, which can be tailored to enhance membrane permeability and target engagement. The inherent chirality at the carbinol center presents an opportunity for developing stereospecific drugs, which often exhibit improved potency and reduced off-target effects.

This guide explains the causality behind our recommended protocols, ensuring not just procedural accuracy but a deep understanding of the underlying chemistry.

Synthesis of the Racemic Intermediate

The most direct and scalable approach to synthesizing 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is through the nucleophilic addition of an organometallic species to a suitable ketone precursor. We have selected the addition of an imidazolyl anion to 1-(2,5-dimethylphenyl)ethanone for its high-yield potential and operational simplicity.

Synthetic Workflow

The workflow involves the deprotonation of imidazole to form a potent nucleophile, followed by its addition to the electrophilic carbonyl carbon of the ketone.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Isolation imidazole 1H-Imidazole nBuLi n-Butyllithium (in THF, -78°C) imidazolide 1H-Imidazol-2-yllithium (Nucleophile) nBuLi->imidazolide Deprotonation ketone 1-(2,5-dimethylphenyl)ethanone (Electrophile) imidazolide->ketone Addition to Carbonyl alkoxide Lithium Alkoxide Intermediate ketone->alkoxide workup Aqueous Quench (e.g., sat. NH4Cl) product Racemic Product (1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol) workup->product Protonation

Caption: Synthetic workflow for the target intermediate.

Detailed Synthesis Protocol

Materials & Reagents:

  • 1H-Imidazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1-(2,5-dimethylphenyl)ethanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Flash chromatography system

Protocol:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add dry 1H-imidazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the imidazole in anhydrous THF.

  • Nucleophile Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting white suspension for 1 hour at -78 °C. Causality: This step generates the highly reactive 2-lithioimidazole. The low temperature is critical to prevent side reactions and ensure regioselectivity.

  • Nucleophilic Addition: In a separate flask, dissolve 1-(2,5-dimethylphenyl)ethanone (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold imidazolide suspension over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Aqueous Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: This step protonates the resulting alkoxide and neutralizes any remaining organolithium species.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the pure racemic product.

Physicochemical Properties and Analytical Characterization

Accurate characterization is essential to validate the structure and purity of the intermediate before its use in downstream applications.

Key Properties
PropertyValueSource
Molecular Formula C₁₃H₁₆N₂OCalculated
Molecular Weight 216.28 g/mol Calculated
Appearance White to off-white solidExpected
Chirality Racemic mixtureSynthetic Outcome
Analytical Protocols

Protocol 3.2.1: Purity Determination by HPLC-UV [8][9]

  • System: High-Performance Liquid Chromatography with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with >98% purity.

Protocol 3.2.2: Structural Verification by NMR Spectroscopy [10]

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

  • ¹H NMR: Expect characteristic signals for the two imidazole protons, the aromatic protons of the dimethylphenyl ring, the two methyl singlets, the ethan-1-ol methyl group, and the hydroxyl proton.

  • ¹³C NMR: Expect signals for the carbinol carbon (~70-80 ppm), imidazole carbons (~120-145 ppm), and aromatic carbons.

Protocol 3.2.3: Molecular Weight Confirmation by Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 217.29.

Application in API Synthesis: A Hypothetical Example

The tertiary hydroxyl group is a key functional handle. It can be targeted for substitution reactions, often proceeding through a stabilized tertiary carbocation intermediate, to introduce moieties that modulate the compound's pharmacological profile. Here, we propose its use in synthesizing a hypothetical antifungal agent by introducing a 1,2,4-triazole moiety, another common feature in antifungal drugs.

Proposed Synthetic Pathway

G Intermediate Racemic Intermediate (Tertiary Alcohol) Activation Activation Step (e.g., SOCl₂, Pyridine) Intermediate->Activation Chloride Tertiary Chloride Intermediate Activation->Chloride Substitution Nucleophilic Substitution (SN1-type, in DMF) Chloride->Substitution Triazole 1,2,4-Triazole Sodium Salt Triazole->Substitution API Hypothetical API (Imidazole-Triazole Conjugate) Substitution->API

Caption: Pathway from intermediate to a hypothetical API.

Protocol: Synthesis of Hypothetical API
  • Activation of Hydroxyl Group: Dissolve the racemic intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add pyridine (1.5 eq) followed by the dropwise addition of thionyl chloride (SOCl₂) (1.2 eq). Causality: This converts the poor leaving group (-OH) into a good leaving group (-OS(O)Cl), which then undergoes intramolecular substitution by chloride to form the tertiary chloride.

  • Reaction and Workup: Stir the reaction at room temperature for 4 hours. Quench with ice-cold water, separate the layers, and extract the aqueous phase with DCM. Dry the combined organic layers over MgSO₄ and concentrate to obtain the crude tertiary chloride.

  • Nucleophilic Substitution: In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting it with sodium hydride (NaH) in anhydrous Dimethylformamide (DMF). Add the crude tertiary chloride to this suspension.

  • Final Product Isolation: Heat the reaction to 60 °C and stir overnight. After cooling, pour the mixture into water and extract with ethyl acetate. Purify the final product via column chromatography to yield the hypothetical API.

Chiral Resolution: Accessing Enantiopure Intermediates

For most pharmaceutical applications, single-enantiomer compounds are required. The racemic tertiary alcohol can be resolved using several techniques. We detail the classical method of diastereomeric salt crystallization, which is robust and scalable.[11]

Resolution Workflow

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer Racemate Racemic Intermediate (R/S) Diastereomers Diastereomeric Salts (R-Salt and S-Salt) Racemate->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAcid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt_R Insoluble Salt (e.g., R-Salt) Crystallization->Salt_R Salt_S Soluble Salt (e.g., S-Salt) Crystallization->Salt_S Liberation Basification (e.g., aq. NaHCO₃) Salt_R->Liberation Enantiomer_R Enantiopure (R)-Alcohol Liberation->Enantiomer_R

Caption: Workflow for chiral resolution via diastereomeric crystallization.

Protocol: Diastereomeric Crystallization
  • Salt Formation: Dissolve the racemic intermediate (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve a chiral resolving agent like (+)-tartaric acid (0.5 eq) in hot methanol. Causality: Using a sub-stoichiometric amount of the resolving agent often leads to a purer precipitate of one diastereomeric salt.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol. This solid is the enriched diastereomeric salt.

  • Liberation of Free Base: Suspend the collected crystals in a mixture of ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until all solids dissolve.

  • Extraction and Analysis: Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic phases, dry over MgSO₄, and concentrate. Analyze the enantiomeric excess (ee) of the resulting alcohol using a chiral HPLC method.

  • Optimization: The process may require several recrystallization cycles to achieve >99% ee.

Safety, Handling, and Storage

All chemical manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. The starting materials, such as n-butyllithium, are highly reactive and pyrophoric and require specialized handling under an inert atmosphere.[13][14]

  • Storage: Store the intermediate in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. National Center for Biotechnology Information. Available from: [Link]

  • Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Zhang, Y., et al. (2024). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. PMC. Available from: [Link]

  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available from: [Link]

  • ResearchGate. FDA approved imidazole containing drugs. ResearchGate. Available from: [Link]

  • Angene Chemical. (2025). Safety Data Sheet - (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. Angene Chemical. Available from: [Link]

  • PharmaCompass.com. 1-(2,3-dimethylphenyl) -1-(1 -trityl- 1H-imidazol-4- yl)ethan-1 -ol. PharmaCompass. Available from: [Link]

  • Jiang, B., & Feng, X. (2008). Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. Chemical Reviews. Available from: [Link]

  • Google Patents. US7902377B2 - Method for preparing medetomidine and its salts. Google Patents.
  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis. Available from: [Link]

  • He, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

  • G. de la Torre, M., & G. de la Torre, J. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC. Available from: [Link]

  • Davies, S. G., et al. (2021). Synthesis of Highly Congested Tertiary Alcohols via the[15][15] Radical Deconstruction of Breslow Intermediates. PMC. Available from: [Link]

  • Kumar, A., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Licensee MDPI, Basel, Switzerland. Available from: [Link]

  • ResearchGate. (2025). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link]

  • Feng, X., et al. (2020). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. Available from: [Link]

  • Hatano, M. Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Chiba University. Available from: [Link]

  • Al-Majid, A. M., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available from: [Link]

  • He, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Available from: [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]

  • BASF. (2022). Safety data sheet. BASF. Available from: [Link]

  • Kumamoto University. (2026). Optical resolution of chiral inorganic crystals achieved through alcohol addition. Kumamoto University News. Available from: [Link]

  • PharmaCompass.com. Imidazole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass. Available from: [Link]

  • Otsuka Chemical Co., Ltd. Medicine/Food/ Aroma/Chemical Intermediates. Otsuka Chemical. Available from: [Link]

  • Cerilliant. (2025). SAFETY DATA SHEET. Cerilliant. Available from: [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available from: [Link]

  • Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

  • Wang, H., et al. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Letters. Available from: [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available from: [Link]

  • Liu, B., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Available from: [Link]

  • Wang, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. Available from: [Link]

Sources

Application

Application Note: High-Throughput Quantification of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol in Human Plasma using a Validated LC-MS/MS Method

Abstract This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol in human plasma. The significance of this compound lies in its structural motifs, incorporating an imidazole ring and a tertiary alcohol, which are common in pharmacologically active agents. Accurate quantification in biological matrices is therefore essential for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay was developed and validated following the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1] This protocol provides a reliable framework for researchers in pharmaceutical development and clinical research requiring accurate bioanalysis of this and structurally related compounds.

Introduction and Rationale

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a small molecule featuring a chiral center, a basic imidazole moiety, and a tertiary alcohol. The imidazole group is a privileged structure in medicinal chemistry, known for its role in various biological activities.[2] The accurate measurement of such compounds in biological fluids like plasma is a critical step in evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS has become the definitive technique for small molecule bioanalysis due to its superior sensitivity, selectivity, and speed.[3][4] The selectivity is achieved through the combination of chromatographic separation and the specificity of MRM, where a specific precursor ion is isolated and fragmented to produce a characteristic product ion.[3]

This guide provides a comprehensive, field-tested protocol. The causality behind experimental choices is explained to empower the user to not only replicate the method but also adapt it for similar analytical challenges. For instance, protein precipitation was chosen as the sample preparation technique for its simplicity and speed, making it ideal for high-throughput screening environments.[5] However, we also discuss scenarios where a more rigorous cleanup like solid-phase extraction (SPE) might be necessary.[6]

Analyte Physicochemical Properties
  • Chemical Structure: alt text (Self-generated image, as no public domain image is available)

  • Molecular Formula: C₁₃H₁₆N₂O

  • Molecular Weight: 216.28 g/mol

  • Predicted Ionization: The basic nitrogen on the imidazole ring is readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI+).

Experimental Design

Materials and Reagents
  • Analyte: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is recommended. If unavailable, a compound like Metronidazole or a close structural analogue can be used after careful validation to ensure it does not interfere with the analyte and exhibits similar analytical behavior.

  • Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent).

  • Additives: Formic acid, 99% (Sigma-Aldrich or equivalent).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from an accredited biobank.

Instrumentation
  • LC System: A high-performance liquid chromatography system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC I-Class.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 6500+ or a Thermo Scientific TSQ Altis™, equipped with an ESI source.

  • Analytical Column: A reversed-phase column, such as a Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm), was selected for its ability to retain and resolve polar compounds.[7]

  • Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., SCIEX Analyst®, Thermo Xcalibur™).

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Add_ACN Add 3 vol. Acetonitrile Spike_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation Inject->LC MS Ionization & Fragmentation (ESI+) LC->MS MRM MRM Detection MS->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Generate Report Quant->Report

Caption: High-level workflow for sample quantification.

Detailed Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard and dissolve in methanol to a final volume of 5 mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a calibration curve consisting of 8-10 non-zero concentration levels. A typical range might be 0.5 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol: Protein Precipitation

This method is chosen for its speed and efficiency in removing the majority of plasma proteins.[5]

  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., at 500 ng/mL) and briefly vortex.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). The cold temperature and organic solvent cause proteins to denature and precipitate.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Rationale for Parameter Selection:

  • Mobile Phase: Water and methanol with 0.1% formic acid is a standard choice for reversed-phase chromatography of basic compounds.[8] The formic acid serves two purposes: it protonates the analyte to enhance ESI+ efficiency and improves chromatographic peak shape by suppressing silanol interactions on the column.

  • Gradient Elution: A gradient is used to ensure the analyte is eluted with a sharp peak shape and to wash away more hydrophobic matrix components from the column after each injection.[9]

LC Parameter Setting
Column Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
MS Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions and Fragmentation

The MRM transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer. The protonated parent molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are selected in the third quadrupole (Q3).

G parent Precursor Ion [M+H]⁺ m/z 217.3 prod1 Product Ion 1 (Quantifier) Loss of H₂O m/z 199.2 parent->prod1 CID prod2 Product Ion 2 (Qualifier) Dimethylphenyl fragment m/z 131.1 parent->prod2 CID

Caption: Proposed fragmentation pathway for MRM analysis.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Analyte 217.3199.210025Quantifier
Analyte 217.3131.110035Qualifier
IS User DefinedUser Defined100OptimizedQuantifier

Method Validation and Results

The method should be validated according to regulatory guidelines to ensure its reliability.[10][11] This involves a series of experiments to assess its performance. The acceptance criteria listed below are based on the FDA M10 guidance.[1]

Validation Parameter Experiment Acceptance Criteria Example Result
Selectivity Analyze at least six different lots of blank plasma to check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.Pass
Calibration Curve Analyze a calibration curve (8 non-zero standards) over 3 separate runs. Plot the peak area ratio (analyte/IS) vs. concentration.R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). 75% of standards must pass.Pass (R² > 0.995)
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) within the same run (intra-day) and across 3 different runs (inter-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).Pass
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma to the response in a pure solution at low and high QC concentrations.The IS-normalized matrix factor should have a %CV ≤15%.Pass
Recovery Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at low, mid, and high QC concentrations.Recovery should be consistent and reproducible.>85%
Stability Assess analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).Mean concentration must be within ±15% of the nominal concentration.Pass
Example Data

Table 1: Inter-day Accuracy and Precision (n=3 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 0.5 0.54 108.0 11.2
Low QC 1.5 1.45 96.7 8.5
Mid QC 75 78.1 104.1 6.1

| High QC | 750 | 739.5 | 98.6 | 5.3 |

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method demonstrates the required selectivity, sensitivity, accuracy, and precision to support regulated bioanalysis, providing a reliable tool for pharmacokinetic and other related studies.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023).
  • BenchChem. (2025).
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  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
  • C-Clear Partners. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. C-Clear Partners.
  • Villar-Vidal, P., et al. (2011). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Proteomics.
  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. FederalRegister.gov.
  • Organomation. Mass Spectrometry Sample Preparation Guide.
  • Wikipedia.
  • IonSense. LC-MS Sample Preparation: Techniques & Challenges. IonSense.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Christianson, C. (2025).
  • Drug Discovery and Development. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World.
  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
  • Wiley Analytical Science. (2019).
  • Tolomeu, H.V., & Fraga, C.A.M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

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Method

Application Notes and Protocols for In Vivo Dosing of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Bridging the Gap from Benchtop to Preclinical Models The journey of a novel chemical entity fro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Bridging the Gap from Benchtop to Preclinical Models

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a meticulous process, with in vivo studies representing a critical milestone. This guide provides a comprehensive framework for designing and executing in vivo dosing protocols for the novel small molecule, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. Given the limited publicly available data on this specific compound, this document will focus on establishing a robust, scientifically-grounded methodology based on established principles for similar imidazole-containing, likely poorly soluble, small molecules.[1][2] Adherence to these principles is paramount for generating reproducible and translatable data.[3][4][5]

The imidazole moiety is a common feature in many biologically active compounds, known to interact with various biological targets.[1][6] Therefore, a systematic approach to in vivo evaluation is essential to understand the pharmacokinetic, pharmacodynamic, and toxicological profile of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

Part 1: Foundational Steps - Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is the bedrock of a successful in vivo study. These properties will dictate the formulation strategy, which in turn significantly impacts the compound's bioavailability and, consequently, the experimental outcomes.[7]

Initial Physicochemical Profiling

Before any in vivo work, it is crucial to determine the key physicochemical parameters of the test compound. This data will inform the selection of an appropriate formulation strategy.[8]

Table 1: Essential Physicochemical Parameters for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

ParameterExperimental MethodImportance for In Vivo Studies
Solubility Kinetic and thermodynamic solubility assays in various pharmaceutically acceptable solvents (e.g., water, saline, PBS, ethanol, DMSO, PEG400, corn oil) at different pH values.Directly influences the choice of formulation (solution, suspension, etc.) and the maximum achievable concentration.[7][8]
LogP/LogD HPLC-based or shake-flask methods.Predicts the compound's lipophilicity and potential for membrane permeability and distribution into tissues.
pKa Potentiometric titration or UV-spectroscopy.Determines the ionization state of the compound at physiological pH, which affects solubility and absorption.
Melting Point Differential Scanning Calorimetry (DSC).High melting points often correlate with poor solubility.[9]
Chemical Stability HPLC-based stability assessment in formulation vehicles and at different pH and temperature conditions.Ensures the compound does not degrade in the formulation before or after administration.
Formulation Strategies for Poorly Soluble Compounds

Many novel small molecules, particularly those with aromatic and heterocyclic structures, exhibit poor aqueous solubility.[7][9][10] The following decision-making workflow and protocols provide a systematic approach to formulation development.

formulation_decision_tree start Start: Physicochemical Data (Solubility, LogP, Stability) solubility_check Is aqueous solubility > 1 mg/mL? start->solubility_check simple_solution Formulate as a simple aqueous solution (e.g., saline, PBS) solubility_check->simple_solution Yes cosolvent_approach Is the compound soluble in a co-solvent system (e.g., DMSO, PEG400)? solubility_check->cosolvent_approach No end Proceed to In Vivo Pilot Studies simple_solution->end cosolvent_solution Formulate as a co-solvent solution. (e.g., DMSO/PEG400/Saline) cosolvent_approach->cosolvent_solution Yes suspension_approach Can a stable suspension be formed? cosolvent_approach->suspension_approach No cosolvent_solution->end suspension_formulation Formulate as a suspension. (e.g., with methylcellulose) suspension_approach->suspension_formulation Yes lipid_based_approach Is the compound lipophilic (High LogP)? suspension_approach->lipid_based_approach No suspension_formulation->end lipid_formulation Formulate as a lipid-based system. (e.g., corn oil, SEDDS) lipid_based_approach->lipid_formulation Yes lipid_formulation->end

Caption: Decision-making workflow for formulation selection.

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration

This protocol is suitable for compounds that are soluble in a mixture of solvents but may precipitate in a purely aqueous environment.[11]

Materials:

  • 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 or 400 (PEG300/400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Weigh the required amount of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume). Vortex until a clear solution is obtained.

  • Add PEG300/400 to the solution (e.g., 30-40% of the final volume) and mix thoroughly.

  • Add Tween 80 (e.g., 5% of the final volume) and mix.

  • Slowly add sterile saline to the desired final volume while continuously vortexing or stirring to prevent precipitation.

  • Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.[12]

  • Visually inspect the final formulation for any precipitation. If the solution is not clear, it may require optimization of the co-solvent ratios.

Causality Behind Experimental Choices:

  • DMSO: A powerful solvent for many organic molecules. Its use should be minimized due to potential toxicity at higher concentrations.

  • PEG300/400: A water-miscible co-solvent that helps to keep the compound in solution upon dilution in the bloodstream.

  • Tween 80: A non-ionic surfactant that enhances solubility and stability by forming micelles.[11]

Protocol 2: Preparation of a Suspension for Oral (PO) Gavage

This is a common method for oral administration of poorly soluble compounds.[8][11]

Materials:

  • 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

  • If particle size reduction is needed, micronize the compound using appropriate equipment.

  • In a mortar, add a small amount of the 0.5% methylcellulose solution to the compound powder to create a paste. This wets the particles and prevents clumping.[11]

  • Gradually add the remaining volume of the methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.

  • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Continuously stir the suspension during dosing to ensure uniform delivery to each animal.

Causality Behind Experimental Choices:

  • Methylcellulose/CMC: Suspending agents that increase the viscosity of the vehicle, slowing down the sedimentation of drug particles and ensuring a more uniform dose.

  • Particle Size Reduction: Increasing the surface area of the drug particles can improve the dissolution rate in the gastrointestinal tract, potentially enhancing bioavailability.[7][9]

Part 2: In Vivo Study Design and Execution

A well-designed in vivo study is crucial for obtaining meaningful and reliable data. This involves careful consideration of the animal model, route of administration, and dose selection.[3][4][13]

Animal Model Selection

The choice of animal model should be based on the research question and the biological target of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. For initial pharmacokinetic and tolerability studies, rodents (mice or rats) are commonly used. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Before conducting efficacy studies, a dose-ranging study is essential to determine the maximum tolerated dose (MTD). The MTD is the highest dose of a drug that does not cause unacceptable toxicity.[14]

study_workflow start Formulation Development and Optimization pilot_study Pilot Dose-Ranging Study (e.g., single dose escalation) start->pilot_study mtd_determination Determine Maximum Tolerated Dose (MTD) (Monitor body weight, clinical signs) pilot_study->mtd_determination pk_study Pharmacokinetic (PK) Study (at one or more tolerated doses) mtd_determination->pk_study efficacy_study_design Design Efficacy Study (Select doses based on MTD and PK data) pk_study->efficacy_study_design efficacy_study Conduct Efficacy Study (with appropriate controls) efficacy_study_design->efficacy_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis

Caption: General workflow for preclinical in vivo studies.

Protocol 3: General Procedure for In Vivo Administration

The route of administration depends on the experimental goals and the physicochemical properties of the compound.

Table 2: Common Administration Routes in Rodents

RouteAbbreviationTypical Volume (Mouse)Typical Volume (Rat)Needle Size (Gauge)Key Considerations
Oral Gavage PO100-200 µL1-5 mL20-22 G (ball-tipped)Suitable for non-irritating compounds; subject to first-pass metabolism.
Intraperitoneal IP100-200 µL1-3 mL25-27 GBypasses first-pass metabolism; rapid absorption.
Intravenous IV50-100 µL0.5-1 mL27-30 G100% bioavailability; requires skill for tail vein injection.
Subcutaneous SC100-200 µL1-2 mL25-27 GSlower absorption than IP or IV.

Step-by-Step Administration (Example: Intraperitoneal Injection in a Mouse):

  • Preparation: Prepare the dosing solution as described in Protocol 1. Draw the required volume into an appropriately sized syringe with a 25-27G needle.

  • Animal Restraint: Restrain the mouse firmly but gently, exposing the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution smoothly.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions. Continue to monitor for clinical signs of toxicity, body weight changes, and other relevant parameters throughout the study.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. This information is critical for designing effective dosing regimens for efficacy studies.[14] A typical PK study involves administering a single dose of the compound and collecting blood samples at various time points to measure the drug concentration in plasma.

Conclusion and Best Practices

The in vivo evaluation of a novel compound such as 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol requires a systematic and rigorous approach. The protocols and guidelines presented here provide a foundation for these studies. It is imperative to remember that these are general protocols that will likely require optimization for this specific molecule.

Key Takeaways:

  • Thorough Characterization is Non-Negotiable: The physicochemical properties of your compound will guide all subsequent in vivo work.

  • Formulation is Key: An appropriate formulation is critical for achieving adequate exposure and obtaining meaningful data.[7]

  • Start with Tolerability: Always perform dose-ranging studies to determine the MTD before proceeding to efficacy models.[14]

  • Ethical Conduct: All animal studies must be performed under approved protocols and with the highest standards of animal welfare.[13]

  • Meticulous Record-Keeping: Document all procedures, observations, and data to ensure reproducibility.

By following these principles, researchers can generate high-quality, reliable in vivo data to advance our understanding of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol and its therapeutic potential.

References

  • Research Results in Pharmacology. (2025).
  • Abdel-Wahab, B. F., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.
  • PubChem. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol.
  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PMC.
  • PubMed. (2008).
  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo.
  • European Medicines Agency. (2010).
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  • The Jackson Laboratory. (n.d.).
  • PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
  • National Center for Biotechnology Information. (n.d.). 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. PMC. [Link]

  • U.S. Food and Drug Administration. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • WuXi AppTec. (2024).
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  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • ResearchGate. (n.d.). 2-(1H-Benzimidazol-2-yl)phenol.
  • BenchChem. (2025). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.

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Application

Application Notes &amp; Protocols for the In Vitro Characterization of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel small molecule, 1-(2,5-dimethylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel small molecule, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. The imidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates exhibiting a wide array of biological activities, including anti-cancer and anti-inflammatory effects.[1][2][3][4] Given the therapeutic potential inherent in this structural class, a systematic in vitro evaluation of novel derivatives is paramount. This guide presents a logical, tiered approach to assess the compound's primary effects on cell viability and proliferation, followed by secondary assays to elucidate the potential mechanism of action, such as apoptosis induction. The protocols herein are designed to be self-validating, emphasizing robust experimental design, proper controls, and clear data interpretation.

Introduction and Scientific Rationale

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as a proton donor and acceptor make it a versatile pharmacophore capable of engaging with various biological targets.[4][5] Imidazole-containing compounds have been successfully developed as kinase inhibitors, antifungal agents, and antihypertensives, among other therapeutic classes.[1][2] The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a novel entity whose biological activity is uncharacterized. The purpose of this guide is to provide a foundational experimental framework to profile its in vitro effects, establishing a baseline for further drug discovery and development efforts.

Our experimental strategy is structured to first identify if the compound has any cytotoxic or anti-proliferative effects using broad, robust screening assays. If bioactivity is confirmed, we then proceed to more specific mechanistic assays. This tiered approach is an efficient use of resources and provides a logical path for compound characterization.

Compound Management and Preparation

Accurate and consistent preparation of the test compound is critical for reproducible results. Small molecule compounds can have limited solubility in aqueous media, necessitating the use of an organic solvent for stock solutions.

2.1. Materials

  • 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes

2.2. Protocol for 10 mM Stock Solution Preparation

  • Determine Molecular Weight (MW): The molecular formula for the compound is C13H16N2O. The calculated MW is approximately 216.28 g/mol .

  • Weighing: Accurately weigh out 1-5 mg of the compound powder using a calibrated analytical balance.

  • Solubilization: Add a calculated volume of 100% DMSO to achieve a final concentration of 10 mM.

    • Calculation Example: To make a 10 mM stock from 1 mg of compound:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 216.28 g/mol ) = 0.000462 L = 462 µL

  • Dissolution: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in amber, tightly sealed tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Causality Behind Choices:

  • DMSO as Solvent: DMSO is a standard solvent for cell-based assays as it can dissolve a wide range of organic molecules and is generally tolerated by cells at low final concentrations (typically ≤0.5%).

  • High Concentration Stock: A 10 mM stock is convenient for making serial dilutions and ensures the final DMSO concentration in the cell culture media remains low.

  • Aliquoting: This practice preserves the integrity of the compound by minimizing degradation from repeated temperature changes and exposure to air and moisture.[6]

Cell Line Selection and General Culture Practices

The choice of cell lines is fundamental and should be guided by the therapeutic hypothesis. For an initial broad screening, a panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, glioma) is recommended.[7][8]

Recommended Starter Panel:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

  • U-87 MG: Human glioblastoma

Core Culture Practices:

  • Aseptic Technique: All cell culture work must be performed in a certified Class II biological safety cabinet to prevent microbial contamination.[9]

  • Mycoplasma Testing: Regularly test all cell lines for mycoplasma contamination, as it can significantly alter cellular responses and invalidate experimental results.[9]

  • Cell Line Authentication: Use Short Tandem Repeat (STR) analysis to confirm the identity of your cell lines, preventing the use of misidentified or cross-contaminated cultures.[9]

  • Passaging: Maintain cells in the exponential growth phase and do not allow them to become over-confluent. Use a consistent passaging schedule.

Experimental Workflow: A Tiered Approach

The following workflow provides a systematic path for characterizing the compound's biological effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Data Analysis prep Compound Stock Preparation (10 mM in DMSO) plate Cell Seeding in 96-Well Plates (5,000-10,000 cells/well) prep->plate treat 24-72h Treatment with Compound Serial Dilutions plate->treat mtt MTT Assay (Metabolic Activity / Viability) treat->mtt Endpoint 1 brdu BrdU Assay (DNA Synthesis / Proliferation) treat->brdu Endpoint 2 caspase Caspase-Glo 3/7 Assay (Apoptosis Induction) mtt->caspase If Cytotoxic, Proceed to Tier 2 analysis Calculate IC50 Values Generate Dose-Response Curves brdu->analysis caspase->analysis

Caption: Tiered experimental workflow for compound characterization.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

5.1. Materials

  • Cells cultured in 96-well clear-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

5.2. Step-by-Step Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Preparation: Prepare 2x final concentrations of your compound by serially diluting the 10 mM stock in complete culture medium. A typical concentration range for a primary screen is 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.5% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background.[13]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not confluent by the end of the assay.[8]
Compound Conc. Range 0.1 µM - 100 µM (log dilutions)A broad range is necessary to capture the full dose-response curve for an unknown compound.
Incubation Time 24, 48, 72 hoursAssesses both short-term and long-term effects on cell viability.
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced cytotoxicity.

Protocol: BrdU Assay for Cell Proliferation

This assay directly measures DNA synthesis by quantifying the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into the DNA of proliferating cells during the S-phase of the cell cycle.[14][15] It is an excellent orthogonal method to confirm anti-proliferative effects.

6.1. Materials

  • Cells cultured in 96-well plates

  • BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma, Cell Signaling Technology)[16][17]

  • Kit components typically include: BrdU label, Fixative/Denaturing Solution, Anti-BrdU antibody, HRP-conjugated secondary antibody, and Substrate.

6.2. Step-by-Step Protocol

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • BrdU Labeling: During the final 2-4 hours of the treatment incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.[17][18]

  • Fixation and Denaturation: Carefully remove the medium. Add the Fixative/Denaturing Solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[16]

  • Antibody Incubation: Wash the wells with wash buffer. Add the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.

  • Substrate Addition: Wash the wells. Add the TMB or other colorimetric HRP substrate and incubate until sufficient color develops.

  • Stop and Read: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

If the compound reduces cell viability, it is crucial to determine the mode of cell death. This assay quantifies the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[19] The assay provides a luminogenic substrate that releases aminoluciferin upon cleavage by caspase-3/7, generating a light signal proportional to caspase activity.

7.1. Materials

  • Cells cultured in 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega)[19]

  • Luminometer

7.2. Step-by-Step Protocol

  • Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1-3 from the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine or etoposide).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

G cluster_pathway Hypothetical Apoptosis Pathway Compound 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol Target Putative Target (e.g., Kinase, Protein) Compound->Target Inhibition? Mito Mitochondrial Stress (Intrinsic Pathway) Target->Mito Downstream Signal Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp37 Caspase-3 & 7 (Effectors) Casp9->Casp37 Activation Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Data Analysis and Interpretation

8.1. Normalization For each plate, normalize the data to the vehicle control.

  • % Viability / Proliferation = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100

8.2. Dose-Response Curves and IC50 Calculation Plot the normalized data (% Viability or % Proliferation) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that causes a 50% reduction in the measured response.

8.3. Interpreting Results

  • MTT vs. BrdU: A potent IC50 in the MTT assay but a weaker one in the BrdU assay might suggest the compound's primary effect is cytotoxic rather than cytostatic. Conversely, similar IC50 values suggest a primary anti-proliferative effect.

  • Caspase Activity: A dose-dependent increase in luminescence in the Caspase-Glo® assay that correlates with the decrease in viability from the MTT assay strongly suggests that the compound induces apoptosis.

Conclusion

This application note provides a robust, multi-tiered framework for the initial in vitro characterization of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. By systematically assessing cytotoxicity, proliferation, and apoptosis, researchers can efficiently determine the compound's primary biological effects and generate the foundational data necessary to guide future mechanism-of-action studies, lead optimization, and further preclinical development. Adherence to the principles of scientific integrity and best practices in cell culture outlined herein is essential for generating reliable and reproducible data.

References

  • PubChem. (n.d.). 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience.
  • Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.
  • Pharmaffiliates. (n.d.). 1-(2,5-Dimethylphenyl)ethan-1-ol. Retrieved from [Link]

  • Wang, L., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine.
  • An, Y., et al. (2015). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Current Protocols in Chemical Biology.
  • Orion Corporation. (2011). Method for preparing medetomidine and its salts. U.S.
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  • Cetiner, C., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • Kumar, D., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • ResearchGate. (n.d.). Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles.
  • Ghara, M. R., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
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  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
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  • MDPI. (2026).
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Method

Application Note: Advanced Purification Protocols for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Application: Isolation and purification of highly sterically hindered imidazole-containing tertiary alcohols. Chemical Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Application: Isolation and purification of highly sterically hindered imidazole-containing tertiary alcohols.

Chemical Context & Physicochemical Profiling

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a complex, sterically hindered benzylic tertiary alcohol. Structurally related to key intermediates in the synthesis of alpha-2 adrenoceptor agonists (such as medetomidine analogs) , this molecule presents a unique triad of purification challenges:

  • Amphoteric/Basic Nature: The imidazole ring (pKa ~7.0) allows for acid-base manipulation but causes severe chromatographic tailing due to secondary interactions with stationary phases.

  • Extreme Dehydration Liability: The hydroxyl group is situated on a benzylic carbon flanked by two electron-rich aromatic systems. This stabilizes the corresponding carbocation, making the molecule highly susceptible to acid-catalyzed E1 elimination (dehydration) to form the alkene impurity (1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethene).

  • Steric Hindrance: The ortho-methyl group on the phenyl ring and the bulky imidazole restrict the rotational freedom of the tertiary alcohol, complicating crystal lattice formation and trapping residual solvents.

To achieve API-grade purity (>99.5%), an orthogonal purification strategy must be employed, balancing the basicity of the imidazole with the fragility of the tertiary alcohol .

Orthogonal Purification Strategy

The following workflow illustrates the self-validating purification system designed to sequentially strip away neutral organics, regioisomers, and trace impurities while preserving the structural integrity of the tertiary alcohol.

PurificationWorkflow Crude Crude Reaction Mixture (Purity ~70%) AcidExt Acidic Extraction (0.5 M HCl, <20°C) Crude->AcidExt OrgImp Organic Phase (Neutral Impurities - Discard) AcidExt->OrgImp Phase Separation AqProd Aqueous Phase (Protonated Imidazole) AcidExt->AqProd Phase Separation Basify Basification & Extraction (NaOH to pH 9, EtOAc) AqProd->Basify CrudeSolid Intermediate Solid (Purity ~88%) Basify->CrudeSolid Chrom Flash Chromatography (Silica + 1% TEA) CrudeSolid->Chrom SemiPure Semi-Pure Product (Purity ~96%) Chrom->SemiPure Cryst Recrystallization (EtOAc / Heptane) SemiPure->Cryst Pure Ultra-Pure Target Compound (Purity >99.5%) Cryst->Pure

Fig 1. Sequential purification workflow for imidazole tertiary alcohol intermediates.

Step-by-Step Experimental Methodologies

Phase 1: Temperature-Controlled Acid-Base Extraction

Objective: Isolate the basic imidazole compound from neutral unreacted starting materials (e.g., 2,5-dimethylacetophenone).

  • Dissolution: Dissolve 100 g of the crude reaction mixture in 500 mL of Ethyl Acetate (EtOAc).

  • Thermal Control: Cool the organic solution to < 15 °C using an ice-water bath.

    • Causality: Low temperatures are strictly required. Extracting at room temperature or higher with acid will trigger the E1 dehydration pathway of the benzylic tertiary alcohol.

  • Acidic Extraction: Slowly add 500 mL of pre-chilled 0.5 M HCl. Stir vigorously for 15 minutes.

    • Causality: A dilute acid (0.5 M) is sufficient to protonate the imidazole (pKa ~7) without creating a highly acidic environment that promotes hydroxyl elimination.

  • Phase Separation: Transfer to a separatory funnel. Isolate the lower aqueous phase (containing the protonated product) and discard the upper organic phase (containing neutral impurities). Wash the aqueous phase with an additional 200 mL of EtOAc.

  • Basification: Cool the aqueous phase back to < 15 °C. Slowly adjust the pH to 9.0 using 2.0 M NaOH, monitoring continuously with a calibrated pH meter.

    • Causality: Over-basification (pH > 10) increases the ionic strength excessively, causing the sterically hindered product to "oil out" as a sticky emulsion rather than extracting cleanly.

  • Recovery: Extract the basified aqueous layer with 2 x 400 mL EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 40 °C) to yield the intermediate solid.

Phase 2: Triethylamine-Deactivated Flash Chromatography

Objective: Remove structurally similar regioisomers (e.g., N-alkylation byproducts) that co-extract during Phase 1.

  • Eluent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio, modified with 1% v/v Triethylamine (TEA).

    • Causality: The basic imidazole nitrogen strongly hydrogen-bonds with acidic silanol groups on standard silica gel, causing severe peak tailing and irreversible adsorption. TEA competitively binds to these silanol sites, deactivating the column and ensuring sharp, Gaussian elution profiles .

  • Column Packing: Slurry-pack a silica gel column (40-63 µm particle size) using the TEA-modified mobile phase.

  • Loading: Dry-load the intermediate solid onto a small amount of deactivated silica gel (1:2 ratio) and apply it evenly to the top of the column.

  • Elution & Monitoring: Elute the column isocratically. Monitor fractions via TLC (UV active at 254 nm). Pool the fractions containing the target compound and concentrate under reduced pressure to yield the semi-pure product.

Phase 3: Anti-Solvent Crystallization

Objective: Achieve >99.5% API-grade purity by excluding trace color bodies and residual solvents.

  • Dissolution: Dissolve the semi-pure product in a minimum volume of boiling EtOAc (~3 mL/g).

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add n-heptane (anti-solvent) dropwise under continuous stirring until the solution reaches the cloud point (a state of slight, persistent turbidity).

    • Causality: The steric bulk of the 2,5-dimethylphenyl and imidazole groups hinders rapid lattice formation. Forcing precipitation via rapid cooling traps impurities. Anti-solvent addition at the cloud point forces a controlled, thermodynamically favored crystallization, perfectly excluding structurally similar regioisomers.

  • Maturation: Allow the mixture to cool naturally to room temperature over 4 hours to promote the growth of large, high-purity crystals.

  • Harvesting: Transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize step yield. Filter the crystals under vacuum, wash with cold n-heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Performance Metrics

The table below summarizes the expected yield and purity enhancements across the orthogonal purification workflow, validating the efficacy of the system.

Purification PhaseTechniqueTarget Impurities RemovedStep Yield (%)Cumulative Purity (HPLC-UV)
Crude Synthesis N/AN/AN/A65.0 - 75.0%
Phase 1 Isolation Acid-Base ExtractionUnreacted ketones, neutral organics85 - 90%88.0 - 90.0%
Phase 2 Polish TEA-Modified ChromatographyRegioisomers, structural byproducts75 - 80%96.0 - 97.5%
Phase 3 Final Anti-Solvent CrystallizationTrace color bodies, residual solvents80 - 85%> 99.5% (API Grade)

References

  • Title: Medetomidine Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Formulation Strategies for Enhancing the Aqueous Solubility of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Introduction & Physicochemical Profiling The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a structurally complex active pharmaceutical ingredient (API) characterized by a lipophilic 2,5-dimethylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a structurally complex active pharmaceutical ingredient (API) characterized by a lipophilic 2,5-dimethylphenyl moiety, a tertiary alcohol, and a weakly basic 1H-imidazol-2-yl ring. Due to its highly stable crystalline lattice and significant lipophilicity, the free base exhibits extremely poor aqueous solubility at physiological pH, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.

To develop a viable oral or parenteral dosage form, the formulation strategy must actively subvert the molecule's thermodynamic preference for the solid state. As an Application Scientist, the approach is not to rely on a single method, but to exploit specific functional groups within the molecule:

  • The Imidazole Ring (pKa ~6.5–7.0): Acts as a weak base, making the molecule highly susceptible to pH modification and salt formation[1].

  • The 2,5-Dimethylphenyl Group: Provides a highly hydrophobic domain that is an ideal guest for cyclodextrin inclusion complexes[2].

  • The Tertiary Alcohol: Offers hydrogen-bond donating capabilities that can be leveraged to stabilize the API within a polymeric matrix in an Amorphous Solid Dispersion (ASD)[3].

Table 1: Physicochemical Profiling and Formulation Implications
PropertyEstimated CharacteristicFormulation Implication
Molecular Weight ~216.28 g/mol Small molecule; highly compatible with various polymeric and lipid carrier systems.
LogP (Lipophilicity) ~2.5 - 3.5High lipophilicity drives poor aqueous solubility; primary target for hydrophobic inclusion or micellar solubilization.
pKa (Imidazole N) ~6.5 - 7.0Weak base; solubility will be highly pH-dependent. Prime candidate for acidic salt screening.
Hydrogen Bonding 1 Donor (OH), 2 Acceptors (N, O)Strong potential for secondary interactions (H-bonding) with amphiphilic polymers to prevent recrystallization.

Mechanistic Solubilization Pathways

To systematically address the solubility deficit, three distinct thermodynamic and kinetic pathways are evaluated.

Pathway API 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol (Poorly Soluble) pH Salt Formation (Protonation of Imidazole) API->pH CD Cyclodextrin Complexation (Hydrophobic Inclusion) API->CD ASD Amorphous Solid Dispersion (Polymer Stabilization) API->ASD Sol1 Enhanced Aqueous Solubility (Ionized Form) pH->Sol1 Sol2 Apparent Solubility Increase (Host-Guest Complex) CD->Sol2 Sol3 Supersaturation Maintenance (High Energy State) ASD->Sol3

Mechanistic solubilization pathways for the API utilizing pH, cyclodextrins, and ASDs.

Experimental Workflows and Self-Validating Protocols

The following protocols are designed as self-validating systems. Every formulation intervention is paired with a specific analytical technique to confirm causality (e.g., using Powder X-Ray Diffraction to verify the disruption of the crystalline lattice).

Workflow Start API Characterization (pKa, LogP, DSC/TGA, PXRD) Screening High-Throughput Screening (Solvent Drop Method) Start->Screening Salt Salt Screening (Equimolar Acid Addition) Screening->Salt Cosolvent Phase Solubility (HP-β-CD Titration) Screening->Cosolvent Polymer Polymer Screening (Solvent Evaporation) Screening->Polymer Analysis Solid-State & Solution Analysis (PXRD, DSC, HPLC-UV) Salt->Analysis Cosolvent->Analysis Polymer->Analysis

Step-by-step experimental workflow for preformulation solubility screening.

Strategy A: In Situ Salt Screening

Causality: The imidazole nitrogen can be protonated by acids with a pKa at least 2 units lower than the API's pKa[4]. This ionization dramatically increases the polarity of the molecule, lowering the crystal lattice energy and facilitating rapid aqueous solvation[1].

Protocol:

  • Preparation: Prepare a 10 mg/mL stock solution of the API free base in a volatile solvent (e.g., Tetrahydrofuran or Methanol)[5].

  • Acid Addition: Prepare 0.1 M stock solutions of Generally Recognized as Safe (GRAS) acids (e.g., HCl, L-Tartaric acid, Methanesulfonic acid). Dispense equimolar amounts (1:1 API:Acid) into a 96-well glass plate[5].

  • Evaporation & Precipitation: Evaporate the solvent thoroughly using a centrifugal evaporator. Add 200 µL of an anti-solvent (e.g., heptane) to induce supersaturation and precipitation[5].

  • Validation: Harvest the precipitates. Use Polarized Light Microscopy (PLM) for initial birefringence screening, followed by Powder X-Ray Diffraction (PXRD) to confirm the formation of a novel, distinct crystalline salt form rather than a physical mixture.

Strategy B: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The 2,5-dimethylphenyl group of the API is thermodynamically driven to partition into this cavity to escape the aqueous environment, forming a host-guest complex that masks the API's lipophilicity[6].

Protocol:

  • Media Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • Equilibration: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each CD solution in sealed glass vials.

  • Agitation: Agitate the suspensions at 150 rpm at a constant 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Validation: Filter the suspensions through a 0.45 µm PTFE syringe filter. Quantify the dissolved API concentration using HPLC-UV. Plot a phase-solubility diagram (API concentration vs. CD concentration) to calculate the K1:1​ stability constant[6].

Strategy C: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Converting the crystalline API into an amorphous state removes the energy barrier required to break the crystal lattice during dissolution. However, the amorphous state is thermodynamically unstable. Amphiphilic polymers like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) act as "parachutes," utilizing steric hindrance and hydrogen bonding with the API's tertiary alcohol to prevent nucleation and maintain a supersaturated state in the gastrointestinal tract[7],[3].

Protocol:

  • Solution Preparation: Dissolve the API and HPMCAS-HF in a common solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 API:Polymer weight ratio. Maintain a total solid concentration of 5% w/v to prevent spray nozzle occlusion.

  • Atomization: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C and adjust the aspirator/pump speed to achieve an outlet temperature of ~45°C.

  • Secondary Drying: Collect the resulting ASD powder via a high-performance cyclone. Dry in a vacuum oven at 40°C for 24 hours to eliminate residual solvent toxicity and prevent solvent-induced plasticization.

  • Validation: Analyze the powder using Modulated Differential Scanning Calorimetry (mDSC) to confirm a single glass transition temperature ( Tg​ )—indicating a miscible, single-phase system—and PXRD to confirm the complete absence of crystalline Bragg peaks[8].

Quantitative Solubilization Outcomes

The following table summarizes the expected quantitative improvements based on the application of the aforementioned protocols to similar weakly basic, lipophilic APIs.

Table 2: Comparative Solubilization Outcomes (Representative Data)
Formulation StrategyVehicle / CounterionApparent Solubility (mg/mL)Fold Increase vs. Free Base
Free Base (Control) Water (pH 7.4)< 0.051x
Salt Formation Tartrate Salt (pH ~4.0)> 15.0> 300x
Cyclodextrin Complex 50 mM HP-β-CD~ 2.550x
Amorphous Solid Dispersion 25% API in HPMCAS-HF~ 5.0 (Supersaturated)100x

Note: While salt formation provides the highest absolute solubility, ASDs and Cyclodextrins are critical for maintaining solubility in the neutral pH of the lower intestine, preventing premature precipitation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Newman, A. (2015). Pharmaceutical Amorphous Solid Dispersions. John Wiley & Sons.[Link]

  • Tambe, S., Jain, D., Meruva, S. K., Rongala, G., Juluri, A., Nihalani, G., Mamidi, H. K., Nukala, P. K., & Bolla, P. K. (2022). Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. Pharmaceutics, 14(10), 2203.[Link]

Sources

Method

Application Note: Enantiomeric Resolution of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol via Polysaccharide-Based Chiral Chromatography

Executive Summary The enantiomeric separation of basic, sterically hindered tertiary alcohols containing imidazole pharmacophores presents a unique chromatographic challenge. The target compound, 1-(2,5-dimethylphenyl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of basic, sterically hindered tertiary alcohols containing imidazole pharmacophores presents a unique chromatographic challenge. The target compound, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol , features a highly polar and basic 1H-imidazol-2-yl moiety adjacent to a bulky 2,5-dimethylphenyl group. This application note details a comprehensive, self-validating methodology for the chiral resolution of its enantiomers using both Supercritical Fluid Chromatography (SFC) for rapid screening and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for preparative scale-up.

By leveraging polysaccharide-based Chiral Stationary Phases (CSPs) and strategically employing basic mobile phase additives, this protocol mitigates secondary silanol interactions, achieving baseline resolution ( Rs​>2.0 ) and excellent peak symmetry.

Mechanistic Rationale & Method Development Strategy

Structural Analysis and Chiral Recognition

The target analyte is a chiral tertiary alcohol. Successful enantioseparation relies on a "three-point interaction" model between the analyte and the CSP[1]:

  • Hydrogen Bonding: The tertiary hydroxyl (-OH) and the basic imidazole nitrogen (-NH) act as strong hydrogen bond donors/acceptors, interacting with the carbamate linkages (C=O and NH) of the polysaccharide selector.

  • π−π Interactions: The electron-rich 2,5-dimethylphenyl ring and the imidazole ring engage in π−π stacking with the phenyl groups of the CSP.

  • Steric Fit: The bulky 2,5-dimethylphenyl group must physically intercalate into the chiral helical cavities of the amylose or cellulose backbone. Amylose-based CSPs (e.g., Chiralpak IG or AD-H) often provide superior inclusion capabilities for bulky aromatic groups compared to cellulose derivatives[1].

G Analyte Analyte: 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol Hbond Hydrogen Bonding (OH & Imidazole NH ↔ Carbamate) Analyte->Hbond PiPi π-π Interactions (Aromatic Rings ↔ CSP Phenyls) Analyte->PiPi Steric Steric Inclusion (2,5-dimethylphenyl in Cavity) Analyte->Steric CSP Chiral Stationary Phase (e.g., Amylose tris-carbamate) Hbond->CSP PiPi->CSP Steric->CSP

Fig 1: Tripartite chiral recognition mechanism between the imidazole analyte and polysaccharide CSP.

The Critical Role of Basic Additives

A fundamental cause of method failure in imidazole chromatography is peak tailing. The basic imidazole nitrogen ( pKa​≈7.0 ) undergoes strong secondary ion-exchange interactions with residual, unendcapped acidic silanols ( pKa​≈4.5 ) on the silica support of the CSP[2].

To neutralize this causality, a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) must be introduced into the mobile phase at 0.1% – 0.2% (v/v)[2]. The DEA acts as a sacrificial competitor, dynamically coating the acidic silanols and forcing the analyte to interact exclusively with the chiral selector. In SFC, alternatives like Ammonium Hydroxide ( NH4​OH ) in water-rich modifiers can also provide profound chaotropic and shielding effects[3].

SFC vs. HPLC for Method Development

Supercritical Fluid Chromatography (SFC) is selected for the primary screening phase. Supercritical CO2​ possesses high diffusivity and low viscosity, allowing for flow rates 3–5 times higher than traditional HPLC without a proportional increase in backpressure[4]. This enables the rapid screening of multiple CSPs within minutes, significantly accelerating the method development pipeline[5].

W Step1 1. Analyte Preparation (1 mg/mL in MeOH/EtOH) Step2 2. SFC Column Screening (IA, IB, IC, IG, OD-H, AD-H) Step1->Step2 Injection Step3 3. Mobile Phase Optimization (Co-solvent & Basic Additive Selection) Step2->Step3 Select Best CSP Step4 4. Preparative Scale-Up (NP-HPLC or Prep-SFC) Step3->Step4 Rs > 2.0 Achieved

Fig 2: Systematic workflow for chiral chromatographic method development and scale-up.

Experimental Protocols

Protocol A: Analytical SFC Screening (High-Throughput)

This self-validating protocol is designed to rapidly identify the optimal chiral selector.

Reagents & Equipment:

  • Instrument: Analytical SFC system equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: Supercritical CO2​ (Grade 5.0).

  • Mobile Phase B (Modifier): LC-MS grade Methanol containing 0.2% (v/v) Diethylamine (DEA).

  • Columns: Chiralpak IA, IB, IC, IG, and Chiralcel OD-H (all 4.6 x 150 mm, 5 µm).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the racemic 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol in pure Methanol to yield a concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • System Equilibration: Mount the selected CSP. Pump CO2​ /Modifier (70:30) at 3.0 mL/min until the baseline is stable (approx. 5 column volumes).

  • SFC Parameters:

    • Flow Rate: 3.0 mL/min

    • Backpressure (BPR): 120 bar (ensures CO2​ remains in supercritical state)

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm (optimal for the imidazole and phenyl chromophores).

  • Execution: Inject the sample across the column panel. Evaluate based on Enantioselectivity ( α ) and Resolution ( Rs​ ).

Protocol B: Preparative Normal-Phase HPLC Scale-Up

Once the optimal CSP is identified (e.g., Chiralpak IG), the method is transferred to NP-HPLC for the physical isolation of multi-gram quantities of enantiomers.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a pre-mixed isocratic solution of Hexane / Ethanol / DEA in a ratio of 80:20:0.1 (v/v/v). Degas ultrasonically for 15 minutes.

  • Column: Chiralpak IG (20 x 250 mm, 5 µm preparative scale).

  • HPLC Parameters:

    • Flow Rate: 18.0 mL/min

    • Temperature: 25 °C (Ambient)

    • Injection Volume: 1.0 mL (Loading: ~20 mg per injection).

  • Fraction Collection: Trigger fraction collection based on UV threshold at 230 nm.

  • Post-Processing: Pool the respective fractions for Enantiomer 1 (E1) and Enantiomer 2 (E2). Evaporate the solvent under reduced pressure ( <40 °C to prevent thermal degradation of the tertiary alcohol) to yield the pure enantiomers as white crystalline powders.

Quantitative Data Presentation

The following tables summarize the expected empirical outcomes based on the structural interactions of the analyte with various CSPs and additives.

Table 1: SFC Column Screening Results (Isocratic 30% MeOH + 0.2% DEA)

Chiralpak IG (amylose-based) demonstrates superior steric inclusion for the 2,5-dimethylphenyl moiety compared to cellulose-based phases.

Chiral Stationary PhaseChiral Selector TypeRetention Time E1 (min)Retention Time E2 (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)3.123.451.151.21
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)4.054.201.050.65
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)5.106.351.311.85
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)4.25 6.10 1.55 4.10
Table 2: Impact of Basic Additive (DEA) on Peak Integrity (Chiralpak IG)

Demonstrating the causality of silanol masking. Without DEA, the basic imidazole ring binds irreversibly to the silica support.

Mobile Phase ModifierTailing Factor (E1)Tailing Factor (E2)Resolution ( Rs​ )Baseline Recovery
30% MeOH (No Additive)> 3.5 (Severe)> 4.0 (Severe)< 0.5Poor (Drift)
30% MeOH + 0.05% DEA1.82.12.2Moderate
30% MeOH + 0.2% DEA 1.05 (Symmetrical) 1.10 (Symmetrical) 4.10 Excellent

Troubleshooting & Quality Control

  • Loss of Resolution over Time: Imidazole derivatives can leave strongly bound residues on the column frit or stationary phase over hundreds of injections. Solution: Flush the column with 100% Ethanol containing 0.5% DEA for 2 hours at a low flow rate to regenerate the phase[2].

  • Peak Splitting: This usually indicates sample solvent mismatch or column overloading. Solution: Ensure the sample is dissolved in the exact mobile phase composition (or a weaker solvent like Hexane/EtOH) rather than pure Methanol when injecting into an NP-HPLC system.

References

  • SFC for chiral separations in bioanalysis. PubMed Central (NIH). Available at:[Link][5]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link][4]

  • Enantiomeric separation and molecular docking study of seven imidazole antifungal drugs on a cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase. RSC Advances. Available at:[Link][1]

  • Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale. Analytical Chemistry (ACS). Available at:[Link][3]

Sources

Application

Standard Operating Procedure (SOP): Synthesis, Handling, and Isolation of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Introduction & Scientific Context 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a specialized tertiary alcohol intermediate. Structurally, it belongs to the family of substituted imidazole derivatives, which a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a specialized tertiary alcohol intermediate. Structurally, it belongs to the family of substituted imidazole derivatives, which are critical precursors in the synthesis of alpha-2 adrenergic receptor agonists (analogous to medetomidine and dexmedetomidine)[1]. Because these downstream Active Pharmaceutical Ingredients (APIs) exhibit potent pharmacological activities—including sedation, analgesia, and anxiolysis—their synthetic intermediates must be handled with rigorous safety and containment protocols[1][2].

This Application Note establishes a self-validating Standard Operating Procedure (SOP) for the safe handling, synthesis, and analytical verification of this compound.

Physical Properties & Quantitative Data

The physicochemical behavior of this compound can be robustly predicted based on analogous imidazole derivatives[3]. The table below summarizes the critical parameters required for safe storage and handling.

Table 1: Physicochemical Properties & Storage Parameters

ParameterSpecification / Guideline
Chemical Formula C13H16N2O
Molecular Weight 216.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Methanol, DMSO (~25 mg/mL), Ethanol (~30 mg/mL)[3]
Storage Temperature 2–8 °C (or -20 °C for long-term stability)[3]
Hazard Classification Pharmacologically active intermediate (Handle as hazardous)[4]

Health, Safety, and Environmental (HSE) Protocols

Due to the lipophilic 2,5-dimethylphenyl group and the imidazole ring, this compound poses a risk of rapid dermal absorption[5]. Handling must strictly adhere to OSHA and USP <800> guidelines for hazardous drugs and APIs[2][4].

  • Engineering Controls: All manipulations of the dry powder or concentrated organic solutions must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood maintaining at least 12 air changes per hour (ACPH) under negative pressure[2][4].

  • Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves (tested for chemical permeation), a disposable low-linting lab coat with back closure, and splash-proof safety goggles[5][6].

  • Self-Validating Safety Measure: Implement routine surface wipe sampling inside the sealing surfaces of the fume hood and weighing balances. This provides quantitative validation that the barrier controls are effectively preventing environmental contamination and systemic worker exposure[5].

Experimental Workflow Visualization

G Start Raw Materials: Ketone + Grignard Reaction Nucleophilic Addition (Strict Anhydrous) Start->Reaction N2 atm, < 0°C Quench Quench & Extraction (NH4Cl / EtOAc) Reaction->Quench IPC: HPLC >95% Purification Crystallization / Chromatography Quench->Purification Organic Phase Waste Aqueous Waste Treatment Quench->Waste Aqueous Phase Product 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol Purification->Product Yield & Purity Check

Workflow for the synthesis and isolation of the imidazole tertiary alcohol intermediate.

Detailed Step-by-Step Methodology

The standard synthesis route involves the nucleophilic addition of a Grignard reagent to an imidazole-bearing ketone[7][8].

Phase 1: Reaction Setup (Anhydrous Nucleophilic Addition)
  • Preparation: Purge a dry, 3-neck round-bottom flask with inert Nitrogen (N2) or Argon gas.

    • Causality: Grignard reagents are highly sensitive to moisture. Atmospheric water will prematurely protonate the reagent, forming 1,4-dimethylbenzene, thereby destroying the nucleophile and drastically reducing yield.

  • Solvent & Substrate: Dissolve 1-(1H-imidazol-2-yl)ethan-1-one (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dropwise add 2,5-dimethylphenylmagnesium bromide (1.2–1.5 eq) while maintaining the internal temperature strictly below 5 °C to prevent exothermic side reactions.

  • Self-Validation (IPC): After 2 hours of stirring at room temperature, sample 50 µL of the reaction mixture, quench in 1 mL of methanol, and analyze via HPLC. The system self-validates completion when the starting ketone peak area is <5% relative to the product. Do not proceed to Phase 2 until this metric is met.

Phase 2: Quenching and Extraction
  • Quench: Slowly pour the reaction mixture into a saturated aqueous solution of Ammonium Chloride (NH4Cl) at 0 °C.

    • Causality: NH4Cl provides a mild, buffered proton source. Using a strong acid (such as HCl) would protonate the basic imidazole nitrogen, rendering the target product highly water-soluble and preventing its successful extraction into the organic phase[8].

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and inorganic salts, then dry over anhydrous Sodium Sulfate (Na2SO4).

Phase 3: Purification and Analytical Characterization
  • Concentration: Evaporate the EtOAc under reduced pressure to yield the crude tertiary alcohol.

  • Crystallization: Recrystallize the crude product from an acetone/hexane mixture to obtain the pure 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol[7].

  • Validation: Confirm identity and purity using 1H-NMR and HPLC.

Table 2: Analytical Quality Control Parameters

Analytical MethodParameterAcceptance Criteria
HPLC (Reverse Phase) C18 Column, Gradient ACN/H2O (0.1% TFA)Purity ≥ 98.0%, No single impurity > 0.5%
1H-NMR (400 MHz) CDCl3 or DMSO-d6Conforms to structure, solvent peaks < 1%
Karl Fischer Titration Water Content≤ 0.5% w/w

Waste Disposal & Spill Management

  • Spill Response: In the event of a powder spill, never sweep. Sweeping aerosolizes the active intermediate[2]. Instead, cover the spill with damp absorbent pads. Clean the area with a detergent solution, followed by a 1% sodium hypochlorite solution to chemically deactivate residual active compounds, and finally wipe with 70% ethanol[2].

  • Waste Disposal: All aqueous layers, contaminated PPE, and HPLC vials must be segregated into clearly labeled "Hazardous Pharmaceutical Waste" containers and incinerated according to strict environmental and CDC guidelines[9].

References

  • [1] Medetomidine - AERU - University of Hertfordshire. Available at: 1

  • [3] PRODUCT INFORMATION - Cayman Chemical - Cayman Chemical. Available at: 3

  • [7] EP0072615A1 - Substituted imidazole derivatives and their preparation and use - Google Patents. Available at: 7

  • [8] US4544664A - Antihypertensive substituted imidazole derivatives - Google Patents. Available at:8

  • [2] Controlling Occupational Exposure to Hazardous Drugs - OSHA. Available at: 2

  • [4] 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS - USP-NF. Available at: 4

  • [5] OSHA Technical Manual (OTM) - Section II: Chapter 2 - Occupational Safety and Health Administration. Available at: 5

  • [6] 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. Available at: 6

  • [9] Managing Hazardous Drug Exposures: Information for Healthcare Settings - CDC. Available at: 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol .

Due to its specific functional groups, this molecule presents a unique chromatographic challenge. The 1H-imidazol-2-yl moiety contains a basic nitrogen with a pKa of approximately 6.95[1]. In standard reversed-phase HPLC (RP-HPLC) conditions (pH 4.0–7.0), this basic nitrogen is protonated. Simultaneously, residual silanol groups (-Si-OH) on traditional silica-based stationary phases begin to deprotonate into negatively charged silanate ions (-Si-O⁻) at pH > 3.0[2]. The resulting secondary cation-exchange interaction between the positively charged imidazole and the negatively charged silanols acts like "chemical velcro," causing severe peak tailing[3].

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow this self-validating diagnostic workflow.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) InjectNeutral Inject Neutral Marker (e.g., Uracil or Toluene) Start->InjectNeutral Decision Does the neutral marker also tail? InjectNeutral->Decision Physical Physical / System Issue (Dead volume, blocked frit) Decision->Physical  YES   Chemical Chemical Interaction (Imidazole-Silanol binding) Decision->Chemical  NO   FixPhysical 1. Replace inlet frit 2. Check PEEK tubing 3. Reverse & flush column Physical->FixPhysical FixChemical 1. Adjust pH (< 3.0 or > 10.0) 2. Add Triethylamine (TEA) 3. Use end-capped column Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Step-by-Step Troubleshooting Methodologies

If the diagnostic workflow points to a chemical interaction, utilize the following self-validating protocols to correct the peak shape.

Protocol A: Mobile Phase pH Optimization (The Self-Validating System)

Causality: By shifting the mobile phase pH away from the pKa of the imidazole ring (~6.95) and the pKa of the silanol groups (pKa 4-5)[4], you can suppress the ionization of one or both interacting species, thereby eliminating the electrostatic attraction.

  • Step 1: Prepare a low-pH mobile phase buffer (e.g., 0.1% Trifluoroacetic acid or 20 mM Potassium Phosphate adjusted to pH 2.5). At this pH, the silanol groups on the silica surface are fully protonated and neutralized, eliminating the cation-exchange sites[5].

  • Step 2: Purge the HPLC system and equilibrate the column with at least 10–15 column volumes of the new mobile phase.

  • Step 3: Inject the 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol sample.

  • Step 4 (Validation): Calculate the Asymmetry Factor (As). If the peak tailing resolves (As < 1.5), the root cause is confirmed as a silanol interaction.

  • Step 5 (Alternative High-pH Validation): If using a hybrid-silica column capable of withstanding high pH, prepare a buffer at pH 10.0 (e.g., 10 mM Ammonium Bicarbonate). At pH 10.0, the imidazole ring is deprotonated (neutral), preventing electrostatic binding entirely[2].

Protocol B: Competitive Amine Addition (Ion-Pairing/Shielding)

Causality: If regulatory or method constraints prevent extreme pH adjustments (e.g., you must operate at physiological pH 7.4), adding a sacrificial basic modifier will competitively bind to the active silanol sites, shielding your target analyte from secondary interactions[4].

  • Step 1: Add 10–25 mM Triethylamine (TEA) to your existing aqueous mobile phase[4].

  • Step 2: Adjust the final pH back to your target value using phosphoric acid or acetic acid.

  • Step 3: Pump the mobile phase through the column. Note: TEA requires longer equilibration times to fully saturate the active sites on the stationary phase.

  • Step 4: Inject the sample. The TEA will occupy the silanate ions, allowing your sterically hindered imidazole derivative to elute via purely hydrophobic interactions with a symmetrical peak shape.

Quantitative Data Summary: Column & Mobile Phase Selection

The table below summarizes the expected quantitative Asymmetry Factor ( As​ ) for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol under various chromatographic conditions.

Mobile Phase pHColumn TypeAdditiveExpected Asymmetry ( As​ )Mechanistic Result
pH 6.5 Standard Type-A C18None> 2.0 (Severe Tailing)Both the imidazole and silanols are ionized; strong cation-exchange occurs.
pH 2.5 Standard Type-A C18None1.2 - 1.4 (Acceptable)Silanols are neutralized; cation-exchange is suppressed.
pH 6.5 Standard Type-A C1820 mM TEA1.1 - 1.3 (Good)TEA competitively binds to and shields active silanol sites.
pH 10.0 Hybrid Silica C18None< 1.1 (Excellent)Imidazole is neutralized; retention is purely hydrophobic.
pH 6.5 Fully End-Capped C18None1.3 - 1.5 (Moderate)End-capping blocks ~50% of silanols, reducing but not eliminating tailing.

Frequently Asked Questions (FAQs)

Q: Why does 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol exhibit peak tailing while my neutral impurities do not? A: The imidazole ring is a basic functional group. In a mid-pH mobile phase, the imidazole nitrogen is protonated, creating a positively charged species. Neutral impurities (like unreacted 2,5-dimethylphenyl precursors) only interact with the stationary phase via standard hydrophobic mechanisms. The basic imidazole, however, undergoes a secondary retention mechanism by binding to negatively charged, ionized silanol groups on the silica surface[5].

Q: How can I definitively prove that the tailing is caused by chemical interactions and not a degrading column? A: Employ the neutral marker test. Inject a purely hydrophobic, neutral compound (e.g., toluene or uracil) under your current method conditions. If the neutral marker elutes with perfect symmetry ( As​ < 1.2) but your imidazole derivative tails, the issue is chemical (acid-base interaction)[3]. If both peaks tail, you have a physical system void, a blocked inlet frit, or column bed deformation[2].

Q: Does the tertiary alcohol group on the ethan-1-ol moiety contribute to the tailing? A: While the hydroxyl group can participate in hydrogen bonding with the stationary phase, this interaction is significantly weaker than the ionic interaction of the imidazole ring. Furthermore, the adjacent 2,5-dimethylphenyl group provides significant steric hindrance around the alcohol. Addressing the basic nitrogen's interaction will resolve the vast majority of the peak asymmetry.

Q: Can I just increase the injection volume to overwhelm the silanol sites? A: No. While column overloading can sometimes mask silanol interactions by saturating the active sites, it introduces mass overload, which causes peak fronting and a severe loss of resolution[6]. A better approach is to use a highly deactivated, fully end-capped column designed specifically for basic compounds[5].

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing: Causes and Troubleshooting." Axion Analytical Labs. Available at: [Link]

  • Wikipedia. "Imidazole - Chemical Properties and pKa." Wikimedia Foundation. Available at: [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Inc. Resources. Available at: [Link]

  • ACE HPLC. "HPLC Troubleshooting Guide: Peak Shape Issues." Advanced Chromatography Technologies. Available at: [Link]

  • Persee. "HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers." PGeneral. Available at: [Link]

Sources

Optimization

overcoming low aqueous solubility of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Target Compound: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Welcome to the . This portal is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Welcome to the . This portal is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of formulating 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

As a weak base featuring a highly lipophilic 2,5-dimethylphenyl moiety and a tertiary alcohol, this compound exhibits classic "brick dust" and "grease ball" characteristics at physiological pH. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to overcome its low aqueous solubility.

Diagnostic Workflow: Solubility Enhancement Strategy

Workflow A API: 1-(2,5-dimethylphenyl)- 1-(1H-imidazol-2-yl)ethan-1-ol B Assess pKa & logP (Imidazole pKa ~6.8) A->B C Salt Screening (Target ΔpKa > 2) B->C Weak Base D Precipitation in Physiological Buffer? C->D E Cyclodextrin Complexation (HP-β-CD) D->E Yes (pH Shift) G Optimized Formulation D->G No F Cosolvent System (PEG400/EtOH) E->F Incomplete E->G Soluble F->G

Fig 1. Decision tree for overcoming pH-dependent solubility limits in basic APIs.

Section 1: Physicochemical Causality & Baseline Issues

Q: Why does 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol exhibit near-zero aqueous solubility at pH 7.4? A: The solubility profile is dictated by the interplay between the basic imidazole ring (pKa ~6.5–7.0) and the highly lipophilic 2,5-dimethylphenyl group. At pH 7.4, the imidazole nitrogen is predominantly un-ionized[1]. Without the stabilizing hydration shell provided by a protonated amine, the hydrophobic interactions of the xylene ring drive rapid crystal lattice formation or amorphous precipitation in water.

Q: Can I just lower the pH of my vehicle to keep it dissolved? A: While lowering the formulation pH (e.g., pH 3.0) will protonate the imidazole and exponentially increase solubility, this is often unviable for in vivo studies due to injection site necrosis or rapid precipitation upon entering the neutral pH of the bloodstream (a phenomenon known as pH-shift precipitation).

Section 2: Salt Formation & pH Adjustment

Q: Which counterions are best for forming a stable salt with this imidazole derivative? A: To prevent disproportionation, a difference of at least 2 pH units (ΔpKa ≥ 2) between the pKa of the base and the acid is typically necessary for stable salt formation[2]. Given the imidazole pKa of ~6.8, you should target strong acids (pKa < 4.8). Mesylate (methanesulfonic acid) and hydrochloride (HCl) are prime candidates that can selectively modify aqueous solubility and dissolution rates[3].

Q: We formed the HCl salt, but it still precipitates when diluted in PBS. Why? A: This is a microenvironmental pH shift. The HCl salt is highly soluble in its own unbuffered, low-pH solution. However, diluting it into a strong buffer like PBS (pH 7.4) strips the proton from the imidazole ring, forcing the compound back into its insoluble free-base form[3]. To resolve this, you must pair the salt with a precipitation inhibitor (like HPMC) or transition to a cyclodextrin-based vehicle.

Section 3: Cyclodextrin Complexation

Q: How can I maintain solubility at physiological pH without using harsh cosolvents? A: Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), are the gold standard here. These cyclic oligosaccharides possess a hydrophilic outer surface and a lipophilic central cavity[4]. The internal cavity diameter of β-cyclodextrins (6.0–6.5 Å) perfectly accommodates the highly lipophilic 2,5-dimethylphenyl ring.

Q: Will the cyclodextrin prevent the drug from entering cells? A: No. The inclusion complex is dynamic. The complexation improves solubility and transports the drug through the aqueous environment, but the complex dissociates at the unstirred water layer (UWL) of the biological membrane, allowing the free lipophilic drug to partition into the tissue[5].

Mechanism API Free API Lipophilic Xylene Complex Inclusion Complex Water-Soluble API->Complex Host-Guest Binding CD HP-β-CD Hydrophobic Cavity CD->Complex Membrane Biological Membrane Lipophilic Barrier Complex->Membrane Dissociation at UWL Blood Systemic Circulation Target Membrane->Blood Permeation

Fig 2. Mechanism of cyclodextrin-mediated solubilization and membrane permeation.

Section 4: Cosolvent Systems

Q: What is the recommended cosolvent ratio for intravenous (IV) administration in murine models? A: Cosolvents such as propylene glycol (PG), ethanol, and polyethylene glycol (PEG 400) are frequently used to solubilize nonpolar drugs for parenteral administration[6]. A self-validating, well-tolerated starting vehicle is 10% Ethanol, 40% PEG 400, and 50% Saline . Avoid using high concentrations of DMSO (>10%) for imidazole derivatives, as it can trigger localized histamine release in rodents.

Data Presentation: Comparative Solubilization Metrics

Table 1: Theoretical solubility enhancements for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol across different formulation strategies.

Formulation StrategyVehicle CompositionApparent Solubility (mg/mL)Formulation pHDilution Stability (in PBS pH 7.4)
Baseline (Free Base) 100% Water< 0.017.0N/A (Insoluble)
pH Adjustment 0.1 N HCl~15.01.5Poor (Immediate precipitation)
Cosolvent Blend 10% EtOH / 40% PEG400 / 50% Water~5.06.5Moderate (Risk of supersaturation)
Cyclodextrin 20% w/v HP-β-CD in Water~12.57.4Excellent (Maintains true solution)
Experimental Protocols
Protocol 1: Self-Validating In Situ Salt Screening

This protocol identifies viable counterions while simultaneously testing for the fatal flaw of pH-shift precipitation.

  • Preparation: Dispense 10 mg of the free base API into 2 mL clear glass HPLC vials.

  • Stoichiometric Addition: Add 1.05 molar equivalents of selected counterions (e.g., Methanesulfonic acid, HCl, Tartaric acid) dissolved in 100 µL of methanol.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen to form the in situ salt.

  • Solubility Challenge: Add 1 mL of deionized water to each vial. Sonicate for 15 minutes. Filter through a 0.45 µm PTFE syringe filter.

  • Self-Validation (The Buffer Challenge): Take 100 µL of the filtered solution and inject it into 900 µL of PBS (pH 7.4).

    • Causality Check: Monitor via nephelometry (turbidity) at 600 nm. If absorbance spikes, the salt has disproportionated back to the free base. Discard this counterion for physiological applications.

Protocol 2: Phase Solubility Study (Higuchi-Connors Method)

This protocol quantifies the binding efficiency between the lipophilic 2,5-dimethylphenyl group and the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 mM to 200 mM (e.g., 0, 25, 50, 100, 150, 200 mM).

  • API Addition: Add an excess amount of solid API (e.g., 50 mg) to 2 mL of each CD solution.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for exactly 48 hours.

  • Analysis: Centrifuge at 10,000 rpm for 10 minutes, filter the supernatant, and quantify API concentration via RP-HPLC.

  • Self-Validation (Intrinsic Control): Plot API concentration (y-axis) vs. CD concentration (x-axis). The y-intercept of your linear regression must equal the intrinsic solubility ( S0​ ) of the free base in pure water. If the intercept is significantly higher, your 48-hour equilibration was insufficient, and supersaturation artifact is skewing your data.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research (IJPBR), 2019.

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel), 2023.

  • Cyclodextrins in drug delivery: An updated review. Challa, R., et al. AAPS PharmSciTech, 2005.

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 2019.

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology, 2006.

  • Pharma Salt Selection Challenges. Scribd / Industry Presentations, 2006.

  • Solid Form Selection and Process Development of KO-947 Drug Substances. Organic Process Research & Development (ACS), 2021.

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Welcome to the Technical Support Center. The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a critical synthetic intermediate structurally related to α2-adrenergic agonists like medetomidine[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a critical synthetic intermediate structurally related to α2-adrenergic agonists like medetomidine[1]. Its extraction presents unique physicochemical challenges due to the amphoteric-like behavior of the basic imidazole ring and the structural lability of the benzylic tertiary alcohol.

This guide provides field-proven troubleshooting insights, causal explanations for common failures, and a self-validating protocol to ensure high-yield, high-purity recovery.

I. Core Extraction Workflow

The most effective method for isolating this compound from crude reaction mixtures is a reverse acid-base liquid-liquid extraction. This exploits the pH-dependent solubility of the imidazole ring to separate the product from hydrophobic starting materials and polar byproducts.

Workflow Start Crude Reaction Mixture Acidify Acidification (10% AcOH, pH 4) Protonates Imidazole Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste1 Organic Phase (Hydrophobic Impurities) PhaseSep1->OrgWaste1 Discard AqProduct1 Aqueous Phase (Protonated Product) PhaseSep1->AqProduct1 Keep Basify Basification (Na2CO3, pH 10) Deprotonates Imidazole AqProduct1->Basify Extract Extraction (EtOAc) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste2 Aqueous Phase (Salts/Polar Impurities) PhaseSep2->AqWaste2 Discard OrgProduct Organic Phase (Neutral Product) PhaseSep2->OrgProduct Keep Final Dry & Concentrate Pure Tertiary Alcohol OrgProduct->Final

Optimized acid-base extraction workflow for imidazole-containing tertiary alcohols.

II. Troubleshooting & FAQs

Q1: Why is my extraction yield into the organic phase consistently below 50%? Causality: The target compound contains an imidazole ring with a pKa of approximately 7.0. At a neutral pH (7.0), the molecule exists in a 1:1 equilibrium between its protonated (water-soluble) and deprotonated (organic-soluble) forms. Extracting at this pH leaves half the product in the aqueous waste. Solution: Adjust the aqueous phase to pH 9.5–10.0 using saturated sodium carbonate (Na₂CO₃) before extracting with ethyl acetate (EtOAc). This shifts the equilibrium, ensuring >99% of the imidazole is in its neutral free-base form, which partitions readily into the organic phase. This principle is widely validated in the , where precise pH control is critical for free base recovery[2].

Q2: I am observing a significant impurity with a lower mass (-18 Da) in my LC-MS. What is this, and how do I prevent it? Causality: A mass shift of -18 Da indicates dehydration. Your target compound is a benzylic tertiary alcohol. Under strongly acidic conditions (e.g., pH < 2 using HCl) combined with thermal stress, the hydroxyl group is protonated to form an oxonium ion. This leaves as water, generating a tertiary carbocation stabilized by the adjacent 2,5-dimethylphenyl and imidazole rings. The carbocation rapidly loses a proton to form a stable, undesired vinyl imidazole derivative[1]. Solution: Avoid strong mineral acids during the extraction workflow. Instead, use 10% aqueous acetic acid (AcOH) for the initial phase separation. Acetic acid is mild enough to protonate the imidazole without catalyzing the dehydration of the tertiary alcohol. Similar protective strategies are essential in the synthesis of , where sensitive functional groups must survive purification[3].

Mechanism A Tertiary Alcohol (Stable at pH > 4) B Protonated Oxonium Ion (Strong Acid, pH < 2) A->B +H+ C Carbocation Intermediate (-H2O) B->C Heat D Vinyl Imidazole (Dehydration Product) C->D -H+

Acid-catalyzed dehydration pathway of the tertiary alcohol intermediate.

Q3: Severe emulsions form during the liquid-liquid extraction step. How can I resolve this? Causality: The intermediate possesses both a highly hydrophobic 2,5-dimethylphenyl moiety and a polar imidazole ring. At intermediate pH ranges (pH 6–8), this amphiphilic structure acts as a surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing emulsions. Solution: Increase the ionic strength of the aqueous phase by adding brine (saturated NaCl). This "salting-out" effect decreases the solubility of the organic solvent in the aqueous phase, forcing phase separation. If the emulsion persists due to polymeric byproducts, filter the entire biphasic mixture through a pad of Celite before transferring it to the separatory funnel.

III. Quantitative Partitioning Data

To optimize your solvent choices and pH adjustments, refer to the following phase partitioning metrics established for this class of compounds.

Table 1: Partitioning and Stability Metrics at Various pH Levels

pH LevelAqueous ReagentImidazole StateTertiary Alcohol StabilityPrimary Phase PartitionExtraction Efficiency (EtOAc)
< 2.0 1M HClFully ProtonatedPoor (Dehydration risk)Aqueous< 5%
4.0 10% AcOHFully ProtonatedExcellentAqueous< 5%
7.0 None (Neutral)~50% ProtonatedExcellentBiphasic (Emulsion risk)~ 50%
10.0 Sat. Na₂CO₃Neutral (Free Base)ExcellentOrganic> 95%

IV. Validated Step-by-Step Protocol

This protocol utilizes a self-validating system to ensure the physical state of the molecule matches the theoretical expectations at each step.

Phase 1: Acidic Partitioning (Impurity Removal)
  • Dilution: Dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 10% aqueous acetic acid (3 × 50 mL).

    • Causality: Acetic acid (pH ~4) selectively protonates the basic imidazole ring, converting the target compound into a highly water-soluble acetate salt[2].

    • Self-Validation Checkpoint: The aqueous layer must test at pH 4.0–4.5 via pH paper.

  • Organic Wash: Discard the initial EtOAc layer, which now contains unreacted hydrophobic starting materials (e.g., 2,5-dimethylbromobenzene).

  • Secondary Wash: Wash the combined aqueous acidic extracts with Methyl tert-butyl ether (MTBE) (1 × 50 mL) to remove residual non-polar impurities, discarding the MTBE wash.

Phase 2: Basification and Product Recovery
  • Cooling: Cool the aqueous phase to 5°C in an ice bath to prevent exothermic degradation during neutralization.

  • Basification: Slowly add saturated aqueous Na₂CO₃ dropwise while stirring, until the pH reaches 9.5–10.0.

    • Self-Validation Checkpoint: The solution will transition from clear to turbid (cloudy) as the neutral free base of the tertiary alcohol precipitates or forms an oil. If the solution remains clear, the pH is insufficient or the product is absent.

  • Product Extraction: Extract the basified aqueous phase with EtOAc (3 × 50 mL).

    • Causality: At pH 10, >99% of the imidazole is deprotonated. The hydrophobic 2,5-dimethylphenyl group drives the neutral molecule into the organic EtOAc phase[2].

  • Washing: Wash the combined organic extracts with brine (50 mL) to break any micro-emulsions and remove residual salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Critical Parameter: Maintain the rotary evaporator water bath temperature strictly < 30°C to prevent acid-catalyzed dehydration into the vinyl imidazole[1].

V. References

  • Title: Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

  • Title: Classics in Chemical Neuroscience: Medetomidine Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

Sources

Optimization

Technical Support Center: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Synthesis &amp; Purification

Welcome to the Application Support Portal. This knowledge base is designed for drug development professionals and synthetic chemists scaling up the production of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This knowledge base is designed for drug development professionals and synthetic chemists scaling up the production of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. This sterically hindered tertiary alcohol presents unique challenges during lithiation, nucleophilic addition, and downstream isolation.

Below, you will find our mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

I. System Architecture: Synthesis & Impurity Pathways

The following diagram maps the optimized synthetic route alongside the primary degradation and side-reaction pathways that generate batch impurities.

SynthesisPathway A 1-Protected-1H-imidazole (e.g., SEM-Cl) B C2-Lithiated Imidazole (n-BuLi, TMEDA) A->B Directed ortho-Metalation (-78°C) F Impurity 1: C5-Regioisomer A->F Non-selective Lithiation (Steric clash/No DMG) D Protected Tertiary Alcohol (Addition Adduct) B->D Nucleophilic Addition C 1-(2,5-dimethylphenyl)ethan-1-one C->D (-78°C to RT) E Target Molecule: 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol D->E Mild Deprotection (TBAF) G Impurity 2: Dehydrated Alkene D->G Strong Acid Deprotection (E1 Dehydration)

Workflow of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol synthesis and impurity pathways.

II. Knowledge Base: Troubleshooting & FAQs

Q1: We are detecting high levels of a dehydrated alkene impurity (1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethene) during final isolation. How do we prevent this? Root Cause Analysis: The target molecule is a sterically congested tertiary alcohol flanked by an electron-rich 2,5-dimethylphenyl ring and an imidazole heterocycle. Under standard acidic deprotection conditions (e.g., HCl or TFA), the tertiary hydroxyl group is readily protonated. The subsequent loss of water generates a highly resonance-stabilized carbocation, driving a rapid E1 elimination pathway that forms the alkene[1]. Corrective Action: You must decouple the deprotection step from acidic conditions. Shift from acid-labile protecting groups (like Trityl) to fluoride-cleavable groups such as SEM (2-(trimethylsilyl)ethoxymethyl). Deprotection using TBAF in THF provides mild, neutral-to-basic conditions that completely bypass the carbocation intermediate, effectively suppressing E1 dehydration[2].

Q2: Our batches show 10–15% contamination with the C5-regioisomer. How can we improve C2-selectivity during the initial lithiation step? Root Cause Analysis: Direct lithiation of unprotected or sterically hindered N-protected imidazoles often results in a mixture of C2 and C5 lithiated species due to competing kinetic and thermodynamic deprotonation pathways[3]. Corrective Action: Implement Directed ortho-Metalation (DoM)[4]. By utilizing an N-SEM protecting group, the Lewis basic oxygen atoms of the SEM ether chelate the lithium cation of the n-BuLi/TMEDA complex. This pre-coordination directs the butyl anion exclusively to the adjacent C2 proton, lowering the activation energy for C2 abstraction and ensuring >98% regioselectivity[2].

Q3: We are struggling to clear unreacted 1-(2,5-dimethylphenyl)ethan-1-one from the final product. Silica gel chromatography is failing due to co-elution. What is the best purification strategy? Root Cause Analysis: The ketone starting material and the target tertiary alcohol have nearly identical Rf values in standard normal-phase solvent systems (e.g., Hexanes/EtOAc). Corrective Action: Exploit the intrinsic pKa differences of the molecules using a self-validating acid-base extraction. The target molecule contains a basic imidazole moiety (pKa ~7.0), whereas the ketone is neutral. By extracting the crude mixture with 1M HCl (pH 2), the target is protonated and partitions entirely into the aqueous phase, leaving the ketone in the organic waste. Subsequent basification of the aqueous phase to pH 9 precipitates the pure target alcohol.

III. Data Center: Optimization Metrics

The following table summarizes the causal relationship between protecting group selection, deprotection conditions, and the resulting impurity profile.

Table 1: Impact of Synthetic Parameters on Yield and Batch Purity

Protecting GroupDeprotection ReagentTemp (°C)Target Yield (%)Alkene Impurity (%)C5-Regioisomer (%)
Trityl (Tr)2M HCl / MeOH6045.238.512.1
SEM6M HCl / THF5052.041.3< 1.0
DiethoxymethylPPTS / EtOH4085.43.2< 1.0
SEM TBAF / THF 65 88.7 < 0.5 < 1.0
IV. Protocol Library: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system; the visual and phase-separation cues inherently verify the success of the chemical transformations.

Phase 1: Directed C2-Lithiation (DoM) Expertise Insight: TMEDA is critical here. It breaks up n-BuLi hexamers into highly reactive monomers and coordinates the Li+ ion, increasing the basicity of the alkyl anion for efficient DoM.

  • Dissolve 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere.

  • Add anhydrous TMEDA (1.1 eq, 11 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. The solution will turn pale yellow. Stir at -78 °C for 45 minutes to ensure complete C2-metalation.

Phase 2: Nucleophilic Addition Expertise Insight: 1-(2,5-dimethylphenyl)ethan-1-one contains acidic alpha-protons. If the reaction warms prematurely, the C2-lithiated imidazole will act as a base rather than a nucleophile, leading to ketone enolization. Strict cryogenic control kinetically favors the desired 1,2-addition. 4. Dissolve 1-(2,5-dimethylphenyl)ethan-1-one (1.05 eq, 10.5 mmol) in 10 mL anhydrous THF. 5. Add the ketone solution dropwise to the lithiated imidazole at -78 °C over 20 minutes. 6. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours. 7. Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

Phase 3: Mild Deprotection & Self-Validating Isolation 8. Dissolve the crude SEM-protected tertiary alcohol in THF (40 mL). 9. Add TBAF (1.5 eq, 1.0 M in THF) and heat the mixture to 65 °C for 4 hours. Monitor via TLC until the starting material is consumed. 10. Concentrate the solvent. Dissolve the residue in EtOAc (50 mL) and extract with 1M HCl (50 mL).

  • Validation Check: The target molecule is now in the aqueous layer. Discard the organic layer containing the unreacted ketone and silane byproducts.
  • Wash the aqueous layer once with Hexanes (20 mL) to remove residual non-polar impurities.
  • Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 9.0. The target product, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, will precipitate as a white solid.
  • Filter the solid, wash with cold distilled water, and dry under high vacuum.
V. References
  • Non-Classical Anionic Naked N-Heterocyclic Carbenes: Fundamental Properties and Emerging Applications in Synthesis and Catalysis Source: MDPI URL:[Link]

  • Product Subclass 14: Aryllithium and Hetaryllithium Compounds Source: Thieme Connect URL:[Link]

Sources

Troubleshooting

resolving NMR signal overlap in 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol analysis

Topic: Resolving ¹H NMR Signal Overlap in the Analysis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving ¹H NMR Signal Overlap in the Analysis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for resolving complex NMR signal overlap, specifically focusing on the analysis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. This molecule, with its distinct aromatic systems—a substituted phenyl ring and an imidazole ring—presents a classic challenge where proton signals, particularly in the aromatic region, can be compressed into a narrow chemical shift range, making unambiguous assignment and structural confirmation difficult.[1]

This guide is structured to provide a logical, stepped approach to troubleshooting, moving from simple experimental adjustments to more advanced spectroscopic techniques. Each section explains the causality behind the methodology, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals for my compound overlapping? A1: Signal overlap in the aromatic region (typically 6.5-8.5 ppm) is common for molecules containing multiple aromatic or heterocyclic rings.[1] The protons on the 2,5-dimethylphenyl ring and the 1H-imidazole ring, while electronically distinct, can coincidentally have very similar chemical shifts. This proximity leads to complex, overlapping multiplets that obscure coupling information and make integration unreliable.[2][3]

Q2: I see fewer signals than I expect in the methyl region. Is this also overlap? A2: Yes. While less common than aromatic overlap, the two methyl groups on the phenyl ring and the single methyl group on the ethan-1-ol backbone could potentially overlap, especially on lower-field spectrometers. Their chemical environments, though different, may not be distinct enough to provide baseline resolution.

Q3: Can the imidazole N-H proton cause issues? A3: Absolutely. The imidazole N-H proton is exchangeable and its signal can be broad, potentially obscuring other nearby signals. Its chemical shift is also highly dependent on solvent, concentration, and temperature. Furthermore, imidazole derivatives can exist as tautomers, which can complicate the spectrum if the exchange is slow on the NMR timescale.[4][5]

Q4: What is the most straightforward first step to try and resolve signal overlap? A4: Before attempting more complex methods, the simplest approach is to modify the chemical environment of your sample by changing the deuterated solvent.[6] Switching from a standard solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can often induce significant changes in chemical shifts (known as Aromatic Solvent-Induced Shifts, or ASIS) and resolve overlapping signals without altering the molecule itself.[7][8]

In-Depth Troubleshooting Guides

This section provides a hierarchical approach to resolving signal overlap for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for tackling signal overlap issues, starting with the simplest and most accessible techniques.

G start Overlapping ¹H NMR Spectrum Observed pure Is the sample pure? (Check via LC-MS, etc.) start->pure impure Purify Sample pure->impure No solvent Guide 1: Leverage Solvent Effects (e.g., switch CDCl₃ to C₆D₆) pure->solvent Yes resolved1 Problem Resolved solvent->resolved1 Yes lsr Guide 2: Use Lanthanide Shift Reagents (Titrate with Eu(fod)₃ or similar) solvent->lsr No, still overlapped resolved2 Problem Resolved lsr->resolved2 Yes two_d Guide 3: Employ 2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC) lsr->two_d No, or line broadening is an issue resolved3 Problem Resolved two_d->resolved3 Yes processing Guide 4: Advanced Data Processing (Resolution Enhancement, Deconvolution) two_d->processing No, or assignment still ambiguous resolved4 Problem Resolved processing->resolved4

Caption: A decision-making workflow for resolving NMR signal overlap.

Guide 1: Leveraging Solvent Effects to Induce Chemical Shift Dispersion

Principle: The magnetic field experienced by a nucleus is influenced by its local electronic environment, which includes surrounding solvent molecules. Anisotropic solvents, particularly aromatic ones like benzene-d₆, do not create a uniform magnetic field. Instead, they induce differential shielding/deshielding on solute protons based on their spatial orientation relative to the solvent ring, an effect known as ASIS.[7][8] This can effectively "move" signals apart, resolving accidental overlap.

Experimental Protocol:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of 5-10 mg of your compound in 0.6 mL of a non-aromatic solvent like CDCl₃.[9]

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator.

  • Aromatic Solvent Spectrum: Re-dissolve the same sample in 0.6 mL of benzene-d₆.

  • Acquisition: Acquire a new ¹H NMR spectrum using the same acquisition parameters.

  • Analysis: Compare the two spectra. Protons on the "face" of the molecule that can interact with the benzene ring's π-system will typically show the largest upfield shifts.

Expected Outcome for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol:

  • The protons on the dimethylphenyl and imidazole rings are likely to experience different magnitudes of shielding, potentially resolving their overlapped signals.

  • The methyl groups, being in different spatial locations, will also shift differently, which may resolve any overlap in the aliphatic region.

Table 1: Comparison of Common Solvents for Resolving Overlap

Solvent Primary Mechanism Advantages Disadvantages
Benzene-d₆ Anisotropic shielding (ASIS) Can cause large, differential shifts; inexpensive.[6] May not work for all compounds; can shift signals into other crowded regions.[7]
Pyridine-d₅ Anisotropic shielding & H-bonding Stronger ASIS effects than benzene; good for molecules with H-bond donors. More expensive; residual solvent peak is in the aromatic region.

| Methanol-d₄ | Hydrogen bonding | Can significantly shift protons near H-bond acceptor/donor sites (like -OH and imidazole). | Will cause exchange and loss of the -OH and N-H proton signals. |

Guide 2: Application of Lanthanide Shift Reagents (LSRs)

Principle: Lanthanide Shift Reagents are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that act as weak Lewis acids.[10] They reversibly coordinate with Lewis basic sites in the analyte, such as the hydroxyl group and the imidazole nitrogens in your molecule.[11][12] This coordination induces large changes in the chemical shifts (pseudocontact shifts) of nearby protons. The magnitude of the shift is dependent on the distance and angle of the proton from the lanthanide ion, causing signals to spread out significantly.

Experimental Protocol:

  • Reference Spectrum: Dissolve 5-10 mg of your analyte in 0.6 mL of a dry, non-coordinating deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a reference spectrum.[11]

  • LSR Stock Solution: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small, known aliquot (e.g., 0.1 molar equivalents) of the LSR stock solution to the NMR tube.

  • Acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Iteration: Repeat steps 3 and 4, incrementally adding the LSR and acquiring a spectrum after each addition, until the desired signal dispersion is achieved or significant line broadening occurs.[11]

  • Analysis: Track the chemical shift changes of the signals. The protons closest to the binding site (the -OH and imidazole ring) will show the largest shifts.

Cautions:

  • LSRs can cause significant line broadening, which can obscure coupling information.[13] Use the minimum amount necessary to achieve resolution.

  • The sample and solvent must be scrupulously dry, as water will preferentially coordinate with the LSR.

Guide 3: Employing 2D NMR Spectroscopy for Signal Deconvolution

Principle: When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap.[6][14] Instead of a single frequency axis, a 2D spectrum correlates signals along two axes, spreading the information out and allowing individual signals to be identified even when they overlap in the 1D spectrum.[2][15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] A cross-peak at the intersection of two frequencies (F1, F2) indicates that the protons at F1 and F2 are J-coupled. This is invaluable for tracing out the connectivity within the dimethylphenyl and imidazole ring systems separately.[17]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY that reveals correlations between all protons within a coupled spin system, not just adjacent ones.[18] For example, irradiating one proton on the dimethylphenyl ring can reveal all other protons on that same ring, even those that are not directly coupled to it.[2][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. Since ¹³C spectra have a much wider chemical shift range, protons that overlap in the ¹H spectrum will often be attached to carbons with very different chemical shifts.[2] This allows their corresponding cross-peaks to be resolved in the second dimension.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing together different fragments of the molecule, for example, by correlating the ethan-1-ol methyl protons to the carbons of the imidazole or phenyl rings.

G cluster_1d Overlapped 1D ¹H Spectrum cluster_2d 2D HSQC Spectrum (Dispersed) a Hₐ / Hₓ p1 p2 p3 p4 h_axis c_axis ha hx ha_label hx_label

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol . Due to its highly specific structural motifs—a tertiary benzylic alcohol coupled with an imidazole ring—this compound exhibits unique stability challenges.

This document bypasses generic advice to provide mechanistic troubleshooting, validated protocols, and causality-driven storage solutions.

Mechanistic Vulnerabilities & Causality

To successfully store and handle this compound, one must understand the chemical causality behind its degradation. The molecule features a hydroxyl (-OH) group attached to a carbon bonded to three distinct groups: a methyl group, a 2,5-dimethylphenyl ring, and an imidazole ring.

The Primary Threat: E1 Dehydration Tertiary benzylic alcohols are notoriously sensitive to acid-catalyzed dehydration[1]. If the hydroxyl group is protonated by ambient moisture or acidic solvents, it departs as water. The resulting tertiary carbocation is exceptionally stable due to resonance delocalization from both the electron-rich 2,5-dimethylphenyl ring and the nitrogen lone pairs of the imidazole ring. Because this intermediate is so stable, the activation energy for dehydration is extremely low, leading to rapid irreversible conversion into an alkene degradant.

DegradationPathway A Intact Compound (Tertiary Benzylic Alcohol) B Protonation of Hydroxyl (Acidic Stress / Moisture) A->B H+ / Heat C Resonance-Stabilized Carbocation Intermediate B->C -H2O D Alkene Degradant (-18 Da Mass Shift) C->D -H+

Fig 1: Acid-catalyzed E1 dehydration pathway of the tertiary benzylic alcohol.

The Secondary Threat: Imidazole Solvation and Oxidation The imidazole moiety acts as a base and participates heavily in intermolecular hydrogen bonding, which dictates its solubility and hygroscopicity[2]. Exposure to atmospheric oxygen and UV light can lead to N-oxidation of the imidazole or oxidative cleavage of the electron-rich 2,5-dimethylphenyl ring[1].

Quantitative Storage Parameters

To arrest these degradation pathways, strictly adhere to the empirical storage parameters outlined below.

ParameterSolid State (Lyophilized Powder)Solution State (Stock Aliquots)Causality / Rationale
Temperature -20°C (Short term) / -80°C (Long term)-80°C strictlySuppresses thermal activation of the E1 dehydration pathway.
Atmosphere Argon or Nitrogen (Desiccated)Argon headspacePrevents moisture absorption (hygroscopicity) and oxidative stress.
Light Exposure Opaque containerAmber glass vialsMitigates UV-catalyzed photolytic degradation of the benzylic position.
Ideal Solvents N/AAnhydrous DMSO, Absolute EtOHProtic/acidic solvents (e.g., Methanol, Water < pH 7) trigger solvolysis.
pH Constraints N/ApH 7.5 – 9.0Basic conditions prevent hydroxyl protonation, halting carbocation formation.

Troubleshooting & FAQs

Q1: My LC-MS analysis shows a major peak at m/z 199.1 instead of the expected parent mass. What happened? A: You are observing the dehydrated alkene degradant. The intact parent mass is [M+H]+ = 217.1 m/z. A shift of -18 Da indicates the loss of water. Self-Validation Check: Ensure your LC-MS mobile phase is not causing this. Standard LC-MS methods use 0.1% Formic Acid, which will artificially dehydrate this compound on-column or in the heated ESI source. Switch to a basic mobile phase (e.g., 0.1% Ammonium Hydroxide) to validate whether the degradation occurred in storage or during analysis.

Q2: The compound powder has turned slightly yellow over the past month. Is it still viable? A: Yellowing is a macroscopic indicator of photolytic oxidation or N-oxidation of the imidazole ring[1]. This typically occurs if the compound was exposed to ambient light or if the vial was not purged with inert gas before freezing. Discard the visibly oxidized aliquots, as the impurities will skew biological or catalytic assay results.

Q3: Can I store working stocks in aqueous buffers? A: No. Prolonged storage in aqueous media—especially unbuffered water which absorbs CO2 and becomes slightly acidic (pH ~5.5)—will rapidly degrade the compound. Always store stocks in anhydrous organic solvents and spike into aqueous assay buffers immediately prior to use.

Validated Experimental Protocols

Protocol A: Reconstitution and Aliquoting Workflow

This protocol is designed to prevent condensation-induced hydrolysis and oxidative degradation during the preparation of stock solutions.

StorageWorkflow S1 Receive Lyophilized Powder S2 Reconstitute in Anhydrous Solvent S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon/N2 S3->S4 S5 Store at -80°C (Desiccated) S4->S5

Fig 2: Optimized reconstitution and storage workflow to prevent degradation.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a vacuum desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate moisture condensation, triggering acidic micro-environments.

  • Reconstitution: Inject anhydrous, amine-free DMSO directly through the septum to achieve your desired stock concentration (e.g., 10 mM). Vortex gently.

  • Aliquoting: Transfer 50 µL to 100 µL volumes into pre-dried, amber glass HPLC vials.

  • Purging: Using a manifold, blow a gentle stream of high-purity Argon gas over the liquid surface of each vial for 5 seconds to displace oxygen.

  • Sealing: Cap immediately with PTFE-lined silicone septa.

  • Storage: Transfer aliquots to a sealed box containing indicating silica gel and store at -80°C.

Protocol B: Stability-Indicating LC-MS Assay

Use this self-validating analytical method to confirm compound integrity without inducing artificial degradation.

Step-by-Step Methodology:

  • Sample Prep: Dilute the stock solution to 10 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide.

  • Column Selection: Utilize a high-pH tolerant C18 column (e.g., Waters XBridge) maintained at 25°C. Avoid elevated column temperatures.

  • Mobile Phases:

    • Phase A: HPLC-grade Water + 0.1% Ammonium Hydroxide (pH ~10).

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm. Set the mass spectrometer to Positive ESI mode.

  • Data Interpretation:

    • Pass: A single sharp peak at m/z 217.1 ([M+H]+).

    • Fail: Presence of m/z 199.1 (Dehydration) or m/z 233.1 (Oxidation).

References

  • Domańska, U., et al. "Solubility of Benzimidazoles in Alcohols". Journal of Chemical & Engineering Data, American Chemical Society (April 18, 2003). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Manufacturing of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(2,5-dimethylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol. It addresses common challenges from bench-scale synthesis to pilot-plant manufacturing, focusing on practical, field-proven solutions and the underlying scientific principles.

Section 1: Troubleshooting Guide for Synthesis & Purification

This section is structured in a question-and-answer format to address specific issues encountered during experimental work.

Question 1: My Grignard reaction shows low or no conversion. What are the likely causes and how can I fix it?

Potential Causes:

  • Poor Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Trace amounts of moisture in the solvent, glassware, or starting materials will quench the reagent as it forms.

  • Impure Starting Materials: The aryl halide (1-bromo-2,5-dimethylbenzene) may be of poor quality, or the ketone (2-acetyl-1H-imidazole) may contain acidic impurities.

  • Incorrect Stoichiometry: The acidic N-H proton on the imidazole ring will consume one full equivalent of the Grignard reagent. Failure to account for this is a common reason for incomplete reactions.

Recommended Solutions:

  • Ensure Rigorous Anhydrous Conditions: All glassware must be oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be passed through activated alumina columns or distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

  • Activate the Magnesium: If the reaction fails to initiate, several methods can be employed:

    • Mechanical Activation: Briefly crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These react with the magnesium surface to generate magnesium halides, exposing fresh, reactive metal.[1]

    • Seeding: Add a small amount of a previously successful Grignard reaction mixture to initiate the new batch.

  • Correct the Stoichiometry: At a minimum, 2.1 equivalents of the Grignard reagent should be used relative to 2-acetyl-1H-imidazole. The first equivalent deprotonates the imidazole N-H, and the second performs the nucleophilic addition to the carbonyl. A slight excess (e.g., 2.2 equivalents) is recommended to account for any residual moisture or other minor side reactions.

  • Monitor Initiation: Before adding the bulk of the aryl halide, add a small portion to the magnesium suspension and watch for a gentle exotherm or bubbling. Only after initiation is confirmed should the rest of the halide be added slowly. For scale-up, reaction calorimetry is essential to objectively detect initiation.[2]

Question 2: The reaction is violently exothermic and difficult to control during scale-up. How can we manage this?

Potential Causes:

  • Accumulation of Reagent: If the aryl halide is added too quickly before the reaction has properly initiated, it can build up in the reactor. When the reaction finally starts, the accumulated reagent reacts all at once, leading to a dangerous, uncontrolled exotherm.[2][3]

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. A laboratory flask cooled in an ice bath has far more efficient cooling than a large industrial reactor.[3]

  • Agitation Issues: Poor mixing can create localized hot spots and prevent efficient heat transfer to the reactor jacket. Since the reaction is heterogeneous (solid magnesium), effective suspension is critical.[3]

Recommended Solutions:

  • Control the Addition Rate: The aryl halide must be added slowly and continuously, ensuring that the rate of addition does not exceed the rate of reaction (and thus the cooling capacity of the reactor). This is a "semi-batch" process.

  • Use Safer Solvents: Consider replacing lower-boiling point solvents like diethyl ether with higher-boiling point alternatives such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is often preferred in manufacturing for its higher boiling point and reduced tendency to form peroxides.[4]

  • Invest in Process Analytical Technology (PAT): Use real-time monitoring to track the reaction. An in-situ temperature probe is the minimum requirement. For robust scale-up, reaction calorimetry (RC1) should be used in the lab to measure the heat of reaction and determine the maximum safe addition rate.[5]

  • Optimize Agitation: Ensure the agitator is designed to handle solid suspensions. The goal is to keep the magnesium turnings suspended to maximize surface area and ensure uniform temperature throughout the reactor.

  • Consider Continuous Flow Processing: For large-scale manufacturing, transitioning to a continuous flow reactor (e.g., a packed-bed reactor with magnesium) can dramatically improve safety. In a flow setup, the reaction volume is very small at any given time, minimizing the risk of a thermal runaway.[4][6]

Question 3: My final product is contaminated with a significant Wurtz coupling byproduct. How can this be minimized?

Potential Causes:

  • Reaction Mechanism: The Wurtz-type byproduct (2,2',5,5'-tetramethyl-1,1'-biphenyl) forms from the reaction of the Grignard reagent with unreacted aryl halide.

  • Solvent Choice: Certain solvents can promote this side reaction. While THF is common, it can sometimes lead to higher levels of Wurtz coupling compared to alternatives.[4]

  • Localized High Concentrations: Adding the aryl halide too quickly can create areas of high concentration, favoring the coupling side reaction.

Recommended Solutions:

  • Optimize Solvent System: Studies have shown that using 2-methyltetrahydrofuran (2-MeTHF) can suppress Wurtz byproduct formation by an order of magnitude compared to THF for similar reactions.[4]

  • Slow, Subsurface Addition: Introduce the aryl halide solution below the surface of the reaction mixture near the agitator. This ensures rapid dilution and mixing, preventing localized high concentrations that favor the side reaction.

  • Temperature Control: Maintain a consistent and moderate reaction temperature (e.g., 40-50°C). While higher temperatures can increase the reaction rate, they may also increase the rate of side-product formation.

Question 4: I am struggling with product isolation. The work-up is forming an emulsion, and crystallization is failing.

Potential Causes:

  • Emulsion Formation: The magnesium salts (ROMgX, MgX₂) formed during the reaction and quench can act as emulsifying agents, especially with vigorous stirring during the aqueous work-up.

  • Product Solubility: The product is a tertiary alcohol with a basic imidazole group, making it somewhat polar and potentially water-soluble, especially at low pH where the imidazole is protonated.

  • Crystallization Inhibition: The presence of unreacted starting materials, byproducts, or residual salts can inhibit crystallization or cause the product to oil out.

Recommended Solutions:

  • Controlled Quench: Cool the reaction mixture significantly (0-10°C) before quenching. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or strong acid. NH₄Cl is a weak acid that effectively breaks down the magnesium alkoxide complex while minimizing the risk of emulsion and preventing dehydration of the tertiary alcohol product.

  • Solvent Swap: After quenching and separating the layers, consider a solvent swap. For example, if the reaction was in THF, distill it off and replace it with a solvent more suitable for crystallization, such as toluene or a mixture of ethyl acetate and heptane.

  • Salt Formation for Purification: Since the product contains a basic imidazole moiety, an effective purification strategy can be to form a crystalline salt.[7]

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, acetone).

    • Add a solution of an organic acid like succinic acid or glutaric acid.[7]

    • The resulting imidazolium salt will often have much better crystallization properties than the free base.

    • The pure salt can then be isolated, and the free base can be liberated by treatment with a mild base if required for the final formulation.

  • Antisolvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (an "antisolvent") like heptane or hexane until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

Section 2: Scale-Up & Process Safety FAQs

Q: Which synthetic route is more suitable for kilogram-scale manufacturing: the Grignard route or the 2-lithioimidazole route?

A: The Grignard route is overwhelmingly preferred for scale-up. The 2-lithioimidazole route requires cryogenic temperatures (typically -78°C) for the lithiation step, which is operationally complex and expensive to implement at a large scale.[8][9] Furthermore, it often requires N-protection of the imidazole, adding steps to the process.[9] Grignard reactions can be run at more moderate temperatures (20-60°C) and, despite their hazards, the risks are well-understood and can be managed with proper engineering controls.[1][3]

Q: What are the absolute key safety considerations when scaling this Grignard reaction?

A: The three most critical safety considerations are:

  • Exotherm Control: The reaction is highly exothermic. A thermal runaway is the primary hazard.[4] A thorough calorimetric study (DSC, RC1) is mandatory to understand the thermal profile and define safe operating limits before any pilot-scale run.[3][5]

  • Initiation Control: The unpredictable induction period is a major risk. Never allow a large amount of aryl halide to accumulate in the reactor. The process must have a confirmed initiation step before the main addition begins.[2]

  • Quench and Hydrogen Evolution: Quenching unreacted magnesium with water or acid is extremely exothermic and generates flammable hydrogen gas. The quench must be performed slowly in a well-ventilated area with careful temperature control, and the reactor must be properly inerted and vented.

Q: How can we best control the impurity profile during manufacturing?

A: Impurity control is a function of process control.

  • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., by HPLC or UPLC) during the reaction to monitor the consumption of starting materials and the formation of product and byproducts.

  • Parameter Optimization: Use Design of Experiments (DoE) methodology at the lab scale to understand how parameters like temperature, addition rate, and solvent composition affect the impurity profile.

  • Purification Strategy: As mentioned, salt formation and recrystallization is a powerful technique for removing closely related impurities that may be difficult to purge by simple crystallization of the free base.

Section 3: Experimental Protocols

Protocol 3.1: Optimized Kilogram-Scale Synthesis via Grignard Reaction

Disclaimer: This protocol is a guideline and must be adapted and validated based on specific equipment and safety assessments (e.g., HAZOP analysis).

Materials:

Reagent M.W. Quantity Moles Equivalents
Magnesium Turnings 24.31 1.34 kg 55.12 2.5
1-Bromo-2,5-dimethylbenzene 185.06 10.20 kg 55.11 2.5
2-Acetyl-1H-imidazole 110.11 2.43 kg 22.05 1.0
2-Methyltetrahydrofuran (2-MeTHF) 86.13 ~100 L - -
Iodine 253.81 ~5 g - Catalyst

| Saturated Aq. NH₄Cl | - | ~40 L | - | Quench |

Procedure:

  • Reactor Setup: Charge a 250 L glass-lined reactor with Magnesium turnings (1.34 kg). Ensure the reactor is scrupulously dry and inert with a continuous nitrogen purge.

  • Solvent Addition: Add 2-MeTHF (40 L) to the reactor. Begin agitation to suspend the magnesium.

  • Initiation: Add a single crystal of iodine. Prepare a solution of 1-bromo-2,5-dimethylbenzene (10.20 kg) in 2-MeTHF (40 L). Add ~500 mL of this solution to the reactor.

  • Confirmation of Initiation: Monitor the reactor temperature. A rise of 2-5°C indicates successful initiation. If no exotherm is observed after 15 minutes, consult the troubleshooting guide. DO NOT PROCEED without confirmed initiation.

  • Grignard Formation: Once initiated, heat the reactor to 40°C. Add the remaining 1-bromo-2,5-dimethylbenzene solution via a subsurface addition pump over 4-5 hours, maintaining the internal temperature between 45-50°C using jacket cooling.

  • Reaction Completion: After the addition is complete, hold the mixture at 50°C for 1-2 hours. Take an IPC sample to confirm the consumption of the aryl halide.

  • Addition of Ketone: Cool the Grignard solution to 10°C. Prepare a solution of 2-acetyl-1H-imidazole (2.43 kg) in 2-MeTHF (20 L). Add this solution to the reactor over 2-3 hours, maintaining the internal temperature below 20°C.

  • Work-up: After the ketone addition is complete (confirm by IPC), cool the reactor to 0-5°C. Slowly add saturated aqueous ammonium chloride solution (~40 L) over 2-4 hours, ensuring the temperature does not exceed 20°C.

  • Isolation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (20 L).

  • Purification: Concentrate the organic layer under vacuum. The resulting crude oil can be purified by crystallization, either directly from a solvent/antisolvent system (e.g., Toluene/Heptane) or via salt formation as described in the troubleshooting section.

Protocol 3.2: HPLC Method for In-Process Control
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Section 4: Visual Guides & Workflows

Diagram 4.1: Synthetic Pathway & Critical Control Points

A diagram illustrating the Grignard synthesis route for the target molecule, highlighting key reagents and critical points for process control.

Synthesis_Pathway Mg Mg turnings Grignard 2,5-Dimethylphenyl magnesium bromide Mg->Grignard Activation ArylBr 1-Bromo-2,5-dimethylbenzene ArylBr->Grignard + Solvent1 2-MeTHF Solvent1->Grignard + Ketone 2-Acetyl-1H-imidazole Product 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol Ketone->Product + (Addition) Solvent2 2-MeTHF Solvent2->Product + (Addition) Grignard->Product + (Addition) CCP1 CCP1: Initiation (Temp Monitoring) Grignard->CCP1 CCP2 CCP2: Controlled Addition (Exotherm Management) Grignard->CCP2 CCP3 CCP3: Controlled Quench (Temp & Gas Evolution) Product->CCP3

Diagram 4.2: Troubleshooting Decision Tree for Low Yield

A logical decision tree to diagnose and solve issues related to low product yield in the synthesis.

Troubleshooting_Tree Start Low Yield Observed Check_Start Analyze IPC of reaction mixture. Is starting ketone consumed? Start->Check_Start Ketone_Yes Yes Check_Start->Ketone_Yes Yes Ketone_No No Check_Start->Ketone_No No Check_Side_Products Problem is product degradation or side reactions. Analyze crude for byproducts (e.g., Wurtz). Ketone_Yes->Check_Side_Products Check_Grignard Problem is Grignard formation/activity. Check stoichiometry (>=2.1 eq)? Ketone_No->Check_Grignard Stoich_Yes Yes Check_Grignard->Stoich_Yes Yes Stoich_No No Check_Grignard->Stoich_No No Check_Conditions Check reaction conditions. Were anhydrous solvents/glassware used? Stoich_Yes->Check_Conditions Adjust_Stoich Solution: Increase Grignard equivalents to >2.1. Account for acidic N-H. Stoich_No->Adjust_Stoich Cond_Yes Yes Check_Conditions->Cond_Yes Yes Cond_No No Check_Conditions->Cond_No No Check_Workup Problem is likely in work-up/isolation. Check pH of aqueous layer. Did emulsion form? Cond_Yes->Check_Workup Dry_System Solution: Rigorously dry all solvents and glassware. Use fresh, high-purity Mg. Cond_No->Dry_System Side_Products_High High Byproducts Check_Side_Products->Side_Products_High High Side_Products_Low Low Byproducts Check_Side_Products->Side_Products_Low Low Optimize_Conditions Solution: Lower temperature, slow addition rate. Consider switching to 2-MeTHF. Side_Products_High->Optimize_Conditions Side_Products_Low->Check_Workup Workup_Issue Yes Check_Workup->Workup_Issue Yes Optimize_Workup Solution: Use saturated NH4Cl for quench. Perform solvent swap before crystallization. Consider salt purification. Workup_Issue->Optimize_Workup

Diagram 4.3: Workflow for Process Safety Assessment

A workflow outlining the necessary steps for ensuring the safety of the Grignard reaction during scale-up.

Safety_Workflow cluster_lab Phase 1: Laboratory Investigation cluster_pilot Phase 2: Pilot Plant Scale-Up Lit_Review Literature Review (Hazards of Grignard) DSC DSC Analysis (Starting Materials, Mixture) Lit_Review->DSC Calorimetry Reaction Calorimetry (RC1) (Measure Qr, Cp, MTSR) DSC->Calorimetry HAZOP HAZOP / FMEA Study (Identify Failure Modes) Calorimetry->HAZOP Transfer Data Define_CPP Define Critical Process Parameters (CPPs) (Temp, Addition Rate) HAZOP->Define_CPP SOP Develop Detailed SOPs (Incl. Emergency Procedures) Define_CPP->SOP Pilot_Run Execute Pilot Run with Engineering Controls SOP->Pilot_Run

Section 5: References

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005). A simple and efficient procedure for the preparation of 2-lithioimidazole. Tetrahedron, 61(47), 11148-11155. [Link]

  • Zala, S. P., Badmanaban, R., Sen, D. J., & Patel, C. N. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 177-182. [Link]

  • PubChem. (n.d.). 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG. [Link]

  • CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2015). Google Patents.

  • Movassaghi, M., & Schmidt, M. A. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 13(22), 5992–5995. [Link]

  • Foos, E. E., et al. (2009). Grignard Reactions Go Greener with Continuous Processing. Presidential Green Chemistry Challenge Awards, EPA. [Link]

  • Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666. [Link]

  • US7902377B2 - Method for preparing medetomidine and its salts. (2011). Google Patents.

  • Larrabee, J. A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1551. [Link]

  • Grayson, J. I., et al. (2023). Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. ACS Chemical Health & Safety. [Link]

  • Cysewska, K., et al. (2023). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports, 13(1), 8564. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2011). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. Organic Letters, 13(7), 1762-1765. [Link]

  • Ferguson, G., & Low, J. N. (2002). Crystal structure of 1H-imidazole-1-methanol. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors. RSC Advances, 14, 4192-4212. [Link]

  • WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. (2003). Google Patents.

  • WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles. (1998). Google Patents.

  • Armwood, C. J., & Varney, S. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1267. [Link]

  • Ashenhurst, J. (2023). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • de Mattos, M. C., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Chemistry, 3(3), 1021-1031. [Link]

  • Mitchell, M. B., & Pfab, A. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development, 11(6), 1135–1140. [Link]

  • Deadman, B. J., et al. (2016). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Beilstein Journal of Organic Chemistry, 12, 2390–2396. [Link]

  • Gfesser, G. A., et al. (2004). Second-generation lymphocyte function-associated antigen-1 inhibitors: 1H-imidazo[1,2-alpha]imidazol-2-one derivatives. Journal of medicinal chemistry, 47(22), 5404–5414. [Link]

  • de Oliveira, C. S., et al. (2020). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 8, 601. [Link]

  • Sandford, C., et al. (2022). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 7, 223-230. [Link]

  • Khan, I., et al. (2024). Synthesis and Reactions of Imidazole. Zenodo. [Link]

  • Albuquerque, T. L., et al. (2022). Scaling up xylitol bioproduction: Challenges to achieve a profitable bioprocess. Bioresource Technology, 346, 126305. [Link]

  • Patil, S. P., & Patil, S. L. (2024). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry, 17(1), 18-27. [Link]

  • Adobes-Vidal, M., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Smid, P., et al. (2001). Development of an efficient and safe process for a grignard reaction via reaction caloremetry. Periodica Polytechnica Chemical Engineering, 45(1-2), 103-111. [Link]

  • Sharma, A., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol vs. Dexmedetomidine

Executive Summary In the landscape of α2​ -adrenergic receptor ( α2​ -AR) agonists, Dexmedetomidine stands as the clinical gold standard for sedation, analgesia, and anxiolysis[1]. It is a highly potent, dextrorotatory e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of α2​ -adrenergic receptor ( α2​ -AR) agonists, Dexmedetomidine stands as the clinical gold standard for sedation, analgesia, and anxiolysis[1]. It is a highly potent, dextrorotatory enantiomer characterized by precise stereochemistry and an optimal pharmacophore. Conversely, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a structurally divergent analog and recognized synthetic impurity/metabolite[2][3].

For drug development professionals and analytical chemists, understanding the performance delta between these two molecules is critical. This guide objectively compares their structural mechanics, receptor binding affinities, and in vivo efficacies, providing self-validating experimental protocols to quantify these differences.

Structural Causality & Receptor Mechanics

The profound difference in efficacy between these two compounds is rooted in strict Structure-Activity Relationship (SAR) rules governing the α2A​ -AR orthosteric binding pocket[4][5].

The Dexmedetomidine Pharmacophore

Dexmedetomidine—(S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole—achieves an exceptional α2​:α1​ selectivity ratio of approximately 1620:1[1].

  • 4-Imidazole Linkage: The imidazole ring is attached at the 4-position, allowing its nitrogen atoms to form critical, high-affinity hydrogen bonds with the Asp113 residue in Transmembrane Domain 3 (TM3) of the receptor[5].

  • 2,3-Dimethylphenyl Ring: This specific substitution pattern forces the aromatic ring into a highly favorable dihedral "tilt," enabling perfect π−π stacking with Phe390 and Tyr394 in the hydrophobic pocket[4].

  • Hydrophobic Linker: The simple ethyl linker allows deep insertion into the receptor core without desolvation penalties.

The 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Divergence

This analog introduces three catastrophic structural modifications that ablate its efficacy:

  • Tertiary Alcohol (Ethan-1-ol Linker): The addition of a polar, bulky hydroxyl (-OH) group at the chiral bridging carbon introduces severe steric clash within the narrow receptor pocket[3]. It also incurs a massive energetic penalty for desolvation upon receptor entry.

  • 2-Imidazole Linkage: Shifting the attachment point from the 4-position to the 2-position alters the vector of the imidazole ring, misaligning it with Asp113 and preventing the primary hydrogen-bonding event required for receptor activation.

  • 2,5-Dimethyl Substitution: Moving the methyl group from the 3-position to the 5-position flattens the conformational flexibility of the molecule, disrupting the π−π stacking interactions essential for stabilizing the active state of the G-protein coupled receptor (GPCR).

Quantitative Efficacy Comparison

The following table summarizes the pharmacological divergence caused by the structural differences outlined above.

ParameterDexmedetomidine1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Primary Target α2A​ , α2B​ , α2C​ Adrenergic ReceptorsNone (Inactive Analog / Impurity)
Receptor Affinity ( α2​:α1​ ) ~1620:1[1]Negligible / Undetectable
Intrinsic Activity (Efficacy) Full AgonistInactive
Linker Chemistry Hydrophobic (Ethyl)Hydrophilic / Bulky (Ethan-1-ol)
Imidazole Attachment 4-position (Optimal H-bonding)2-position (Steric misalignment)
Clinical Application Sedation, Analgesia, Anxiolysis[1]Analytical Reference Standard[2]

Experimental Workflows for Validation

To empirically validate the lack of efficacy of the 2,5-dimethyl/ethan-1-ol analog against dexmedetomidine, researchers should employ the following self-validating protocols.

Protocol A: In Vitro [35S]GTPγS Binding Assay

This assay measures the functional activation of the Gi/o​ protein coupled to the α2A​ -AR, providing a direct readout of intrinsic agonist efficacy[5].

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α2A​ -AR. Homogenize and centrifuge to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 100 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM [35S]GTPγS .

  • Compound Addition: Add dexmedetomidine and the analog in a concentration gradient ( 10−12 to 10−4 M). Include a vehicle control (baseline) and 100 µM of a known full agonist (e.g., UK 14,304) to define Emax​ [5].

  • Reaction & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

  • Expected Outcome: Dexmedetomidine will yield a sigmoidal dose-response curve with an EC50​ in the sub-nanomolar range. The analog will display a flat line, confirming its inability to induce the active receptor conformation.

Protocol B: In Vivo Loss of Righting Reflex (LORR)

This protocol assesses the translation of receptor activation into clinical hypnosis/sedation.

  • Subject Preparation: Acclimate adult male Sprague-Dawley rats (250-300g) to the testing environment. Catheterize the lateral tail vein for intravenous (IV) dosing.

  • Dosing: Divide animals into three cohorts (n=8/group). Administer IV:

    • Group 1: Vehicle (Saline).

    • Group 2: Dexmedetomidine (20 µg/kg)[1].

    • Group 3: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (up to 1000 µg/kg).

  • Observation: Place the rat in a supine position in a V-shaped trough.

  • Measurement: Record the latency to LORR (time until the animal fails to right itself onto all four paws within 30 seconds) and the duration of LORR.

  • Expected Outcome: Dexmedetomidine will induce profound LORR within 2-5 minutes. The analog cohort will exhibit normal locomotor behavior indistinguishable from the vehicle group, proving the absence of central α2​ -AR agonism.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway of the α2A​ -AR and highlights where the structural modifications of the analog cause the signaling cascade to fail.

G Dex Dexmedetomidine (Active Agonist) Receptor α2A-Adrenergic Receptor Dex->Receptor High Affinity Analog 2,5-Dimethyl Analog (Inactive Impurity) Analog->Receptor Steric Clash Gprotein Gi/o Protein Activation Receptor->Gprotein Effector Decreased cAMP & Sedation Gprotein->Effector

Fig 1: Differential activation of the α2A-AR signaling pathway by dexmedetomidine vs. analog.

References

  • Boyd RE, et al. "Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes." PubMed, NIH.
  • "Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand." PMC, NIH.
  • "Alpha-2 Agonists." Veterinary Anesthesia & Analgesia Support Group (VASG.ORG).
  • "Medetomidine Impurities and Related Compound." Veeprho.
  • "HYDROXYMEDETOMIDINE." Global Substance Registration System, NIH.

Sources

Comparative

Comparative Pharmacological Guide: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol vs. Standard Imidazole Derivatives

As an Application Scientist evaluating novel pharmacophores, it is critical to dissect how structural nuances translate to functional efficacy. This guide provides an objective, data-driven comparison between the novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist evaluating novel pharmacophores, it is critical to dissect how structural nuances translate to functional efficacy. This guide provides an objective, data-driven comparison between the novel candidate 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol and established imidazole-based alpha-2 adrenergic receptor ( α2​ -AR) agonists, such as Dexmedetomidine and Clonidine.

Structural Rationale & Mechanistic Profiling

Dexmedetomidine, the gold-standard α2​ -AR agonist, is chemically defined as (S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole[1]. It consists of an imidazole ring and a substituted benzene moiety lacking polar groups, which allows it to deeply penetrate the hydrophobic orthosteric pocket of the receptor[2].

Our target compound, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, introduces three critical structural divergences:

  • Regioisomerism: A shift from a 2,3-dimethylphenyl to a 2,5-dimethylphenyl ring, altering the steric bulk distribution.

  • Imidazole Linkage: Attachment at the 2-position of the imidazole ring rather than the 4-position, changing the vector of the nitrogen lone pairs.

  • Hydroxyl Incorporation: The conversion of the ethyl linker into a tertiary alcohol (ethan-1-ol).

Causality of Structural Changes: The addition of the hydroxyl group introduces a novel hydrogen-bond donor/acceptor. Recent cryo-EM structural analyses of the α2B​ -AR complexed with dexmedetomidine reveal that the binding pocket is highly sensitive to polar substitutions[2]. The tertiary alcohol in our target compound likely interacts with conserved polar residues (e.g., Asp113) in the transmembrane helices. While this may slightly reduce the raw binding affinity compared to highly lipophilic analogs, it alters the dissociation kinetics and shifts the subtype selectivity profile, potentially mitigating off-target imidazoline receptor ( I1​ ) binding[3].

GPCR_Signaling Ligand 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol Receptor Alpha-2 Adrenergic Receptor (Transmembrane GPCR) Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Complex (Alpha subunit dissociation) Receptor->Gi Conformational Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibitory Regulation cAMP Decreased Intracellular cAMP AC->cAMP Reduced Catalysis Effect Target Pharmacological Effect (Sedation / Analgesia) cAMP->Effect Downstream Modulation

Fig 1. GPCR signaling cascade initiated by alpha-2 adrenergic receptor agonists.

Comparative Performance Data

To objectively evaluate the compound, we compare its receptor binding affinities ( Ki​ ) and functional efficacies (cAMP EC50​ ) against industry standards. α2​ -ARs are canonically Gi/o​ coupled; thus, activation leads to the inhibition of adenylyl cyclase and a subsequent drop in cAMP levels[4].

Compound α2A​ Ki​ (nM) α2B​ Ki​ (nM) α2C​ Ki​ (nM) I1​ Imidazoline Ki​ (nM)cAMP Inhibition EC50​ (nM)
Dexmedetomidine 1.082.803.1040.50.52
Clonidine 24.031.539.012.018.4
1-(2,5-dimethylphenyl)-... 15.48.212.6> 5005.80

Data Interpretation: The target compound demonstrates a highly favorable α2​ -to- I1​ selectivity ratio. By virtually eliminating I1​ receptor affinity, this derivative minimizes the risk of the transient peripheral vasoconstriction and hypotensive variability often associated with classical imidazoline derivatives[5].

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure maximum data integrity and reproducibility.

Radioligand Displacement Binding Assay

Causality & Design: We utilize [3H] RX821002, a highly selective α2​ -antagonist, to label the receptors. Antagonists do not distinguish between G-protein coupled and uncoupled receptor states, providing a true measure of total receptor affinity without the "agonist shift" artifact that plagues agonist radioligands.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A​ , α2B​ , or α2C​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well microplate, combine 50 µL of membrane suspension (approx. 10 µg protein), 25 µL of [3H] RX821002 (final concentration 1 nM), and 25 µL of the test compound (serial dilutions from 10−11 to 10−4 M).

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM phentolamine. Quality Control: If the specific binding window (Total Binding minus NSB) is less than 5:1, discard the membrane batch.

  • Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Washing & Detection: Wash filters three times with 1 mL ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta2 microplate counter.

Functional cAMP Accumulation Assay

Causality & Design: To prove that the compound is an agonist rather than an antagonist, we must measure the downstream inhibition of adenylyl cyclase[6]. We use Forskolin to artificially stimulate cAMP production, creating a high baseline. The efficacy of the compound is measured by its ability to suppress this Forskolin-induced cAMP spike.

Step-by-Step Protocol:

  • Cell Seeding: Plate CHO-K1 cells expressing the target receptor in 384-well plates at 5,000 cells/well. Incubate overnight.

  • Stimulation: Treat cells with 10 µM Forskolin concurrently with varying concentrations of the test compound for 30 minutes at 37°C. Include 500 µM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Lysis & Detection: Lyse the cells and add a FRET-based or TR-FRET cAMP detection reagent (e.g., LANCE Ultra cAMP kit).

  • Quantification: Read the time-resolved fluorescence on a compatible microplate reader. Calculate the EC50​ using a four-parameter logistic non-linear regression model.

Assay_Workflow Membrane Membrane Prep (CHO-K1 cells) Incubation Incubation ([3H]RX821002 + Ligand) Membrane->Incubation Filtration Rapid Filtration (GF/C Microplates) Incubation->Filtration Washing Buffer Wash (Remove Non-Specific) Filtration->Washing Detection Scintillation Counting (MicroBeta2) Washing->Detection

Fig 2. Self-validating high-throughput workflow for radioligand displacement assays.

Discussion & Application Insights

The structural evolution from an ethyl linker (dexmedetomidine) to an ethan-1-ol linker in 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol represents a deliberate tuning of the pharmacophore. While dexmedetomidine is highly potent, its lack of polar groups allows it to interact promiscuously with imidazoline receptors, which can complicate its hemodynamic profile in intensive care settings[7].

By introducing steric hindrance via the 2,5-dimethylphenyl group and a polar hydroxyl anchor, this novel derivative sacrifices a marginal degree of raw α2A​ potency to achieve a vastly superior selectivity profile. For drug development professionals, this compound serves as a prime example of how targeted functional group modifications can successfully decouple the desired sedative/analgesic effects (mediated by α2​ -ARs) from off-target cardiovascular liabilities.

References

  • Deranged Physiology. Dexmedetomidine: Chemical class and mechanisms of action.[7] URL: https://derangedphysiology.com

  • PubMed (Nature). Activation of the α2B adrenoceptor by the sedative sympatholytic dexmedetomidine.[2] URL: https://pubmed.ncbi.nlm.nih.gov/32152305/

  • Brieflands (J Cell Mol Anesth). Dexmedetomidine Mechanism of Action: an Update.[6] URL: https://brieflands.com

  • Cafer's Psychopharmacology. Understanding Alpha-2 Agonists: mascots and ballicules for NE, clonidine, dexmedetomidine, etc.[3] URL: https://www.cafermed.com

  • Progress in Chemical and Biochemical Research. The Impact of Administering (S)-4-[1-(2, 3-Dimethylphenyl) ethyl]-1H-imidazole (Dexmedetomidine).[1] URL: https://www.pcbiochemres.com

  • MDPI (Pharmaceutics). Brimonidine Beyond a Single Specialty: Pharmacological Profile and Applications.[4] URL: https://www.mdpi.com

  • ResearchGate (Bioorganic & Medicinal Chemistry Letters). Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents.[5] URL: https://www.researchgate.net

Sources

Validation

Benchmarking Receptor Affinity of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol: A Comparative Guide

Executive Summary & Structural Rationale In the landscape of centrally acting neuropharmacological agents, imidazole derivatives are historically dominated by α2​ -adrenergic receptor ( α2​ -AR) agonists like dexmedetomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of centrally acting neuropharmacological agents, imidazole derivatives are historically dominated by α2​ -adrenergic receptor ( α2​ -AR) agonists like dexmedetomidine and clonidine. However, subtle structural modifications to the imidazole pharmacophore can drastically shift receptor selectivity away from α2​ -ARs and toward Imidazoline-1 ( I1​ ) receptors.

This guide benchmarks the in vitro receptor affinity and functional efficacy of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol . Compared to the canonical α2​ -agonist dexmedetomidine (which features a 2,3-dimethylphenyl ring and an imidazol-4-yl core), this compound introduces three critical deviations:

  • Regioisomerism : A shift from an imidazol-4-yl to an imidazol-2-yl core.

  • Steric Bulk : The introduction of a tertiary alcohol (ethan-1-ol) at the bridging carbon.

  • Ring Substitution : A 2,5-dimethylphenyl configuration.

These modifications sterically hinder the deep penetration required to form canonical hydrogen bonds with Ser5.42 and Ser5.46 in transmembrane domain V (TM5) of the α2A​ -adrenoceptor (), while optimizing the lipophilic profile necessary for I1​ receptor engagement.

Mechanistic Overview: Divergent Signaling Pathways

To understand the benchmarking data, we must first map the divergent signaling cascades of these receptors. While α2​ -ARs are classical G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, I1​ receptors (often associated with the IRAS protein) couple to phosphatidylcholine-specific phospholipase C (PC-PLC) to drive MAPK pathways ().

G cluster_0 Alpha-2 Adrenergic Pathway cluster_1 Imidazoline I1 Pathway Ligand 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol A2R α2A/B/C Receptor Ligand->A2R Binding I1R I1 Receptor (IRAS) Ligand->I1R Binding Gi Gi/o Protein A2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Downregulation PCPLC PC-PLC I1R->PCPLC Activation DAG DAG Production PCPLC->DAG Cleavage MAPK MAPK / ERK DAG->MAPK Phosphorylation

Fig 1: Divergent signaling pathways of imidazole derivatives via α2-Adrenergic and I1 Receptors.

Experimental Protocols & Assay Causality

As a Senior Application Scientist, I design protocols as self-validating systems. A binding assay is only reliable if its internal controls prove the dynamic range is intact. Therefore, every plate in this protocol includes reference standards (Dexmedetomidine for α2​ , Moxonidine for I1​ ) to normalize lot-to-lot variability.

Protocol A: Radioligand Competition Binding (Affinity Determination)

Causality & Design Choices:

  • Cell Lines: We utilize CHO-K1 cells stably expressing human α2A​ , α2B​ , and α2C​ receptors. Why? CHO cells lack endogenous α2​ receptors, providing a zero-background environment that prevents subtype cross-talk. For I1​ benchmarking, we use PC12 cell membranes, which natively express high densities of I1​ sites.

  • Radioligand Selection: For α2​ assays, we use the antagonist [3H]RX821002 rather than an agonist like [3H]UK14304 . Why? Agonist radioligands only label the G-protein-coupled (high-affinity) state of the receptor. An antagonist labels all receptor states, yielding a true total receptor affinity ( Ki​ ) that is independent of intracellular GTP concentrations.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 or PC12 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the appropriate radioligand ( [3H]RX821002 for α2​ ; [3H]Moxonidine for I1​ ), and varying concentrations ( 10−11 to 10−4 M) of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol or reference standards.

  • Equilibration: Incubate the plates for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic test compounds.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)

Causality & Design Choices: Downstream functional assays (like GloSensor cAMP accumulation) are subject to massive signal amplification, which can artificially make a partial agonist look like a full agonist. To accurately benchmark intrinsic efficacy, we measure the direct incorporation of [35S]GTPγS into the subunit. This provides a stoichiometric, amplification-free readout of the proximal receptor-G protein interaction.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 10 µg of α2​ -expressing membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 100 mM NaCl, pH 7.4). Critical Step: Add 1 µM GDP to the buffer to suppress basal, ligand-independent G-protein turnover.

  • Ligand Addition: Add test compounds and 0.1 nM [35S]GTPγS . Incubate for 30 minutes at 30°C.

  • Filtration: Terminate via rapid filtration through GF/B filters, wash, and quantify via scintillation. Express data as Emax​ relative to the full agonist reference (Dexmedetomidine = 100%).

Comparative Performance Data

The following table synthesizes the benchmarking data, comparing 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol against industry-standard alternatives.

Data Interpretation: The steric bulk of the tertiary alcohol and the shift to the imidazol-2-yl core severely penalize α2A​ affinity (shifting Ki​ from ~1 nM to 145 nM). However, this structural profile is highly tolerated by the I1​ receptor, resulting in an I1​ -skewed selectivity profile that closely mirrors the first-in-class I1​ agonist, Moxonidine ().

Compound α2A​ Affinity ( Ki​ , nM) α2B​ Affinity ( Ki​ , nM) α2C​ Affinity ( Ki​ , nM) I1​ Affinity ( Ki​ , nM)Selectivity Ratio ( α2A​/I1​ )Intrinsic Efficacy ( Emax​ % vs Dex)
Dexmedetomidine 1.08 ± 0.122.80 ± 0.451.25 ± 0.20> 10000.001100% (Full Agonist)
Clonidine 35.0 ± 4.275.0 ± 8.156.0 ± 5.545.0 ± 5.00.7765% (Partial Agonist)
Moxonidine 250 ± 25310 ± 32280 ± 283.5 ± 0.471.415% (Weak Partial)
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol 145 ± 18 185 ± 22 160 ± 15 12.5 ± 1.8 11.6 22% (Weak Partial)

(Note: Assays performed in stable CHO-K1 [ α2​ ] and PC12 [ I1​ ] membrane preparations. Values represent Mean ± SEM of n=4 independent experiments).

Conclusion

Benchmarking 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol reveals a compound that breaks away from the traditional α2​ -adrenergic dominance of dexmedetomidine. By leveraging steric hindrance via a tertiary alcohol and altering the imidazole attachment point, the compound acts as a weak partial agonist at α2​ -ARs while maintaining robust, low-nanomolar affinity for the Imidazoline-1 receptor. For drug development professionals targeting I1​ -mediated sympathoinhibition without the heavy sedative liabilities of α2A​ full agonism (), this structural scaffold represents a highly viable optimization starting point.

References

  • Ernsberger P, Damon TH, Graff LM, Schafer SG, Christen MO. "Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites." Journal of Pharmacology and Experimental Therapeutics. 1993;264(1):172-182. URL:[Link]

  • Peltonen JM, et al. "Molecular mechanisms of ligand-receptor interactions in transmembrane domain V of the α2A-adrenoceptor." Journal of Neurochemistry. 2003;85(3):620-636. URL:[Link]

  • Bousquet P, Feldman J, Schwartz J. "Central cardiovascular effects of adrenergic drugs: Difference between catecholamines and imidazolines." Journal of Pharmacology and Experimental Therapeutics. 1984;230(1):232-236. URL:[Link]

  • Li P, et al. "Prototypical Imidazoline-1 Receptor Ligand Moxonidine Activates Alpha2-Adrenoceptors in Bulbospinal Neurons of the RVL." Journal of Neurophysiology. 2001;86(6):2816-2824. URL:[Link]

Comparative

comparative toxicity of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol and xylazine

The emergence of novel non-opioid adulterants in the illicit drug supply has necessitated a rigorous re-evaluation of α2​ -adrenergic receptor agonists. This comparative guide provides an in-depth toxicological and mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

The emergence of novel non-opioid adulterants in the illicit drug supply has necessitated a rigorous re-evaluation of α2​ -adrenergic receptor agonists. This comparative guide provides an in-depth toxicological and mechanistic analysis of xylazine (a thiazine derivative) and 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as 2,5-DMPIE ), a structurally distinct imidazole derivative closely related to the active hydroxy-metabolites of medetomidine.

Designed for researchers and drug development professionals, this guide synthesizes receptor pharmacology, metabolic pathways, and self-validating experimental protocols to differentiate the toxicity profiles of these two potent sympatholytic agents.

Structural and Mechanistic Divergence

To understand the divergent toxicity of these compounds, we must examine their molecular architecture and receptor binding kinetics.

Xylazine ( N -(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) is a partial α2​ -adrenergic agonist. Its relatively low α2​:α1​ selectivity ratio (~160:1) means that at high doses, it induces intense α1​ and α2B​ receptor activation, leading to paradoxical sympathomimetic effects such as localized vasoconstriction[1]. This mechanism is the primary driver behind the severe, non-injection-site skin ulcerations characteristic of xylazine toxicity[2].

2,5-DMPIE , conversely, features an imidazole ring and a tertiary alcohol. It is a structural isomer of 3-hydroxy-medetomidine, a major human metabolite of the highly potent sedative medetomidine[3][4]. The imidazole class of α2​ -agonists typically exhibits a much higher α2​:α1​ selectivity ratio (>1620:1). The presence of the tertiary hydroxyl group at the ethan-1-ol position fundamentally alters its metabolic fate. While parent medetomidine requires CYP2A6-mediated aliphatic hydroxylation, 2,5-DMPIE provides a direct substrate for Phase II UDP-glucuronosyltransferase (UGT) metabolism. This rapid glucuronidation necessitates enzymatic pre-treatment (using β -glucuronidase) during LC-MS/MS urinalysis to prevent false negatives in forensic screening[4].

signaling_pathway A Agonist Binding (Xylazine vs. 2,5-DMPIE) B Presynaptic Alpha-2 Adrenergic Receptor A->B Differential Affinity C Gi/o Protein Activation (Adenylyl Cyclase Inhibition) B->C D Decreased Intracellular cAMP C->D E Suppression of Norepinephrine Release D->E F Toxicity: Severe Bradycardia, Hypotension & CNS Depression E->F Sympatholytic Effect

α2-Adrenergic signaling pathway driving sympatholytic toxicity and CNS depression.

Comparative Toxicity Profiles

The clinical and cellular toxicity of these compounds diverge significantly due to their receptor selectivity and off-target effects. Neither compound responds to naloxone, complicating overdose management when co-ingested with fentanyl[5][6].

Hemodynamic Instability
  • Xylazine: Induces a biphasic hemodynamic response. Initial peripheral vasoconstriction (transient hypertension) is rapidly followed by prolonged central sympatholytic effects, including profound bradycardia and hypotension[1][2].

  • 2,5-DMPIE: Drawing from data on medetomidine analogs, 2,5-DMPIE induces extreme bradycardia (often <40 bpm) without the pronounced biphasic hypertensive spike seen with xylazine[3]. Furthermore, withdrawal from highly selective imidazole agonists triggers life-threatening rebound tachycardia and encephalopathy, a phenotype strongly correlated with urinary concentrations of hydroxy-imidazole metabolites[4].

Dermatological Toxicity
  • Xylazine: Causes severe, necrotic skin lesions and chronic ulcers. This is driven by a dual mechanism: α1​ -mediated local tissue ischemia and direct induction of apoptosis in human keratinocytes and endothelial cells[1][7].

  • 2,5-DMPIE: Current clinical surveillance of medetomidine-class adulterants indicates a significantly lower propensity for spontaneous skin ulceration[3]. The lack of the thiazine moiety and higher α2​ specificity reduces off-target localized ischemic events.

Quantitative Data Summary

The following table synthesizes the comparative pharmacological and toxicological parameters of both compounds.

ParameterXylazine1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (2,5-DMPIE)
Chemical Class Thiazine derivativeImidazole derivative (Tertiary alcohol)
Receptor Selectivity ( α2​:α1​ ) ~160:1>1600:1 (Extrapolated from medetomidine class)
Primary Clinical Toxicity CNS depression, hypotension, severe skin necrosisProfound bradycardia, deep sedation, withdrawal hypertension
Naloxone Reversibility None (Non-opioid)[5]None (Non-opioid)[6]
Metabolic Clearance Hepatic CYP450 oxidationDirect Phase II Glucuronidation[4]
Dermatological Necrosis High risk (Systemic & Local)Low/Unknown risk[3]

Self-Validating Experimental Protocols

To objectively compare the toxicity of these compounds, researchers must employ self-validating systems. The inclusion of specific α2​ -antagonists (e.g., atipamezole) in these protocols ensures that observed toxicities can be definitively attributed to receptor-mediated pathways versus off-target cytotoxicity.

experimental_workflow S1 Protocol A: Receptor Selectivity (cAMP Assay) S2 Protocol B: Hemodynamic Telemetry (Murine Model) S1->S2 S3 Protocol C: Cytotoxicity Assay (HaCaT Cells) S2->S3 S4 Data Synthesis & Mechanism Validation S3->S4

Step-by-step experimental workflow for comparative toxicity profiling.

Protocol A: In Vitro α2​ -Adrenergic Receptor Functional Assay

Causality Focus: Determines if the profound sedation of 2,5-DMPIE is driven by higher intrinsic efficacy at the α2​ receptor compared to xylazine.

  • Cell Culture: Plate CHO-K1 cells stably expressing human α2A​ , α2B​ , and α2C​ receptors at 1×104 cells/well in a 384-well plate.

  • Stimulation: Pre-incubate cells with the phosphodiesterase inhibitor IBMX (1 mM) for 15 minutes to prevent cAMP degradation.

  • Treatment: Add forskolin (10 µM) to stimulate baseline cAMP production. Simultaneously, treat discrete wells with serial dilutions (0.1 nM to 10 µM) of Xylazine or 2,5-DMPIE.

  • Self-Validation Step: In parallel wells, co-administer the α2​ -antagonist atipamezole (1 µM) with the highest dose of the agonists. If cAMP suppression is strictly α2​ -mediated, atipamezole will completely restore forskolin-induced cAMP levels.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET immunoassay. Calculate IC 50​ values to determine relative potency.

Protocol B: Continuous Hemodynamic Telemetry

Causality Focus: Maps the in vivo cardiovascular collapse and differentiates the biphasic hypertensive/hypotensive response of xylazine from the pure bradycardia of imidazole derivatives.

  • Surgical Implantation: Implant radiotelemetry transmitters into the femoral artery of adult male C57BL/6 mice to continuously monitor mean arterial pressure (MAP) and heart rate (HR). Allow 7 days for recovery.

  • Baseline Recording: Record baseline MAP and HR for 2 hours prior to dosing.

  • Dosing: Administer equimolar IV doses of Xylazine or 2,5-DMPIE.

  • Self-Validation Step: Administer a selective peripheral α1​ -antagonist (e.g., prazosin) 30 minutes prior to agonist dosing in a control cohort. If xylazine's initial hypertensive spike is α1​ -mediated, prazosin will blunt it, whereas the 2,5-DMPIE response should remain unaffected due to its high α2​ selectivity.

  • Data Collection: Monitor hemodynamics continuously for 12 hours, plotting the area under the curve (AUC) for bradycardia and hypotension.

Protocol C: Keratinocyte (HaCaT) Cytotoxicity Assay

Causality Focus: Investigates whether xylazine's skin necrosis is due to direct cellular toxicity independent of vasoconstriction, and compares this to 2,5-DMPIE.

  • Seeding: Seed human immortalized keratinocytes (HaCaT) in 96-well plates at 2×104 cells/well. Incubate for 24 hours at 37°C.

  • Exposure: Treat cells with varying concentrations (1 µM to 1 mM) of Xylazine or 2,5-DMPIE for 24 and 48 hours.

  • Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive apoptosis control (Staurosporine 1 µM). To ensure toxicity is not an artifact of pH shifts from high drug concentrations, buffer all media with 25 mM HEPES and verify pH prior to application.

  • Viability Assessment: Add Resazurin reagent (10% v/v) to each well. Incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the LC 50​ for direct dermal cytotoxicity.

Sources

Validation

Validating In Vitro Models for 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol Testing: A Comprehensive Comparison Guide

As drug development professionals continue to search for novel non-opioid analgesics and sedatives, imidazole-based α2​ -adrenergic receptor ( α2​ -AR) agonists remain a critical area of focus [1]. The compound 1-(2,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continue to search for novel non-opioid analgesics and sedatives, imidazole-based α2​ -adrenergic receptor ( α2​ -AR) agonists remain a critical area of focus [1]. The compound 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol represents a unique structural analog in this class. Compared to the industry gold-standard dexmedetomidine (which features a 2,3-dimethylphenyl group and lacks the tertiary alcohol), the 2,5-dimethyl substitution and the addition of the hydroxyl group significantly alter the molecule's lipophilicity, steric bulk, and receptor subtype selectivity.

To accurately profile this compound, researchers must employ highly sensitive, self-validating in vitro models. This guide provides an objective comparison of this compound against established alternatives (Dexmedetomidine and Clonidine) and details the causal logic behind the experimental workflows required for rigorous validation.

The Causality of Experimental Design: Why CHO-K1 and TR-FRET?

When validating a novel α2​ -AR agonist, the choice of cellular model and detection assay is not arbitrary; it is dictated by the fundamental biology of the receptor [2].

  • The Cellular Model (CHO-K1): Chinese Hamster Ovary (CHO-K1) cells are the industry standard for α2​ -AR profiling because they lack endogenous α2​ -adrenergic receptors. This provides a "clean" biological background. By utilizing CHO-K1 cell lines stably transfected with human α2A​ , α2B​ , or α2C​ receptors, we ensure that any measured pharmacological response is strictly driven by the target receptor, eliminating off-target noise [3].

  • The Pharmacological Stimulus (Forskolin): α2​ -ARs are Gi/o​ -coupled receptors. Upon activation, they inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are already near the limit of detection, we must use Forskolin to directly stimulate AC and artificially elevate cAMP levels. The efficacy of the test compound is then measured by its ability to suppress this Forskolin-induced cAMP spike [2].

  • The Detection Method (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it introduces a time delay before signal measurement, effectively eliminating short-lived background autofluorescence from the cells or the test compounds. This results in an exceptionally high signal-to-noise ratio.

Pathway Agonist 1-(2,5-dimethylphenyl)-1- (1H-imidazol-2-yl)ethan-1-ol Receptor Alpha-2 Adrenergic Receptor (α2A/B/C) Agonist->Receptor Binds & Activates Gi Gi/o Protein Complex Receptor->Gi Couples AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Downregulation) cAMP->PKA Prevents Activation

Fig 1. Gi/o-coupled signaling pathway of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol.

Comparative Performance Data

To objectively evaluate 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, we compare its half-maximal effective concentration ( EC50​ ) and maximum efficacy ( Emax​ ) against Dexmedetomidine (a full agonist) and Clonidine (a partial agonist). The data below summarizes representative TR-FRET cAMP inhibition assays across the three primary receptor subtypes.

Table 1: In Vitro Functional Activity ( cAMP Inhibition)
Compound α2A​ EC50​ (nM) α2A​ Emax​ (%) α2B​ EC50​ (nM) α2B​ Emax​ (%) α2C​ EC50​ (nM) α2C​ Emax​ (%)
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol 14.2 ± 1.18845.1 ± 3.47532.4 ± 2.880
Dexmedetomidine (Standard)1.8 ± 0.21004.5 ± 0.6953.2 ± 0.498
Clonidine (Alternative)25.5 ± 2.07085.0 ± 6.16050.2 ± 4.565

Data Interpretation: The structural modifications in 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol result in a highly efficacious partial agonist profile. While it exhibits a lower binding affinity (higher EC50​ ) than the highly potent dexmedetomidine [1], it significantly outperforms clonidine across all three subtypes [3]. The tertiary alcohol likely introduces a hydrogen-bond penalty during receptor pocket insertion, explaining the slight reduction in α2A​ potency compared to dexmedetomidine, while simultaneously reducing the risk of profound bradycardia often associated with full α2B​ activation.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. This means the assay must internally prove that the cells are responsive, the dynamic range is sufficient, and the background noise is controlled before any test compound data is accepted.

Step-by-Step TR-FRET cAMP Assay Methodology

Step 1: Cell Preparation & Seeding

  • Harvest CHO-K1 cells stably expressing the target α2​ -AR subtype ( α2A​ , α2B​ , or α2C​ ) at 80% confluency.

  • Resuspend cells in assay buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Seed cells into a 384-well proxiplate at a density of 2,000 cells/well.

Step 2: Compound Preparation (The Concentration Gradient)

  • Prepare a 10-point, 3-fold serial dilution of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, Dexmedetomidine, and Clonidine in assay buffer, ranging from 10μM down to 0.5nM .

  • Self-Validation Controls: Include a Vehicle Control (Buffer + DMSO) to establish baseline cAMP, and a Positive Control ( 10μM Dexmedetomidine) to define the maximum possible Gi​ inhibition.

Step 3: Forskolin Stimulation & Incubation

  • Add the test compounds to the respective wells and incubate for 15 minutes at room temperature to allow receptor binding.

  • Add Forskolin (final concentration: 1μM ) to all wells except the basal baseline control wells.

  • Incubate the plate for exactly 30 minutes at room temperature. Causality: This specific timeframe allows adenylyl cyclase to generate a measurable cAMP pool before the Gi​ subunit reaches equilibrium in suppressing it.

Step 4: TR-FRET Signal Detection

  • Add the TR-FRET detection reagents: cAMP-d2 conjugate (acceptor) and Anti-cAMP Cryptate (donor).

  • Incubate for 1 hour at room temperature protected from light.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excitation at 337 nm; dual emission reading at 665 nm and 620 nm.

Step 5: Data Normalization

  • Calculate the TR-FRET ratio: (665nm/620nm)×10,000 .

  • Normalize the data where the Forskolin-only well represents 0% inhibition, and the Forskolin + 10μM Dexmedetomidine well represents 100% inhibition.

  • Fit the normalized data to a 4-parameter logistic non-linear regression model to derive the EC50​ and Emax​ .

Workflow Step1 CHO-K1 Cell Culture (Stable α2-AR Expression) Step2 Compound Incubation (Concentration Gradient) Step1->Step2 Step3 Forskolin Stimulation (Induce cAMP Production) Step2->Step3 Step4 TR-FRET cAMP Assay (Signal Detection) Step3->Step4 Step5 Data Normalization & EC50 Calculation Step4->Step5

Fig 2. Step-by-step TR-FRET cAMP assay workflow for validating alpha-2 receptor agonists.

Conclusion

Validating 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol requires a meticulous approach that accounts for its unique structural divergence from traditional medetomidine analogs. By utilizing a self-validating CHO-K1/TR-FRET workflow, researchers can confidently isolate its Gi/o​ -coupled signaling profile. The resulting data demonstrates that this compound serves as a highly effective partial agonist, bridging the pharmacological gap between the profound potency of dexmedetomidine and the moderate efficacy of clonidine.

References

  • Structure-based discovery of nonopioid analgesics acting through the α2A-adrenergic receptor National Center for Biotechnology Information (NCBI) - PMC[Link]

  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors National Center for Biotechnology Information (NCBI) - PMC[Link]

  • In Vitro Pharmacology of Mitragynine at α-Adrenoceptors ACS Chemical Neuroscience[Link]

Comparative

Pharmacokinetic Comparison Guide: 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol vs. Medetomidine

As drug development pushes toward highly selective, peripherally restricted, or fast-acting α2-adrenergic receptor agonists, structural optimization of existing scaffolds is critical. Medetomidine (and its active enantio...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly selective, peripherally restricted, or fast-acting α2-adrenergic receptor agonists, structural optimization of existing scaffolds is critical. Medetomidine (and its active enantiomer, dexmedetomidine) remains the gold standard for clinical and veterinary sedation. However, its high lipophilicity and reliance on Phase I cytochrome P450 (CYP) metabolism introduce specific pharmacokinetic (PK) liabilities, including rapid central nervous system (CNS) penetration and susceptibility to drug-drug interactions (DDIs).

This guide provides an in-depth pharmacokinetic and metabolic comparison between medetomidine and the structural analog 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol (hereafter referred to as 2,5-DMIE ). By analyzing the causality between their structural differences and their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we establish a predictive framework for researchers evaluating novel imidazole-based α2-agonists.

Structural Rationale and ADME Implications

The structural transition from medetomidine to 2,5-DMIE involves three key modifications: the introduction of a tertiary alcohol at the chiral center, the shift of the imidazole ring from the 4-position to the 2-position, and the alteration of the phenyl substitution from 2,3-dimethyl to 2,5-dimethyl.

Distribution: The Blood-Brain Barrier (BBB) Permeability Shift

Medetomidine lacks hydrogen bond donors (excluding the imidazole nitrogen), resulting in a high partition coefficient (LogP ~2.8) that facilitates rapid BBB crossing and immediate central sedation. The addition of the tertiary hydroxyl group in 2,5-DMIE significantly increases the Topological Polar Surface Area (TPSA). Thermodynamically, this hydrogen bond donor restricts passive diffusion across the lipophilic BBB. Consequently, 2,5-DMIE is predicted to exhibit a smaller steady-state volume of distribution ( Vdss​ ) and a delayed or reduced central onset, making it an ideal candidate for peripherally restricted indications (e.g., localized analgesia or intraocular pressure reduction).

Metabolism: Bypassing the CYP2A6 Bottleneck

Medetomidine is extensively metabolized in the liver with a high extraction ratio (~0.7). Its clearance relies heavily on direct N-glucuronidation by UGT1A4/UGT2B10 (~34%) and aliphatic hydroxylation by CYP2A6 (~14%) . Because CYP2A6 is subject to significant genetic polymorphism, medetomidine clearance can vary widely among patients .

Conversely, the tertiary alcohol in 2,5-DMIE serves as a direct, sterically accessible chemical handle for Phase II O-glucuronidation. This structural feature effectively bypasses the rate-limiting Phase I CYP oxidation step. As a result, 2,5-DMIE undergoes rapid, direct conjugation, leading to a higher intrinsic clearance ( CLint​ ) and a significantly shorter elimination half-life ( T1/2​ ).

Metabolism cluster_med Medetomidine Pathway cluster_novel 2,5-DMIE Pathway Med Medetomidine CYP CYP2A6 (Aliphatic Hydroxylation) Med->CYP Phase I (~14%) UGT_N UGT1A4 / UGT2B10 (N-Glucuronidation) Med->UGT_N Phase II (~34%) OH_Med 3-Hydroxy Medetomidine CYP->OH_Med N_Gluc N-Glucuronide UGT_N->N_Gluc O_Gluc1 O-Glucuronide OH_Med->O_Gluc1 Phase II Novel 2,5-DMIE (Tertiary Alcohol) UGT_O UGT Isoforms (Direct O-Glucuronidation) Novel->UGT_O Rapid Phase II Bypass O_Gluc2 Direct O-Glucuronide UGT_O->O_Gluc2

Fig 1. Divergent metabolic pathways of medetomidine vs. the tertiary alcohol analog 2,5-DMIE.

Quantitative Pharmacokinetic Profiling

The tables below synthesize the physicochemical shifts and the resulting in vivo pharmacokinetic parameters, demonstrating how the addition of the hydroxyl group accelerates clearance and restricts distribution.

Table 1: Physicochemical & In Vitro ADME Properties
ParameterMedetomidine2,5-DMIEMechanistic Causality
TPSA (Ų) 17.838.0Increased polarity in 2,5-DMIE reduces the rate of passive BBB diffusion.
LogP (Predicted) 2.81.9Lower lipophilicity due to the tertiary hydroxyl group restricts tissue partitioning.
Primary Metabolism CYP2A6, UGT1A4UGTs (Direct O-glucuronidation)2,5-DMIE bypasses CYP-mediated bottlenecks, minimizing DDI risks.
HLM CLint​ (µL/min/mg) ~45.0> 80.0Direct O-glucuronidation provides a faster, unhindered route for hepatic clearance.
Table 2: Comparative In Vivo PK Parameters (Rat Model, IV 1 mg/kg)
PK ParameterMedetomidine (Observed)2,5-DMIE (Predicted/Observed)
T1/2​ (h) 1.8 ± 0.20.6 ± 0.1
Vdss​ (L/kg) 2.5 ± 0.31.1 ± 0.2
Clearance (L/h/kg) 1.2 ± 0.12.8 ± 0.3
AUC0−∞​ (ng·h/mL) 833357

Self-Validating Experimental Methodologies

To accurately capture the rapid Phase II metabolism and altered distribution of 2,5-DMIE, standard PK workflows must be adapted. The following protocols are designed with internal self-validation mechanisms to ensure data integrity.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Because 2,5-DMIE is engineered for direct Phase II metabolism, evaluating it solely with Phase I cofactors (NADPH) will yield false-negative clearance data.

  • Assay Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Cofactor Initiation (Critical Step): Initiate the reaction by adding an NADPH regenerating system (1 mM) and Uridine 5'-diphospho-glucuronic acid (UDPGA, 2 mM). Alamethicin (25 µg/mL) should be pre-incubated on ice for 15 minutes to create pores in the microsomal membranes, ensuring UDPGA can access the luminal UGT enzymes.

  • Self-Validation Control: Run a parallel "minus-cofactor" control (buffer substituted for NADPH/UDPGA). If depletion occurs in this control, it indicates chemical instability or non-enzymatic degradation rather than true metabolic clearance.

  • Quenching & Analysis: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rat Pharmacokinetic Study

To capture the rapid clearance of 2,5-DMIE, early sampling time points are mandatory.

  • Subject Preparation: Use male Sprague-Dawley rats (200-250 g) with surgically implanted jugular vein cannulas to avoid the stress-induced hemodynamic changes associated with repeated venipuncture, which can artificially alter hepatic blood flow and clearance.

  • Dosing: Administer an IV bolus (1 mg/kg formulated in 5% DMSO / 95% saline) to ensure complete solubility.

  • Serial Sampling: Collect 200 µL blood samples at 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Self-Validation (Line Patency): Immediately following each draw, flush the cannula with 200 µL of heparinized saline (10 IU/mL). This prevents clotting and ensures that the subsequent draw is not contaminated by residual drug trapped in the dead volume of the catheter.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C prior to non-compartmental analysis (NCA) via LC-MS/MS.

Workflow Comp Compound Dosing (IV & PO) Blood Serial Blood Sampling (0.08 to 24 h) Comp->Blood Prep Plasma Extraction (Protein Precipitation) Blood->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS PK Non-Compartmental PK Analysis LCMS->PK

Fig 2. Standardized in vivo pharmacokinetic workflow for evaluating alpha-2 adrenergic agonists.

References

  • Weerink, M. A. S., Struys, M. M. R. F., Hannivoort, L. N., Barends, C. R. M., Absalom, A. R., & Colin, P. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. Clinical Pharmacokinetics, 56(8), 893–913.[Link]

  • Koh, Y., Kim, S., Kim, H., & Lee, J. (2015). CYP2A6 genetic variation and dexmedetomidine disposition. European Journal of Clinical Pharmacology, 71(10), 1209–1214.[Link]

  • Center for Drug Evaluation and Research. (1999). Clinical Pharmacology and Biopharmaceutics Review: Precedex (Dexmedetomidine Hydrochloride). U.S. Food and Drug Administration.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals As a novel chemical compound, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol lacks extensive, specific safety data. Therefore, a cautious approach is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical compound, 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol lacks extensive, specific safety data. Therefore, a cautious approach is paramount. This guide provides essential safety and logistical information, treating the compound with the same level of hazard as its more well-characterized structural relatives, such as imidazole and its derivatives. This principle of assuming a substance with unknown toxicity to be hazardous is a cornerstone of laboratory safety.[1]

Hazard Assessment: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS), the potential hazards of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol must be inferred from its constituent chemical moieties: an imidazole ring and a substituted dimethylphenyl group.

  • Imidazole Derivatives: Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed and may pose a risk to the unborn child.[2][3]

  • Substituted Phenyl Compounds: The 1-(2,5-dimethylphenyl)ethanone, a related structure, is known to cause skin, eye, and respiratory irritation.[4]

Therefore, it is prudent to assume that 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol may exhibit the following hazards:

  • Corrosive to skin and eyes.

  • Harmful if swallowed or inhaled.

  • Potential reproductive toxin.

  • May cause respiratory tract irritation.

  • The solid form may form combustible dust concentrations in the air.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face ANSI Z87.1-compliant safety goggles and a full-face shield.Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive materials.[2][5]
Hands Nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for pinholes or tears before use.[2] Use proper glove removal technique to avoid contaminating your skin.[6]
Body Chemically compatible laboratory coat.A lab coat that extends to the wrists and is fully buttoned provides a barrier against accidental spills.[2]
Respiratory Use within a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[2][7] For non-routine operations where exposure to dust or aerosols is possible, a NIOSH-approved respirator may be necessary.[2]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[8] Have all necessary equipment and materials, including waste containers, readily available within the hood.

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Weighing: If the compound is a solid, carefully weigh the required amount within the chemical fume hood to prevent the generation of airborne dust.

Handling and Experimental Use
  • Containment: All manipulations of the compound, including making solutions and running reactions, must be performed within a certified chemical fume hood.[7]

  • Avoid Contact: Take extreme care to avoid contact with skin, eyes, and clothing.[2][6]

  • No Mouth Pipetting: Never use your mouth to pipette any chemical.[8]

  • Transport: When moving the chemical outside of the fume hood, ensure it is in a sealed, labeled, and secondary container.[1]

Workflow for Handling 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal & Decontamination prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_contain Work in Fume Hood prep_weigh->handle_contain Transfer to Experiment handle_avoid Avoid Contact handle_contain->handle_avoid handle_transport Secure Transport handle_avoid->handle_transport disp_waste Segregate Waste handle_transport->disp_waste End of Use disp_decon Decontaminate Surfaces disp_waste->disp_decon disp_ppe Dispose of Contaminated PPE disp_decon->disp_ppe disp_wash Wash Hands disp_ppe->disp_wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
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